Buserelin acetate
Descripción
Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist, which stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). It is used in prostate cancer treatment.
Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04)
A potent synthetic analog of GONADOTROPIN-RELEASING HORMONE with D-serine substitution at residue 6, glycine10 deletion, and other modifications.
See also: Buserelin (has active moiety).
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDEDHDQYLBRT-DRIHCAFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H90N16O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57982-77-1 (Parent) | |
| Record name | Buserelin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30218712 | |
| Record name | Buserelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68630-75-1 | |
| Record name | Buserelin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buserelin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buserelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSERELIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Buserelin Acetate Signaling Pathway in Pituitary Gonadotrophs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buserelin (B193263) acetate (B1210297), a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical therapeutic agent in reproductive medicine and oncology. Its clinical efficacy is rooted in its biphasic effect on the pituitary gonadotrophs, the cells responsible for producing and secreting Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Initially, Buserelin stimulates a surge in LH and FSH secretion, a phenomenon known as the "flare effect." However, continuous administration leads to profound desensitization of the GnRH receptor, resulting in the downregulation of gonadotropin secretion and subsequent suppression of gonadal steroidogenesis. This technical guide provides a comprehensive overview of the molecular signaling pathways activated by Buserelin acetate in pituitary gonadotrophs, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone synthesized and secreted from the hypothalamus in a pulsatile manner. It plays a pivotal role in regulating the reproductive axis by binding to its cognate G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs. This interaction triggers the synthesis and release of LH and FSH, which in turn control gametogenesis and the production of sex steroids in the gonads.
This compound is a super-agonist analog of GnRH, modified to have a higher binding affinity for the GnRH receptor and a longer half-life compared to the native hormone. These properties lead to a more sustained and potent initial stimulation of the receptor, followed by a powerful desensitization and downregulation, which is the basis for its therapeutic applications in conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies.
The Core Signaling Pathway: From Receptor Binding to Gonadotropin Release
The signaling cascade initiated by this compound in pituitary gonadotrophs is a multi-step process involving G-protein activation, second messenger production, and the activation of downstream protein kinases.
GnRH Receptor Binding and G-Protein Activation
This compound binds to the GnRH receptor, a member of the seven-transmembrane domain receptor family. This binding induces a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric G-protein Gq/11. Upon activation, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer, initiating downstream signaling events.
Phospholipase C Activation and Second Messenger Generation
The activated Gαq subunit stimulates phospholipase C (PLC), a membrane-associated enzyme. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization and Protein Kinase C Activation
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key signal for gonadotropin exocytosis. Simultaneously, DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular proteins, contributing to both the synthesis and secretion of LH and FSH.
The Role of the Extracellular Signal-Regulated Kinase (ERK) Pathway
The activation of the GnRH receptor by Buserelin also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This activation is thought to be mediated, at least in part, by PKC. Phosphorylated ERK can translocate to the nucleus and regulate the transcription of genes involved in gonadotropin synthesis, particularly the common α-subunit and the specific β-subunits of LH and FSH.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative parameters related to the interaction of this compound with the GnRH receptor and its effect on gonadotropin secretion.
| Parameter | Value | Cell/Tissue System | Reference(s) |
| Binding Affinity (Kd) | ~0.50 nM | αT3-1 pituitary cells | [1] |
| Receptor Density | ~1.6 pmol/mg protein | αT3-1 pituitary cells | [1] |
| ~0.31 pmol/mg protein | Rat anterior pituitary | [1] |
| Buserelin Dose | Peak Serum LH Response (% of control) | Time to Peak (hours) | Animal Model | Reference(s) |
| 50 ng | Dose-dependent increase | 1 | Oestrous rats | [2] |
| 100 ng | Dose-dependent increase | 1 | Oestrous rats | [2] |
| 250 ng | Dose-dependent increase | 1 | Oestrous rats | [2] |
Note: The in vivo data provides a qualitative dose-dependent relationship. In vitro studies with primary pituitary cells would be required to determine precise EC50 values for LH and FSH release.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the this compound signaling pathway.
Radioligand Binding Assay for GnRH Receptor Affinity
This assay determines the binding affinity of Buserelin for the GnRH receptor.
Materials:
-
Pituitary tissue or GnRH receptor-expressing cells (e.g., αT3-1 cells).
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize pituitary tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Buserelin, and varying concentrations of unlabeled Buserelin. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled Buserelin).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of unlabeled Buserelin to generate a competition curve and determine the Ki or IC50 value.
Measurement of Intracellular Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following Buserelin stimulation.
Materials:
-
Primary pituitary gonadotrophs or a suitable cell line (e.g., LβT2 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP).
-
This compound.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Culture pituitary cells on glass coverslips or in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.
-
Stimulation: Add this compound to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium transient. Quantify parameters such as peak amplitude and duration of the calcium response.
Immunoassay for LH and FSH Secretion
This assay quantifies the amount of LH and FSH released from pituitary cells in response to Buserelin.
Materials:
-
Primary pituitary cell culture or perifusion system.
-
This compound.
-
Commercially available ELISA or RIA kits for LH and FSH.
Procedure:
-
Cell Culture and Stimulation: Culture primary pituitary cells and treat them with varying concentrations of this compound for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
Immunoassay: Perform an ELISA or RIA on the collected supernatant according to the kit manufacturer's protocol to determine the concentration of LH and FSH.
-
Data Analysis: Plot the concentration of LH and FSH released against the concentration of Buserelin to generate a dose-response curve and calculate the EC50 values.
Western Blotting for ERK Phosphorylation
This technique detects the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK.
References
Buserelin Acetate's In Vitro Impact on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of buserelin (B193263) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, on steroidogenesis in vitro. By examining its influence on various steroidogenic cell types, this document provides a comprehensive overview of its direct gonadal actions, independent of its well-known pituitary effects.
Introduction
Buserelin acetate is widely utilized in clinical settings for its ability to suppress gonadal steroid production through pituitary desensitization. However, a growing body of in vitro evidence reveals that this compound can also exert direct effects on steroidogenic cells within the gonads, including granulosa, luteal, and Leydig cells. Understanding these direct actions is crucial for a complete comprehension of its mechanism and for the development of novel therapeutic strategies. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Steroid Production
The in vitro effects of this compound on steroidogenesis are complex and depend on the cell type, hormonal environment, and concentration of the agonist. The following tables summarize the quantitative data from various studies.
| Cell Type | Steroid Measured | This compound Concentration | Co-stimulant | Effect on Steroid Production | Reference |
| Human Preovulatory Granulosa Cells | Progesterone | 1 ng/mL | None (Basal) | Increased secretion | [1] |
| Human Preovulatory Granulosa Cells | Estradiol | 1 ng/mL | None (Basal) | Increased secretion | [1] |
| Human Preovulatory Granulosa Cells | Progesterone | 10 ng/mL | None (Basal) | No significant effect | [1] |
| Human Preovulatory Granulosa Cells | Estradiol | 10 ng/mL | None (Basal) | No significant effect | [1] |
| Human Preovulatory Granulosa Cells | Progesterone | 100 ng/mL | None (Basal) | No significant effect | [1] |
| Human Preovulatory Granulosa Cells | Estradiol | 100 ng/mL | None (Basal) | No significant effect | [1] |
| Human Preovulatory Granulosa Cells | Progesterone | 100 ng/mL | Luteinizing Hormone (LH) | Decreased LH-stimulated secretion | [1] |
| Human Granulosa-Luteal Cells | Progesterone | Not specified (Long Protocol Pre-treatment) | Human Chorionic Gonadotropin (hCG) | Impaired hCG-stimulated accumulation | [2] |
| Cell Type | Steroid Measured | This compound Concentration | Incubation Time | Effect on Steroid Production | Reference |
| Rat Leydig Cells | Testosterone | 10⁻⁷ M | 3 hours | 4-fold increase above control | |
| Rat Leydig Cells | Testosterone | 5 x 10⁻¹¹ M | 4 hours | Significant stimulation | |
| Rat Leydig Cells | Testosterone | 10⁻⁹ M | 4 hours | Maximal stimulation (2-3 fold) |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of in vitro steroidogenesis studies. Below are representative protocols for human granulosa cell isolation and in vitro steroidogenesis assays.
Isolation and Culture of Human Granulosa Cells
This protocol is adapted from methodologies described for the in vitro study of human granulosa cells obtained from follicular aspirates during in vitro fertilization (IVF) procedures.[3][4]
a. Collection of Follicular Fluid:
-
Follicular fluid is aspirated from patients undergoing oocyte retrieval for IVF.[4]
-
The fluid is collected in sterile tubes.
b. Isolation of Granulosa Cells:
-
The follicular fluid is centrifuged at a low speed (e.g., 175 x g for 10 minutes) to pellet the cells.
-
The cell pellet is resuspended in a balanced salt solution (e.g., PBS).
-
To separate granulosa cells from red blood cells, the cell suspension is layered over a density gradient medium (e.g., Ficoll or Percoll) and centrifuged (e.g., 700 x g for 20 minutes).[4]
-
Granulosa cells are collected from the interface layer.
-
The collected cells are washed with a balanced salt solution to remove the density gradient medium.
c. Cell Culture:
-
Granulosa cells are cultured in a suitable medium, such as DMEM/F12 or McCoy's 5A medium, supplemented with serum (e.g., fetal bovine serum or human serum), antibiotics, and sometimes growth factors.[3]
-
Cells are seeded in multi-well plates at a specific density (e.g., 1 x 10⁵ cells/well).
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Steroidogenesis Assay with this compound
This protocol outlines a typical experiment to assess the effect of this compound on steroid production by cultured granulosa cells.[1]
a. Cell Plating and Acclimatization:
-
Previously isolated and cultured human granulosa cells are seeded into 24-well plates and allowed to adhere and acclimatize for 24-48 hours.
b. Treatment with this compound:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL).
-
For studies involving co-stimulation, hormones such as FSH or LH are added to the medium along with this compound.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
c. Sample Collection and Steroid Measurement:
-
At the end of the incubation period, the culture medium is collected from each well.
-
The medium is centrifuged to remove any cellular debris and the supernatant is stored at -20°C until analysis.
-
Steroid concentrations (e.g., progesterone, estradiol) in the culture medium are measured using a validated immunoassay method such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathways and Visualizations
This compound exerts its direct effects on steroidogenic cells by binding to GnRH receptors present on the cell surface. The subsequent intracellular signaling cascade can vary depending on the cell type and its physiological state.
GnRH Receptor Signaling in Gonadal Cells
In gonadal cells, the GnRH receptor is a G-protein coupled receptor. Upon binding of this compound, the receptor can activate several downstream pathways, primarily involving phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can modulate the expression and activity of key steroidogenic enzymes.
Experimental Workflow for In Vitro Steroidogenesis Assay
The following diagram illustrates the typical workflow for investigating the effects of this compound on steroidogenesis in cultured cells.
References
- 1. Effect of a luteinizing hormone-releasing hormone agonist (Buserelin) on steroidogenesis of cultured human preovulatory granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with two gonadotropin releasing hormone analogs employing different protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Procedures for Human Granulosa Cell Isolation and Long-term in Vitro Expansion | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 4. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Buserelin: A GnRH Agonist from Bench to Bedside
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Buserelin (B193263), a potent synthetic analog of gonadotropin-releasing hormone (GnRH), has carved a significant niche in the therapeutic landscape for a range of hormone-dependent pathologies. Developed by Hoechst AG (now Sanofi-Aventis) and first patented in 1974, Buserelin's journey from a laboratory peptide to a clinical mainstay in oncology, gynecology, and reproductive medicine is a testament to the power of rational drug design. Its medical use was approved in 1985, and it has since become a valuable tool for clinicians worldwide.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of Buserelin, with a focus on the quantitative data and experimental methodologies that underpin its clinical use.
Molecular Profile and Synthesis
Buserelin is a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt. The key structural modifications compared to the native GnRH decapeptide are the substitution of a D-amino acid (D-Serine with a tert-butyl group) at position 6 and the replacement of the C-terminal glycine-amide with an ethylamide group. These changes confer enhanced potency and a longer biological half-life by increasing resistance to enzymatic degradation.
Synthesis and Purification
The synthesis of Buserelin is typically achieved through solid-phase peptide synthesis (SPPS). While various specific protocols exist, a general methodology involves the sequential coupling of protected amino acids to a solid support resin.
Experimental Protocol: Solid-Phase Synthesis of Buserelin
-
Resin Preparation: An appropriate resin, such as a 2-chlorotrityl chloride (CTC) resin, is used as the solid support. The first amino acid, Fmoc-Pro-OH, is coupled to the resin.
-
Chain Elongation: The peptide chain is elongated by sequential cycles of deprotection of the N-terminal Fmoc group (using a base like piperidine) and coupling of the next Fmoc-protected amino acid using a coupling agent (e.g., DIC/HOBt).
-
Cleavage: Once the full-length peptide is assembled on the resin, it is cleaved from the solid support. A common method involves using a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers, to remove the peptide from the resin and simultaneously deprotect the side-chain protecting groups.
-
Purification: The crude peptide is then purified to a high degree of purity (typically >97%) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by analytical HPLC, mass spectrometry, and amino acid analysis to confirm its identity and purity.
Mechanism of Action: A Tale of Two Phases
Buserelin's therapeutic efficacy stems from its biphasic effect on the pituitary-gonadal axis. As a GnRH superagonist, it binds to and activates GnRH receptors on the anterior pituitary gonadotroph cells with much greater potency and a longer duration of action than endogenous GnRH.[2][3]
Phase 1: Initial Stimulation (Flare-Up)
Upon initial administration, Buserelin mimics the action of pulsatile GnRH, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] This, in turn, stimulates the gonads to produce a temporary increase in sex steroids – testosterone (B1683101) in men and estrogen in women. This "flare-up" effect is a characteristic feature of GnRH agonist therapy.
Phase 2: Pituitary Desensitization and Downregulation
With continuous, non-pulsatile administration, the constant stimulation of GnRH receptors leads to their desensitization and downregulation.[2][3] This involves receptor internalization and uncoupling from their downstream signaling pathways. The pituitary gonadotrophs become refractory to further GnRH stimulation, resulting in a profound and sustained suppression of LH and FSH secretion.[2] This "medical castration" effectively shuts down the production of gonadal steroids, forming the basis of Buserelin's therapeutic applications in hormone-dependent diseases.
Signaling Pathway of Buserelin at the GnRH Receptor
Preclinical Development
In Vitro Studies
The initial characterization of Buserelin involved in vitro assays to determine its binding affinity for the GnRH receptor and its functional potency.
Experimental Protocol: GnRH Receptor Binding Assay (Competitive Radioligand Binding)
-
Membrane Preparation: Pituitary cell membranes expressing GnRH receptors are isolated and prepared.
-
Radioligand: A radiolabeled GnRH analog (e.g., [125I]-Buserelin or [125I]-Triptorelin) is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Buserelin.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of Buserelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.
While specific Ki values for Buserelin are not consistently reported across all literature, it is widely recognized as a high-affinity ligand for the GnRH receptor.
Functional Assays: The functional potency of Buserelin is assessed by measuring its ability to stimulate downstream signaling events, such as inositol (B14025) phosphate (B84403) (IP) accumulation, which is a hallmark of GnRH receptor activation via the Gq/11 pathway. The half-maximal effective concentration (EC50) for IP production is a key parameter. One study reported a half-maximal effect for both steroidogenesis suppression and IP3 production at 10 nM of Buserelin in rat ovarian granulosa cells.[4]
In Vivo Animal Studies
Animal models have been instrumental in elucidating the in vivo efficacy and safety profile of Buserelin.
Prostate Cancer Models: In male rats, daily subcutaneous administration of Buserelin leads to a dose-dependent decrease in serum testosterone levels.[5] This suppression of androgens results in a reduction in the weight of androgen-dependent organs like the prostate.
Experimental Protocol: In Vivo Efficacy in a Rat Prostate Cancer Model
-
Animal Model: Male rats are used.
-
Treatment: Buserelin is administered subcutaneously at various doses (e.g., 0.04-25 µg/kg/day) for a defined period (e.g., 15 days).
-
Monitoring: Body weight, prostate weight, and serum testosterone levels are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and organs are collected for weight and histological analysis. The degree of testosterone suppression and prostate atrophy is quantified.
Endometriosis Models: In rat models of experimentally induced endometriosis, Buserelin has been shown to cause significant atrophy and regression of endometriotic lesions.[6] The volume of endometriotic explants is significantly reduced following treatment.
Experimental Protocol: In Vivo Efficacy in a Rat Endometriosis Model
-
Model Induction: Endometriosis is induced in female rats by autotransplantation of uterine tissue to an ectopic site, such as the intestinal mesentery or the peritoneum.
-
Treatment: After the establishment of endometriotic lesions, rats are treated with Buserelin (e.g., via subcutaneous injection or osmotic pumps).
-
Lesion Measurement: The size and volume of the endometriotic lesions are measured before and after the treatment period.
-
Histological Analysis: Lesions are excised for histological examination to assess the extent of glandular and stromal tissue regression.
Clinical Development and Applications
The clinical development of Buserelin has focused on its utility in hormone-dependent conditions where suppression of gonadal steroids is beneficial.
Prostate Cancer
In advanced prostate cancer, which is often androgen-dependent, Buserelin provides an effective alternative to surgical castration (orchiectomy).[7]
Clinical Trial Design for Prostate Cancer: Phase II and III clinical trials have demonstrated the efficacy of Buserelin in achieving and maintaining castrate levels of testosterone.
-
Phase II Trials: These trials typically enroll patients with advanced prostate cancer and assess the efficacy of Buserelin in reducing testosterone levels and achieving a clinical response (e.g., reduction in tumor size, improvement in symptoms).[8]
-
Phase III Trials: These are often randomized controlled trials comparing Buserelin to standard treatments like orchiectomy or estrogen therapy, with primary endpoints such as progression-free survival and overall survival.
Workflow for a Phase III Clinical Trial in Prostate Cancer
| Prostate Cancer Clinical Trial Data | |
| Parameter | Result |
| Testosterone Suppression | Castrate levels (<50 ng/dL) achieved in the majority of patients within 2-4 weeks.[9][10] |
| PSA Response | Significant reduction in Prostate-Specific Antigen (PSA) levels observed in responding patients. |
| Clinical Response (Phase II) | In a study of 63 evaluable patients, 3 had complete remissions and 28 had partial remissions.[8] |
| Median Duration of Response | 55+ weeks in one Phase II study.[8] |
Endometriosis
Buserelin is an effective treatment for endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. By inducing a hypoestrogenic state, Buserelin leads to the atrophy of these ectopic implants, thereby alleviating pain and other symptoms.
Clinical Trial Design for Endometriosis: Clinical trials in endometriosis typically evaluate the efficacy of Buserelin in reducing pelvic pain, dysmenorrhea, and the size of endometriotic lesions as assessed by laparoscopy.
| Endometriosis Clinical Trial Data | |
| Parameter | Result |
| Reduction in Endometriosis Score | In a multicenter study, the mean endometriosis score fell by 82.2% after 6 months of intranasal Buserelin treatment.[11] |
| Symptom Relief | Significant reduction in dysmenorrhea, pelvic pain, and dyspareunia.[7] |
| Pregnancy Rate (in infertile patients) | In one study, 54% of women wishing to conceive became pregnant after treatment.[11] |
In Vitro Fertilization (IVF)
In assisted reproductive technologies, Buserelin is used for pituitary downregulation as part of controlled ovarian hyperstimulation protocols. By suppressing the natural LH surge, Buserelin prevents premature ovulation, allowing for the controlled maturation of multiple follicles and the timely retrieval of oocytes. The "long protocol" is a commonly used regimen.
Experimental Protocol: Buserelin Long Protocol in IVF
-
Downregulation: Buserelin is typically started in the mid-luteal phase (around day 21) of the preceding menstrual cycle. It is administered daily via subcutaneous injection or nasal spray.
-
Confirmation of Suppression: After approximately 2 weeks, a blood test and ultrasound are performed to confirm pituitary suppression (low levels of LH and estradiol (B170435), and a thin endometrium).
-
Ovarian Stimulation: Once suppression is confirmed, daily injections of gonadotropins (FSH and/or hMG) are initiated to stimulate the growth of multiple ovarian follicles. Buserelin administration is continued concurrently.
-
Monitoring: Follicular growth is monitored through regular ultrasound scans and measurement of serum estradiol levels.
-
hCG Trigger: When the lead follicles reach a mature size (typically 17-20 mm in diameter), a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation. Buserelin is discontinued (B1498344) at this point.
-
Oocyte Retrieval: Oocyte retrieval is performed approximately 34-36 hours after the hCG injection.
| IVF Clinical Trial Data (Long Protocol) | |
| Parameter | Result |
| Number of Oocytes Retrieved | Significantly higher compared to short protocols in some studies. |
| Fertilization Rate | Generally high and comparable to other protocols. |
| Pregnancy Rate per Embryo Transfer | Varies but has been reported to be around 25.71% in some studies.[12] |
| Cancellation Rate | Lower compared to protocols without GnRH agonist suppression due to a reduced risk of premature ovulation. |
Pharmacokinetics and Pharmacodynamics
| Pharmacokinetic/Pharmacodynamic Parameters of Buserelin | |
| Bioavailability | ~70% (subcutaneous), 2-3% (intranasal) |
| Time to Peak Plasma Concentration | ~1 hour (subcutaneous) |
| Elimination Half-life | ~50-80 minutes (intravenous), ~80 minutes (subcutaneous), ~1-2 hours (intranasal)[13] |
| Metabolism | Primarily by peptidases in the liver, kidneys, and gastrointestinal tract.[13] |
| Excretion | Via urine and bile.[13] |
| Potency | 20 to 170 times more potent than native GnRH in stimulating LH and FSH release.[3] |
Conclusion
Buserelin stands as a prime example of successful rational drug design, where targeted modifications of a native peptide hormone led to a therapeutic agent with enhanced properties and broad clinical utility. Its development has provided clinicians with a powerful tool to manipulate the pituitary-gonadal axis, offering effective treatment options for patients with prostate cancer, endometriosis, and those undergoing in vitro fertilization. The extensive preclinical and clinical research, including detailed experimental protocols and the collection of robust quantitative data, has been crucial in establishing the safety and efficacy of Buserelin and continues to inform its optimal use in clinical practice. As our understanding of GnRH receptor signaling and hormone-dependent diseases evolves, the legacy of Buserelin will undoubtedly continue to influence the development of future generations of hormonal therapies.
References
- 1. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Buserelin Acetate? [synapse.patsnap.com]
- 3. altmeyers.org [altmeyers.org]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. Effects of serum testosterone level with buserelin on the activities of drug and testosterone hydroxylase and on the content of a male-specific form of cytochrome P-450 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buserelin treatment of advanced prostatic cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process for the Preparation of Buserelin (2019) | Kim Jae Il [scispace.com]
- 10. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of gonadotropin-releasing hormone agonist (buserelin) in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Downregulation of Gonadotropin Secretion by Buserelin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent therapeutic agent employed in a range of clinical applications, from oncology to reproductive medicine.[1][2][3] Marketed under brand names such as Suprefact, it is a cornerstone in the treatment of hormone-responsive conditions like prostate cancer, endometriosis, and uterine fibroids, and plays a crucial role in assisted reproductive technologies (ART) such as in vitro fertilization (IVF).[1][2][3]
This technical guide provides an in-depth exploration of the core mechanism of Buserelin acetate: the downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. We will delve into the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to its study and application.
Core Mechanism of Action: From Stimulation to Suppression
This compound's action on the pituitary gland is biphasic, a critical concept for understanding its therapeutic effects.[4] As a GnRH agonist, it binds to and activates GnRH receptors (GnRHR) on the pituitary gonadotroph cells with a much higher potency and longer half-life than the endogenous GnRH.[5][6][7]
Initial Flare-Up Phase: Upon initial administration, Buserelin mimics the natural pulsatile secretion of GnRH, leading to a transient surge in the synthesis and release of LH and FSH.[3][4] This "flare-up" effect results in a temporary increase in gonadal steroid production—testosterone (B1683101) in males and estrogen in females.[4]
Downregulation and Desensitization Phase: Continuous, non-pulsatile administration of this compound leads to a profound change in the pituitary's response. The constant stimulation of GnRH receptors triggers a state of desensitization and downregulation.[3][4][6] This involves several key cellular processes:
-
Receptor Uncoupling: The GnRH receptor becomes uncoupled from its intracellular signaling molecules.
-
Receptor Internalization: The receptors are removed from the cell surface via endocytosis, reducing the number of available receptors for stimulation.[8][9][10]
-
Transcriptional Changes: Prolonged exposure alters the gene expression of the LH and FSH subunits, primarily suppressing the production of the beta subunits, which are crucial for the biological activity of the hormones.[11]
The culmination of these processes is a dramatic and sustained suppression of LH and FSH secretion, leading to a state of medical castration with significantly reduced levels of testosterone and estrogen.[4][6] This reversible hypogonadotropic hypogonadism is the therapeutic basis for its use in hormone-dependent diseases.[3]
Signaling Pathways
The dual action of this compound can be understood by examining the signaling pathways it modulates.
GnRH Receptor Activation and Gonadotropin Release
Initially, Buserelin binding to the GnRH receptor on pituitary gonadotrophs activates the Gq/11 protein pathway, leading to the synthesis and release of LH and FSH.
Caption: Initial GnRH receptor signaling pathway activated by this compound.
Receptor Desensitization and Internalization
Continuous exposure to this compound leads to receptor desensitization and internalization, effectively shutting down the signaling pathway and halting gonadotropin secretion.
Caption: Mechanism of GnRH receptor desensitization and internalization.
Quantitative Data on Gonadotropin and Steroid Suppression
The efficacy of this compound in suppressing the pituitary-gonadal axis has been quantified in numerous studies. The following tables summarize representative data.
Table 1: Effect of Buserelin Implants on Serum LH and Testosterone in Prostatic Cancer Patients [11]
| Time Point | Serum LH (U/L) | Serum Testosterone (nmol/L) |
| Pre-treatment | Baseline | Baseline |
| 4-24 weeks | Significantly Lower | 0.7 |
Note: Comparison between implant and intranasal application showed implants to be more effective in suppression.
Table 2: Hormonal Response to Subcutaneous Buserelin Infusion (12 weeks) in Polycystic Ovary Syndrome [12]
| Hormone | Pre-treatment | During Treatment | Post-treatment |
| LH | Elevated | Suppressed below normal | Return to pre-treatment levels |
| Testosterone | Elevated | Normal levels | Return to pre-treatment levels |
| Androstenedione | Elevated | Normal levels | Return to pre-treatment levels |
Table 3: Pharmacokinetic Parameters of Buserelin [5][7][13][14]
| Parameter | Value | Route of Administration |
| Bioavailability | 70% | Subcutaneous |
| Bioavailability | 2.5-3.3% | Intranasal |
| Elimination Half-life | ~72-80 minutes | Intravenous/Subcutaneous |
| Plasma Protein Binding | ~15% | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects.
Protocol 1: Clinical Evaluation of Pituitary Downregulation in an IVF Program (Long Protocol)
This protocol describes a common clinical application to achieve pituitary suppression before ovarian stimulation.
1. Patient Selection:
-
Infertile women eligible for IVF.
-
Normal ovarian reserve parameters.
2. Buserelin Administration:
-
Initiation: this compound is typically initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle or on day 2 of the treatment cycle.[15]
-
Dosage and Route: Administered via subcutaneous injection (e.g., 0.5 mg daily) or intranasal spray (e.g., 200 µg three times daily).[4][16][17]
3. Monitoring of Downregulation:
-
Duration: Buserelin is administered for approximately 10-14 days.[18]
-
Hormonal Assessment: Blood samples are collected to measure serum estradiol (B170435), LH, and FSH levels.
-
Confirmation of Suppression: Downregulation is confirmed when serum estradiol is <50 pg/mL and LH is <5 IU/L. An ultrasound is also performed to ensure a thin endometrium and no ovarian cysts.[18][19]
4. Ovarian Stimulation:
-
Once suppression is confirmed, controlled ovarian stimulation is initiated with exogenous gonadotropins (e.g., recombinant FSH) while Buserelin administration continues to prevent a premature LH surge.[1][17]
5. Data Analysis:
-
Compare hormone levels at baseline, after suppression, and during stimulation.
-
Correlate the duration of Buserelin administration with ovarian response and IVF outcomes.[18]
Protocol 2: Measurement of Serum LH and FSH by Radioimmunoassay (RIA)
RIA is a classic and sensitive method for quantifying hormone levels in biological samples.[20][21][22]
1. Principle:
-
The assay is based on the principle of competitive binding. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the hormone in the sample.[22]
2. Materials:
-
Specific polyclonal or monoclonal antibodies against LH or FSH.
-
Highly purified LH or FSH standard.
-
¹²⁵I-labeled LH or FSH (tracer).
-
Patient serum samples.
-
Assay buffer.
-
Second antibody (e.g., goat anti-rabbit IgG) and precipitating reagents for separation.
-
Gamma counter.
3. Assay Workflow:
Caption: General workflow for a Radioimmunoassay (RIA) to measure LH/FSH.
4. Procedure:
-
Standard Curve: A series of tubes containing known concentrations of the hormone standard are prepared to generate a standard curve.
-
Assay Setup: Patient samples, controls, and standards are pipetted into respective tubes. The specific primary antibody and the radiolabeled tracer are added.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.[23]
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone. This is often achieved by adding a second antibody that precipitates the primary antibody complex.[20][22]
-
Measurement: After centrifugation and removal of the supernatant, the radioactivity of the pellet (containing the bound fraction) is measured using a gamma counter.
-
Calculation: The concentration of the hormone in the patient samples is determined by interpolating their radioactivity counts onto the standard curve.[23]
Conclusion
This compound is a powerful tool for inducing a state of reversible medical castration through the profound downregulation of LH and FSH secretion. Its biphasic mechanism, beginning with a transient stimulation followed by sustained suppression, is a direct consequence of its interaction with pituitary GnRH receptors. Understanding the intricate signaling pathways, the quantitative impact on the endocrine axis, and the precise experimental protocols for its evaluation is paramount for researchers, scientists, and drug development professionals. This knowledge facilitates the optimization of existing therapeutic strategies and paves the way for the development of novel interventions in hormone-dependent pathologies and reproductive medicine.
References
- 1. originbiopharma.com [originbiopharma.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buserelin - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolonged treatment with the GnRH analogue buserelin does not affect alpha-subunit production by the pituitary gonadotroph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of long-term inhibition of gonadotrophin secretion by the gonadotrophin-releasing hormone agonist, buserelin, on sex steroid secretion and ovarian morphology in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of low-dose GnRH analogue (Buserelin) in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of buserelin in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The significance of delayed suppression using this compound and recombinant follicle-stimulating hormone in a long protocol in vitro fertilization program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of serum follicle stimulating hormone to luteinizing hormone ratio during this compound-induced pituitary desensitization on ovarian response to exogenous gonadotrophins in an in-vitro fertilization and embryo transfer programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medicallabnotes.com [medicallabnotes.com]
- 23. phoenixbiotech.net [phoenixbiotech.net]
An In-Depth Technical Guide to Buserelin Acetate: Molecular Structure, Chemical Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). As a member of the GnRH agonist class of pharmaceuticals, it plays a critical role in various therapeutic areas by modulating the production of sex hormones. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to Buserelin acetate, intended to serve as a valuable resource for professionals in the fields of research, science, and drug development. Its clinical applications include the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids, and its use in assisted reproduction technologies.[1]
Molecular Structure and Chemical Properties
This compound is a nonapeptide with a modified amino acid sequence derived from the natural GnRH decapeptide. The structural modifications, which include the substitution of glycine (B1666218) at position 6 with a D-serine derivative and the replacement of the C-terminal glycine-amide with an ethylamide group, confer enhanced potency and a longer duration of action compared to the endogenous hormone.
Chemical Identity
| Property | Value |
| IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[2] |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt[3] |
| Molecular Formula | C62H90N16O15[1] |
| Molecular Weight | 1299.5 g/mol [2] |
| CAS Number | 68630-75-1[1] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and analytical characterization.
| Property | Value |
| Appearance | White or slightly yellowish, hygroscopic powder |
| pKa (Predicted) | 9.82 ± 0.15[4] |
| Solubility | Sparingly soluble in water and dilute acids. Soluble in sterile water at a concentration of at least 100 µg/mL.[5] |
Synthesis and Purification
The synthesis of Buserelin is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise assembly of amino acids on a solid support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general approach for the synthesis of Buserelin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: An ethylamino-functionalized resin, such as ethylamino chlorotrityl (CTC) resin, is used as the solid support. This allows for the direct incorporation of the C-terminal ethylamide group upon cleavage.[6]
-
First Amino Acid Coupling: The first amino acid, Fmoc-Pro-OH, is coupled to the resin. This is typically carried out using a coupling agent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM). The reaction is allowed to proceed for several hours at room temperature.[6]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the proline residue using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Sequential Amino Acid Coupling: The remaining protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pyroglutamic acid) are sequentially coupled to the growing peptide chain. Each coupling step is followed by Fmoc deprotection. Coupling is typically mediated by reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt).[6][7]
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.[3]
-
Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried.[3]
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC) Purification
The crude Buserelin is purified to a high degree of purity using preparative reverse-phase HPLC.
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and filtered through a 0.45 µm membrane.[8]
-
Chromatographic System: A preparative HPLC system equipped with a C18 reverse-phase silica (B1680970) gel column is used.[8]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes, with the exact conditions optimized for the specific separation.[9][10]
-
Fraction Collection: Fractions corresponding to the main peak of Buserelin are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final this compound product as a white powder.[8]
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and identity confirmation of this compound.
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[11]
-
¹H NMR Spectroscopy:
-
Acquisition Parameters: A standard ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve a good signal-to-noise ratio.
-
Interpretation: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the presence of the expected amino acid residues and their connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquisition Parameters: A ¹³C NMR spectrum is acquired, often using proton decoupling to simplify the spectrum.
-
Interpretation: The chemical shifts of the carbon signals provide complementary structural information and can be used to confirm the identity of the peptide.[11]
-
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, providing a more detailed structural assignment.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in various matrices, including plasma samples.
-
Sample Preparation (Plasma):
-
LC Separation:
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[13]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Buserelin are monitored to ensure high selectivity and sensitivity.[13]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Buserelin in the sample. The linear range for quantification is typically in the ng/mL range.[13]
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by acting as a superagonist at the GnRH receptors in the anterior pituitary gland. This interaction initiates a biphasic response.
Initial Agonist Phase: Upon initial administration, Buserelin stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This can result in a temporary surge in testosterone (B1683101) levels in men and estrogen levels in women.
Downregulation and Desensitization Phase: Continuous administration of Buserelin leads to the downregulation and desensitization of the GnRH receptors on the pituitary gonadotrophs. This results in a profound and sustained suppression of LH and FSH secretion. The subsequent decrease in gonadal steroidogenesis leads to a state of hypogonadism, which is the basis for its therapeutic efficacy in hormone-dependent conditions.
The binding of Buserelin to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This cascade of intracellular events ultimately leads to the synthesis and release of gonadotropins.
Pharmacokinetics
The pharmacokinetic profile of this compound varies depending on the route of administration.
| Parameter | Subcutaneous Injection | Intranasal Administration |
| Bioavailability | ~70%[15] | ~2.5-3.3% |
| Time to Peak Concentration (Tmax) | ~30 minutes | Varies |
| Peak Concentration (Cmax) | 52.2 ± 14.8 ng/mL (in children) | 0.65 ± 0.14 ng/mL (in children) |
| Elimination Half-life (t½) | ~72-80 minutes[16] | ~72-80 minutes[16] |
Note: Pharmacokinetic parameters can vary based on the specific formulation, dose, and patient population.
Conclusion
This compound is a well-characterized synthetic peptide with significant therapeutic applications. This guide has provided a detailed overview of its molecular structure, chemical properties, synthesis, purification, and analytical characterization. The elucidation of its mechanism of action and pharmacokinetic profile further enhances its understanding and application in a clinical and research setting. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this important GnRH agonist.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C62H90N16O15 | CID 50224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104402977A - Solid-liquid synthesis method of Buserelin - Google Patents [patents.google.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. Buserelin|Buserelin [novateinbio.com]
- 6. CN103554229A - Solid-phase synthesis method for Buserelin - Google Patents [patents.google.com]
- 7. CN101935339A - Solid-phase preparation method for buserelin - Google Patents [patents.google.com]
- 8. CN108892711A - A method of purifying Buserelin - Google Patents [patents.google.com]
- 9. lcms.cz [lcms.cz]
- 10. CN103694319A - Buserelin purification method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Pharmacokinetics of intranasal drugs, still a missed opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Buserelin Acetate and the GnRH Receptor: An In-depth Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297), a potent synthetic analog of gonadotropin-releasing hormone (GnRH), serves as a cornerstone in the therapeutic management of hormone-dependent pathologies such as prostate cancer, endometriosis, and uterine fibroids.[1][2] Its clinical efficacy is rooted in its high affinity for the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) pivotal to the reproductive endocrine axis.[3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of Buserelin acetate with the GnRH receptor, details the downstream signaling cascades, and outlines the experimental protocols for these assessments.
Initially, this compound acts as a superagonist at the GnRH receptor, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4][5] However, continuous administration leads to receptor downregulation and desensitization of the pituitary gonadotrophs, resulting in a profound suppression of gonadotropin release and subsequent reduction of gonadal steroid production.[3][4] This paradoxical effect is the therapeutic basis for its use.
Receptor Binding Affinity and Kinetics
The interaction of this compound with the GnRH receptor is characterized by high affinity, surpassing that of the endogenous GnRH. While specific kinetic rate constants (k_on and k_off) for Buserelin are not widely available in public literature, its high potency is well-documented.
Data on Binding Affinity
Quantitative data on the binding affinity of Buserelin and other GnRH agonists are presented below. A lower inhibition constant (K_i) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.
| Compound | Receptor | Cell Line/Tissue | K_i (nM) | IC50 (nM) |
| Buserelin | GnRH Receptor | Not Specified | Potent Agonist | Potent Agonist |
| Leuprolide | GnRH Receptor | Not Specified | 0.64 | |
| Triptorelin | GnRH Receptor | Not Specified | Potent Agonist | Potent Agonist |
| Goserelin | GnRH Receptor | Not Specified | Potent Agonist | Potent Agonist |
Note: The specific experimental conditions, such as the radioligand used and the tissue or cell line, can influence the absolute values of K_i and IC50. Therefore, direct comparison of values from different studies should be made with caution.[6]
One study noted that the half-maximal effects of Buserelin on both steroidogenesis suppression and inositol (B14025) trisphosphate (IP3) production occurred at a concentration of 10 nM.[7]
GnRH Receptor Signaling Pathways
The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins.[8][9]
Upon activation by an agonist like Buserelin, the Gq/11 protein stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[11] The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC).[11] PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK.[8] These signaling pathways ultimately converge on the cell nucleus to regulate the transcription of genes encoding the gonadotropin subunits, LH and FSH.[11]
Experimental Protocols
The determination of receptor binding affinity and kinetics is primarily achieved through radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assays
These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[12] They typically involve a radiolabeled ligand that binds to the receptor, and the binding of an unlabeled test compound, such as this compound, is measured by its ability to compete with and displace the radioligand.[6]
1. Competitive Binding Assay (to determine K_i)
This assay measures the concentration of a competitor (e.g., Buserelin) that inhibits 50% of the specific binding of a radioligand (IC50), which can then be used to calculate the inhibition constant (K_i).
-
Materials:
-
Receptor Source: Membranes prepared from cells or tissues endogenously expressing or transfected with the GnRH receptor (e.g., pituitary cells, CHO-hGnRHR cells).[12]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., ¹²⁵I-Buserelin).[6]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.[12]
-
Wash Buffer: Cold assay buffer.[13]
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Scintillation fluid and counter.[13]
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.[13]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.[13]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand.[13]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the bound radioactivity against the concentration of this compound to determine the IC50. The K_i is then calculated using the Cheng-Prusoff equation.[13]
-
2. Saturation Binding Assay (to determine K_d and B_max)
This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for the radioligand.
-
Procedure: The procedure is similar to the competitive binding assay, but instead of a competitor, increasing concentrations of the radioligand are added to the wells. A parallel set of tubes containing a high concentration of an unlabeled ligand is included to determine non-specific binding.[12]
3. Kinetic Binding Assays (to determine k_on and k_off)
-
Association Assay (k_on): The receptor preparation is incubated with the radioligand, and the binding is measured at various time points until equilibrium is reached.[13]
-
Dissociation Assay (k_off): After the receptor and radioligand have reached equilibrium, an excess of unlabeled ligand is added to prevent re-binding of the dissociated radioligand. The amount of bound radioligand is then measured over time.[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics.
-
General Principle:
-
Immobilization: The GnRH receptor is immobilized on the surface of a sensor chip.
-
Association: A solution containing this compound is flowed over the chip surface, and the binding to the immobilized receptor is monitored in real-time by detecting changes in the refractive index. This phase is used to determine the association rate constant (k_on).
-
Dissociation: The Buserelin solution is replaced with a buffer, and the dissociation of the Buserelin-receptor complex is monitored. This phase is used to determine the dissociation rate constant (k_off).
-
Data Analysis: The binding data is fitted to a kinetic model to calculate k_on, k_off, and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Conclusion
This compound is a high-affinity GnRH receptor superagonist that exerts its therapeutic effects through a well-defined signaling pathway, leading to pituitary desensitization and gonadal suppression. While specific kinetic rate constants for Buserelin are not readily found in the literature, its high potency is undisputed. The experimental protocols detailed in this guide, particularly radioligand binding assays and surface plasmon resonance, provide a robust framework for the quantitative characterization of the binding affinity and kinetics of Buserelin and other GnRH analogs. A thorough understanding of these molecular interactions is crucial for the continued development and optimization of GnRH-based therapeutics.
References
- 1. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the gonadotropin-releasing hormone agonist buserelin after injection of a slow-release preparation in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map04912 [genome.jp]
- 9. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the In Vivo Effects of Buserelin Acetate on the Hypothalamic-Pituitary-Gonadal Axis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of the natural gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] It is widely utilized in clinical and research settings to modulate the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function and sex hormone production.[3][4] Buserelin's primary applications include the management of hormone-sensitive conditions such as prostate cancer, endometriosis, uterine fibroids, and as a critical component in assisted reproductive technologies (ART) like in vitro fertilization (IVF).[4][5]
This guide provides a comprehensive overview of the in vivo effects of Buserelin acetate, detailing its biphasic mechanism of action, the resultant hormonal fluctuations, established experimental protocols for its study, and quantitative data from key research.
Mechanism of Action: A Biphasic Response
Buserelin functions as a GnRH superagonist. It binds with high affinity to GnRH receptors (GnRHR) on the pituitary gonadotroph cells.[1] Unlike the pulsatile secretion of endogenous GnRH, the continuous administration of Buserelin leads to a distinct two-phase response.[2][6]
Phase 1: Initial Agonist "Flare" Effect
Upon initial administration, Buserelin mimics natural GnRH, triggering a potent release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary.[5][6] This initial stimulatory phase, often termed the "flare effect," leads to a transient surge in the production of gonadal sex steroids: testosterone (B1683101) in males and estrogen in females.[2][6] This effect can be harnessed in ART protocols to stimulate follicular development.[7]
Phase 2: Pituitary Desensitization and Downregulation
Continuous exposure to Buserelin leads to the overstimulation and subsequent desensitization of GnRH receptors.[6][8] This process involves receptor internalization and uncoupling from intracellular signaling pathways, which ultimately suppresses the synthesis and release of LH and FSH.[6] The resulting state of hypogonadotropic hypogonadism effectively shuts down gonadal steroidogenesis, leading to a significant reduction in testosterone and estrogen to castrate levels.[1][4] This long-term suppressive effect is the therapeutic basis for treating hormone-dependent cancers.[4][6]
dot digraph "Buserelin_HPG_Axis_Regulation" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Figure 1. Buserelin's Interaction with the HPG Axis", labelloc=b, labeljust=c, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary\n(Gonadotrophs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gonads [label="Gonads\n(Testes / Ovaries)", fillcolor="#F1F3F4", fontcolor="#202124"]; Buserelin [label="this compound\n(Continuous Dosing)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SexHormones [label="Sex Hormones\n(Testosterone / Estrogen)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout subgraph { rank=same; Buserelin; } subgraph { rank=same; Pituitary; } subgraph { rank=same; Gonads; }
// Edges Hypothalamus -> Pituitary [label="GnRH (pulsatile)", color="#34A853"]; Buserelin -> Pituitary [label="1. Initial Flare (Stimulation)", style=dashed, color="#34A853"]; Buserelin -> Pituitary [label="2. Downregulation (Inhibition)", color="#EA4335", penwidth=2]; Pituitary -> Gonads [label="LH & FSH", color="#34A853"]; Gonads -> SexHormones [label="Production", color="#34A853"]; SexHormones -> Hypothalamus [label="Negative Feedback", color="#EA4335"]; SexHormones -> Pituitary [label="Negative Feedback", color="#EA4335"]; } Buserelin's biphasic action on the pituitary gland.
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon activation by Buserelin, it primarily couples to Gαq/11. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is essential for the synthesis and exocytosis of LH and FSH vesicles, constituting the initial flare response. Continuous stimulation disrupts this finely tuned process, leading to receptor desensitization.[9]
dot digraph "Buserelin_Signaling_Pathway" { graph [splines=true, overlap=false, nodesep=0.5, label="Figure 2. GnRH Receptor Signaling Cascade", labelloc=b, labeljust=c, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Buserelin [label="Buserelin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gq11 [label="Gαq/11", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gonadotropin [label="Gonadotropin Synthesis\n& Release (LH, FSH)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Buserelin -> GnRHR [label="Binds & Activates"]; GnRHR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca [label="Stimulates Release"]; DAG -> PKC [label="Activates"]; Ca -> Gonadotropin [label="Triggers"]; PKC -> Gonadotropin [label="Promotes"]; } Intracellular signaling following GnRH receptor activation.
Quantitative Effects on Hormone Levels
The administration of this compound results in predictable, time-dependent changes in circulating hormone levels. The precise magnitude and duration of these changes can vary based on species, dose, and administration route.
Phase 1: Hormonal Flare
The initial stimulatory phase is characterized by a rapid and significant increase in gonadotropins and sex steroids. Studies have shown that following a single injection of Buserelin, there is a transient release of LH and FSH.[10] This leads to a temporary rise in testosterone in males and estrogen in females.[6] In women undergoing Buserelin testing for hirsutism, a subcutaneous dose of 0.5 mg led to a significant increase in 17-hydroxyprogesterone (17-OHP) and androstenedione (B190577) levels.[11]
Table 1: Summary of Initial Flare Effects of this compound
| Hormone | Species/Model | Observation | Reference |
|---|---|---|---|
| LH & FSH | Humans | Transient surge after initial administration. | [5][6] |
| Testosterone | Males (General) | Temporary increase following the LH surge. | [2][6] |
| Estrogen | Females (General) | Temporary increase following the LH/FSH surge. | [2][6] |
| 17-OHP | Hirsute Women | Basal: 1.74 nmol/L; Post-Buserelin: 6.96 nmol/L. | [11] |
| Androstenedione | Hirsute Women | Basal: 6.0 nmol/L; Post-Buserelin: 7.5 nmol/L. |[11] |
Phase 2: Hormonal Suppression
With continued treatment, the initial flare is followed by profound and sustained suppression of the HPG axis. Administration of 1200 µ g/day of Buserelin intranasally was shown to inhibit ovarian (estradiol, progesterone) and pituitary (LH, FSH) hormone secretion within 10-14 days of treatment.[12] This suppressive effect is the cornerstone of its therapeutic use in hormone-dependent diseases.[3][4] In men with prostate cancer, this leads to a reduction of testosterone to castration levels, inhibiting tumor growth.[6] Similarly, in women with endometriosis, the reduction in estrogen alleviates symptoms.[5]
Table 2: Summary of Long-Term Suppressive Effects of this compound
| Hormone | Species/Model | Observation | Reference |
|---|---|---|---|
| LH & FSH | Humans | Secretion is significantly reduced and suppressed. | [6][12] |
| Testosterone | Humans (Males) | Reduced to castration levels. | [3][4] |
| Estradiol | Humans (Females) | Secretion is inhibited, leading to low levels. | [12] |
| Progesterone | Humans (Females) | Secretion is inhibited. | [12] |
| Ovarian Androgens | Humans (Females) | Testosterone and androstenedione are suppressed. |[12] |
Experimental Protocols for In Vivo Assessment
Studying the effects of Buserelin in vivo requires carefully designed protocols to accurately capture the dynamic changes in the HPG axis. Below is a generalized methodology based on common practices in preclinical and clinical research.[13][14]
Animal Model Protocol (Rodent)
This protocol outlines a typical procedure for evaluating the efficacy of a GnRH agonist like Buserelin in a male rat model.[13]
-
Acclimatization: House adult male rats (e.g., Sprague-Dawley, 250-300g) in a controlled environment for at least one week before the experiment to minimize stress.[14]
-
Grouping: Randomly assign animals to a control group (vehicle only) and a treatment group (this compound). A typical group size is 6-8 animals.[13]
-
Drug Preparation & Administration: Dissolve this compound in a sterile vehicle (e.g., saline). Administer via a specified route, such as subcutaneous (SC) or intraperitoneal (IP) injection.[9][13] A dose used in mouse studies has been 5 µg per animal.[9]
-
Blood Sampling: Collect serial blood samples at predetermined time points to capture both the flare and suppressive phases (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then weekly).[13] Samples can be collected via tail vein or a surgically implanted catheter.[14]
-
Hormone Analysis: Separate plasma or serum from blood samples via centrifugation.[14] Quantify hormone concentrations (LH, FSH, testosterone) using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13]
-
Data Analysis: Compare hormone levels between the treatment and control groups at each time point using appropriate statistical methods to determine the significance of the effects.[13]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, label="Figure 3. General In Vivo Experimental Workflow", labelloc=b, labeljust=c, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
// Nodes Acclimatization [label="1. Animal Acclimatization\n(≥ 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="2. Random Grouping\n(Control vs. Treatment)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="3. Buserelin Administration\n(e.g., Subcutaneous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="4. Serial Blood Sampling\n(Multiple Time Points)", fillcolor="#FBBC05", fontcolor="#202124"]; Processing [label="5. Plasma/Serum Separation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="6. Hormone Quantification\n(ELISA / RIA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpretation [label="7. Statistical Analysis\n& Data Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Acclimatization -> Grouping; Grouping -> Dosing; Dosing -> Sampling; Sampling -> Processing; Processing -> Analysis; Analysis -> Interpretation; } Workflow for assessing Buserelin's in vivo effects.
Conclusion
This compound exerts profound and predictable effects on the hypothalamic-pituitary-gonadal axis. Its biphasic action—an initial, transient stimulation followed by sustained, reversible suppression—makes it an invaluable tool for both research and clinical applications.[6][8] A thorough understanding of its mechanism, the quantitative impact on hormone levels, and the protocols used for its evaluation is essential for drug development professionals and scientists working in endocrinology, oncology, and reproductive medicine. The ability to precisely control the HPG axis with GnRH agonists like Buserelin has revolutionized the treatment of numerous hormone-dependent conditions.[3][4]
References
- 1. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. originbiopharma.com [originbiopharma.com]
- 4. originbiopharma.com [originbiopharma.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Value of buserelin testing in the evaluation of hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of the GnRH analog buserelin on sex hormone serum level in relation to treatment onset and duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Dual Nature of Buserelin Acetate: From Potent Stimulation to Profound Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Buserelin (B193263) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), stands as a cornerstone in the therapeutic landscape of hormone-dependent pathologies. Its clinical efficacy in treating conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as its application in assisted reproductive technologies, stems from its paradoxical biphasic action on the pituitary-gonadal axis. Initially, Buserelin acts as a potent agonist, inducing a surge in gonadotropin release. However, continuous administration leads to a profound inhibitory state through receptor desensitization and downregulation. This technical guide provides an in-depth exploration of these opposing actions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support researchers and drug development professionals in their understanding and application of this complex molecule.
The Initial Stimulatory Phase: A Transient Surge in Gonadotropins and Steroid Hormones
Upon initial administration, Buserelin acetate binds to GnRH receptors (GnRHR) on pituitary gonadotrope cells, mimicking the action of endogenous GnRH.[1][2] This potent agonism triggers a significant, albeit transient, release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2][3] This initial surge is often referred to as the "flare-up" effect.[4] The released gonadotropins then stimulate the gonads, leading to a temporary increase in the production of sex steroids—testosterone (B1683101) in males and estrogen in females.[2]
Quantitative Effects on Hormone Levels
The magnitude and duration of the initial hormonal surge have been quantified in numerous clinical studies. The following tables summarize representative data on the acute effects of this compound on key reproductive hormones.
Table 1: Acute Effects of this compound on Luteinizing Hormone (LH) Levels
| Time Point | Fold Increase (Approx.) | Study Population | Reference |
| Day 1 | 9-fold | Healthy Women | [3] |
| 12 hours post-injection | Peak Levels | Women undergoing ovulation induction | [5] |
Table 2: Acute Effects of this compound on Follicle-Stimulating Hormone (FSH) Levels
| Time Point | Fold Increase (Approx.) | Study Population | Reference |
| Day 1 | 3-fold | Healthy Women | [3] |
Table 3: Acute Effects of this compound on Testosterone Levels in Males
| Time Point | Median Value | Study Population | Reference |
| Baseline | 14.4 nmol/L | Advanced Prostatic Cancer Patients | [6] |
| 1 Week | 10.8 nmol/L | Advanced Prostatic Cancer Patients | [6] |
Table 4: Acute Effects of this compound on Estradiol Levels in Females
| Time Point | Observation | Study Population | Reference |
| Days 1-3 | Significantly higher than control | Mice | [5] |
| First 10-14 days | Inhibition of secretion | Sterile Women | [7] |
The Subsequent Inhibitory Phase: Desensitization and Downregulation
Continuous or long-term administration of this compound leads to a paradoxical inhibitory effect on the pituitary-gonadal axis.[2] This is achieved through a multi-faceted process of receptor desensitization and downregulation, ultimately resulting in a state of medical castration.[8]
The sustained presence of the GnRH agonist leads to uncoupling of the GnRH receptor from its downstream signaling pathways.[9] This is followed by internalization of the receptor from the cell surface, reducing the number of available receptors for stimulation.[10][11] Over a longer period, this leads to a decrease in the synthesis of GnRH receptors, a process known as downregulation.[12] Consequently, the pituitary gonadotropes become refractory to further stimulation by both Buserelin and endogenous GnRH, leading to a profound and sustained suppression of LH and FSH secretion.[2] This, in turn, eliminates the stimulus for the gonads to produce sex steroids, leading to castrate levels of testosterone in men and postmenopausal levels of estrogen in women.[8][13]
Quantitative Effects on Hormone Levels During Inhibition
The inhibitory phase is characterized by a sustained suppression of gonadotropins and sex steroids.
Table 5: Long-Term Effects of this compound on Luteinizing Hormone (LH) Levels
| Time Point | Observation | Study Population | Reference |
| 6 Weeks | Maximal suppression | Women with Polycystic Ovary Syndrome | [13] |
| Day 21 | Elevated 5-fold from control, but decreased from Day 1 | Healthy Women | [3] |
Table 6: Long-Term Effects of this compound on Testosterone Levels in Males
| Time Point | Median Value | Study Population | Reference |
| 1 Month | 1.1 nmol/L | Advanced Prostatic Cancer Patients | [6] |
Table 7: Long-Term Effects of this compound on Estradiol Levels in Females
| Time Point | Observation | Study Population | Reference |
| During treatment | Tendency to lower values as treatment progressed | Normally ovulating women | [14] |
Signaling Pathways
The dual actions of this compound are orchestrated by a complex interplay of intracellular signaling pathways.
Initial Stimulatory Signaling Pathway
The initial agonistic effect of Buserelin is mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade.
Caption: Initial stimulatory signaling cascade of this compound.
Subsequent Inhibitory Mechanisms: Desensitization and Downregulation
Continuous exposure to Buserelin initiates a series of events leading to the attenuation of the signaling cascade and a reduction in receptor availability.
Caption: Key mechanisms of Buserelin-induced pituitary inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the actions of this compound.
In Vitro GnRH Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GnRH receptor.
Materials:
-
Cell line expressing the human GnRH receptor (e.g., HEK293 or COS-7 cells)
-
Cell culture medium and supplements
-
[125I]-labeled GnRH analogue (e.g., [125I-Tyr5]-GnRH)
-
Unlabeled this compound
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture GnRH receptor-expressing cells to confluency in appropriate culture vessels.
-
Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add a fixed concentration of the [125I]-labeled GnRH analogue to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for this compound.
Clinical Trial Protocol for Assessing Hormonal Response to this compound in Prostate Cancer
This protocol describes a typical clinical trial design to evaluate the efficacy of this compound in suppressing testosterone levels in patients with advanced prostate cancer.[6][15][16]
Study Design:
-
Phase II, open-label, single-arm study.
Patient Population:
-
Males with histologically confirmed advanced or metastatic prostate cancer.
-
Adequate organ function.
-
Informed consent obtained.
Treatment Regimen:
-
This compound administered via a depot subcutaneous injection at a specified dose (e.g., 9.45 mg) every 3 months.
Study Procedures:
-
Screening: Assess patient eligibility based on inclusion and exclusion criteria. Obtain baseline measurements, including serum testosterone, LH, FSH, and prostate-specific antigen (PSA) levels.
-
Treatment Administration: Administer the first dose of this compound depot.
-
Follow-up Visits: Schedule follow-up visits at regular intervals (e.g., week 1, month 1, month 3, and every 3 months thereafter).
-
Hormonal and PSA Monitoring: At each follow-up visit, collect blood samples to measure serum testosterone, LH, FSH, and PSA levels.
-
Safety and Tolerability Assessment: Monitor and record any adverse events.
Endpoints:
-
Primary Endpoint: Proportion of patients achieving and maintaining castrate levels of serum testosterone (e.g., < 50 ng/dL or < 1.7 nmol/L).
-
Secondary Endpoints:
-
Time to achieve castrate levels of testosterone.
-
Changes in serum LH, FSH, and PSA levels over time.
-
Incidence and severity of adverse events.
-
Data Analysis:
-
Summarize baseline characteristics of the study population.
-
Calculate the proportion of patients achieving and maintaining castration at each time point.
-
Analyze the time course of changes in hormone and PSA levels using appropriate statistical methods.
-
Summarize the safety and tolerability profile of this compound.
Conclusion
This compound's dualistic nature, characterized by an initial stimulatory "flare" followed by profound and sustained inhibition, is a direct consequence of its interaction with the GnRH receptor and the subsequent cellular adaptation mechanisms. This technical guide has provided a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. A thorough understanding of these fundamental principles is paramount for the continued development and optimization of GnRH analogue-based therapies in a wide range of clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Contraception with an LHRH agonist: effect on gonadotrophin and steroid secretion patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-protein coupled receptor kinases as modulators of G-protein signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of uterine receptivity after gonadotropin releasing hormone agonist administration as an oocyte maturation trigger: a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Effect of the GnRH analog buserelin on sex hormone serum level in relation to treatment onset and duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Desensitization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-induced endocytosis and recycling of the gonadotropin-releasing hormone receptor: effect of beta-arrestin on internalization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of long-term inhibition of gonadotrophin secretion by the gonadotrophin-releasing hormone agonist, buserelin, on sex steroid secretion and ovarian morphology in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and safety of gonadotropin-releasing hormone agonists used in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
Buserelin Acetate: A Technical Guide to Ovulation Induction in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in reproductive biology research.[1][2] Its ability to modulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland makes it invaluable for the precise control of ovulation in various animal models.[3] This technical guide provides an in-depth overview of the core principles and practical applications of Buserelin acetate for ovulation induction in animal research, with a focus on experimental protocols, data presentation, and the underlying signaling pathways. Buserelin is utilized in research for managing hormone-sensitive conditions and as a component of controlled ovarian hyperstimulation protocols.[2]
Mechanism of Action
This compound is a GnRH agonist.[1] It binds to GnRH receptors on the anterior pituitary gland, initially causing a surge in LH and FSH secretion, often referred to as a "flare effect".[2][3] However, with continuous administration, it leads to the downregulation and desensitization of these receptors.[4] This subsequent inhibition of gonadotropin release effectively suppresses the production of sex hormones, such as estrogen and testosterone.[2][3] For the purpose of ovulation induction, the initial surge in LH is harnessed to mimic the natural preovulatory LH surge, triggering the final maturation of ovarian follicles and subsequent ovulation.[5]
Signaling Pathway of this compound
The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This primarily involves the activation of the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling molecules ultimately converge to stimulate the synthesis and release of LH and FSH.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data on the efficacy of this compound for inducing ovulation in various animal research models.
Table 1: Ovulation Induction in Mares
| Treatment | Dose | Administration Route | Ovulation Rate (24-48h) | Reference |
| This compound | 6 mg | Subcutaneous (single injection) | 90% (n=50) | [2][3] |
| This compound | 3 mg | Subcutaneous (single injection) | 78% (n=341) | [2][3] |
| This compound | 2 mg | Subcutaneous (single injection) | 82.7% (n=104) | [2][3] |
| This compound | 1 mg | Subcutaneous (single injection) | 87% (n=54) | [2][3] |
| This compound | 40 µg | Intravenous (4 doses at 12h intervals) | As effective as hCG | [6] |
| hCG | 1,500 IU | Intravenous (single injection) | 78% (n=41) | [2][3] |
| hCG | 1,500 IU | Intravenous (single injection) | 87% (n=106) | [2][3] |
| hCG | - | - | More effective than Buserelin in transitional mares | [7][8][9] |
Table 2: Ovulation Induction in Rabbits
| Treatment | Dose | Administration Route | Conception/Kindling Rate | Reference |
| This compound | 0.8 µ g/doe | Intramuscular | 60% | [4][5] |
| This compound | 1.2 µ g/doe | Intramuscular | 60% | [4][5] |
| This compound | 1.6 µ g/doe | Intramuscular | 60% | [4][5] |
| This compound | 8 µ g/doe | Intravaginal (in seminal dose) | 20% | [4][5] |
| This compound | 12 µ g/doe | Intravaginal (in seminal dose) | 40% | [4][5] |
| This compound | 16 µ g/doe | Intravaginal (in seminal dose) | 50% | [4][5] |
| Control | No hormone | - | 20% | [4][5] |
Table 3: Ovulation Synchronization in Gilts
| Treatment | Key Outcome | Result | Reference |
| Buserelin | Estrus-to-ovulation interval | Significantly shorter than gonadorelin | [4][5] |
| Buserelin | Ovulation within 24-48h post-injection | 81.5% | [4][5] |
| Gonadorelin | Ovulation within 24-48h post-injection | 55.6% | [4][5] |
Table 4: Recommended Dosages for Ovulation Induction
| Animal Model | Recommended Dose | Administration Route | Reference |
| Cow | 10-20 µg | Intramuscular, Intravenous, or Subcutaneous | [10] |
| Mare | 40 µg | Intramuscular, Intravenous, or Subcutaneous | [10] |
| Rabbit | 0.8 µg | Intramuscular, Intravenous, or Subcutaneous | [10] |
| Gilt | 10 µg | - | [11] |
| Ewe | 4 mg (at time of insemination) | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for this compound-induced ovulation in common animal research models.
Protocol 1: Superovulation in Mice (129S1/SvImJ Strain)
This protocol is designed to improve oocyte quality and IVF fertility rates in the 129 mouse strain.[2]
Materials:
-
This compound solution (20 mg/kg)
-
Pregnant Mare Serum Gonadotropin (PMSG) solution (5 IU/0.1 mL)
-
Human Chorionic Gonadotropin (hCG) solution (5 IU/0.1 mL)
-
Sterile saline or PBS
-
Syringes (1 mL) with 27-gauge needles
Procedure:
-
Animal Selection: Use female 129S1/SvImJ mice, 3-5 weeks of age. Allow a 7-10 day acclimatization period.[2]
-
Buserelin Administration: Administer a single intraperitoneal (IP) injection of this compound (20 mg/kg) 24 hours prior to PMSG administration.[2]
-
PMSG Administration: Inject 5 IU of PMSG intraperitoneally.
-
hCG Administration: 55 hours after the PMSG injection, administer 5 IU of hCG intraperitoneally.[2]
-
Mating: Immediately after hCG administration, pair each female with a stud male.
-
Ovulation and Oocyte Collection: Ovulation will occur approximately 12-14 hours after the hCG injection. Oocytes can be collected from the oviducts at this time for in vitro fertilization or other applications.
Protocol 2: Ovulation Induction in Mares
This protocol describes a single-injection method for inducing ovulation in cyclic mares.[2][3]
Materials:
-
This compound solution
-
Sterile saline
-
Syringes and needles suitable for subcutaneous injection
Procedure:
-
Animal Selection and Monitoring: Use cyclic mares in estrus with a dominant pre-ovulatory follicle of at least 35 mm in diameter, as determined by transrectal ultrasonography.
-
Buserelin Administration: Administer a single subcutaneous injection of this compound at a dose ranging from 1 mg to 6 mg.[2][3]
-
Ovulation Monitoring: Monitor for ovulation via transrectal ultrasonography every 12-24 hours. Ovulation is expected to occur between 24 and 48 hours after Buserelin administration.[2][3]
Protocol 3: Ovulation Synchronization in Gilts for Fixed-Time Artificial Insemination (FTAI)
This protocol is designed to shorten the estrus-to-ovulation interval and centralize ovulation for FTAI.[4][5]
Materials:
-
Altrenogest (B1664803) (for estrus synchronization)
-
Equine Chorionic Gonadotropin (eCG)
-
This compound
-
Semen for artificial insemination
Procedure:
-
Estrus Synchronization: Treat prepubertal gilts with altrenogest for 18 days.
-
Follicular Stimulation: Administer eCG following the altrenogest treatment to stimulate follicular growth.
-
Buserelin Administration: At the onset of estrus, administer this compound.
-
Artificial Insemination: Perform the first artificial insemination 8-12 hours after the onset of estrus, followed by a second insemination 24 hours later.[4][5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for this compound-induced ovulation followed by in vitro fertilization in a mouse model.
Adverse Effects and Considerations
While this compound is a valuable research tool, it is essential to be aware of potential adverse effects. Repeated high doses can lead to a dose-dependent depression of pituitary and gonadal function, including reduced estradiol (B170435) synthesis and inhibition of follicular maturation.[1] However, these effects are generally reversible.[1] In rats and rabbits, high doses have been shown to inhibit implantation.[1] It is also important to note that residues of alcohol and disinfectants can negatively impact the effectiveness of Buserelin.[10]
Conclusion
This compound is a versatile and potent GnRH agonist for the induction and synchronization of ovulation in a wide range of animal research models. Its well-characterized mechanism of action and the availability of established protocols make it an indispensable tool for researchers in reproductive biology and drug development. By carefully selecting the appropriate animal model, dosage, and administration route, researchers can achieve precise control over the ovulatory process, leading to more robust and reproducible experimental outcomes. This guide provides a comprehensive foundation for the effective use of this compound in animal research, encouraging further investigation into its applications and optimization of existing protocols.
References
- 1. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 2. In vitro fertility rate of 129 strain is improved by Buserelin (GnRH) administration prior to superovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GnRHR agonists and how do they work? [synapse.patsnap.com]
- 5. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 6. Manipulation of ovarian function in sheep and goats | Clinical Theriogenology [clinicaltheriogenology.net]
- 7. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination [frontiersin.org]
- 10. Comparison between the biological effects of LH-RH and buserelin on the induction of LH release from hemi-pituitary glands of female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of an LH surge and ovulation by buserelin (as Receptal) allows breeding of weaned sows with a single fixed-time insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
The GnRH Agonist Buserelin Acetate: A Technical Guide for Research in Hormone-Dependent Diseases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Buserelin (B193263) acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, and its application in the study of hormone-dependent diseases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.
Introduction
Buserelin acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1] Its primary therapeutic and research application lies in its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis, making it a crucial tool in the investigation and treatment of hormone-sensitive conditions such as prostate cancer, breast cancer, and endometriosis.[2][3] By mimicking the action of native GnRH, this compound provides a powerful means to induce a state of reversible chemical castration, thereby inhibiting the growth of hormone-dependent tumors and tissues.[2][4]
Mechanism of Action
This compound is a superagonist of the GnRH receptor (GnRHR), located on the gonadotroph cells of the anterior pituitary gland.[4] Its mechanism of action is biphasic:
-
Initial Stimulation (Flare-up): Upon initial administration, this compound binds to the GnRHR and mimics the pulsatile release of endogenous GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, causes a temporary surge in the levels of gonadal steroid hormones, such as testosterone (B1683101) in males and estrogen in females.[2]
-
Downregulation and Desensitization: Continuous administration of this compound leads to a sustained occupation of the GnRHRs.[5] This constant stimulation results in the downregulation and desensitization of these receptors on the pituitary gonadotrophs.[5][6] Consequently, the pituitary becomes refractory to further stimulation by both Buserelin and endogenous GnRH. This leads to a profound and sustained suppression of LH and FSH release, ultimately causing a significant reduction in the production of testosterone and estrogen to castrate levels.[5][6] This "medical castration" is the therapeutic basis for its use in hormone-dependent diseases.
Signaling Pathway
The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The GnRHR is a G-protein coupled receptor, and its activation primarily involves the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling molecules ultimately lead to the synthesis and release of LH and FSH.
Caption: GnRH agonist signaling cascade in pituitary gonadotrophs.
Applications in Hormone-Dependent Diseases
Prostate Cancer
Prostate cancer is often dependent on androgens, primarily testosterone, for its growth and progression. This compound is used to reduce testosterone levels to castrate levels, thereby inhibiting tumor growth.[3]
Breast Cancer
In premenopausal women with hormone receptor-positive breast cancer, estrogen is a key driver of tumor growth. This compound-induced suppression of ovarian estrogen production is a therapeutic strategy in this patient population.
Endometriosis
Endometriosis is an estrogen-dependent condition characterized by the growth of endometrial-like tissue outside the uterus. By inducing a hypoestrogenic state, this compound can alleviate pain and reduce the size of endometriotic lesions.[3]
Data Presentation
Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | ~70% | Not Specified | Subcutaneous | [Not Specified] |
| ~2.5-3.3% | Children | Intranasal | [7] | |
| Time to Peak Concentration (Tmax) | 0.57 ± 0.18 h | Pigs | Intramuscular | |
| 1.05 ± 0.27 h | Cows | Intramuscular | ||
| 30 min | Children | Subcutaneous | [7] | |
| Peak Concentration (Cmax) | 10.99 ± 2.04 ng/mL | Pigs | Intramuscular | |
| 2.68 ± 0.36 ng/mL | Cows | Intramuscular | ||
| 52.2 ± 14.8 ng/mL | Children | Subcutaneous | [7] | |
| 0.65 ± 0.14 ng/mL | Children | Intranasal | [7] | |
| Elimination Half-life (t1/2) | 1.29 ± 0.40 h | Pigs | Intramuscular | |
| 1.13 ± 0.3 h | Cows | Intramuscular | ||
| 74.9 ± 36.9 min | Children | Subcutaneous | [7] | |
| Clearance (CL) | 41.15 ± 11.18 L/h | Pigs | Intramuscular | |
| 545.04 ± 166.40 L/h | Cows | Intramuscular | ||
| Protein Binding | ~15% | Not Specified | Not Specified | [8] |
Efficacy of this compound in Prostate Cancer
| Endpoint | Dosage and Administration | Result | Reference |
| Testosterone Suppression | 1000 µ g/day (intranasal) | Suppression achieved in 17/17 patients | [9] |
| 600 µ g/day (intranasal) | Suppression achieved in 1/5 patients | [9] | |
| 500 µg q8h (s.c.) for 7 days, then 200 µ g/day (s.c.) or 400 µg q8h (i.n.) | Castrate levels (<100 ng/dl) reached by week 4 in 90% of patients | [10] | |
| Depot 3.75 mg | Testosterone levels reduced from 168 ng/dl to 21 ng/dl at 1 month and 19.8 ng/dl at 3 months | [11] | |
| Initial Testosterone Surge | 500 µg q8h (s.c.) for 7 days | Mean testosterone increased to 426 ng/dl during week 1 | [10] |
| 400 µg q8h (i.n.) | Mean testosterone increased to 521 ng/dl during week 1 | [10] |
Hormonal Effects of this compound in Women
| Hormone | Treatment Details | Effect | Reference |
| LH & FSH | 1200 µ g/day (intranasal) | Secretion inhibited within the first 10-14 days of treatment | [12] |
| Estradiol (B170435) & Progesterone | 1200 µ g/day (intranasal) | Secretion inhibited within the first 10-14 days of treatment | [12] |
| Testosterone & Androstenedione | 1200 µ g/day (intranasal) | Suppressed during treatment | [12] |
| Prolactin | 1200 µ g/day (intranasal) | Increased during the first two weeks, then returned to baseline | [12] |
Experimental Protocols
In Vitro: GnRH Receptor Binding Assay (Competitive Radioligand Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).[13]
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Triptorelin).[13]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.[13]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass Fiber Filters: Pre-treated with 0.3% polyethyleneimine (PEI).[14]
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize GnRHR-expressing cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Assay Buffer. Determine the protein concentration.[14]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 50 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled this compound.[14]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[14]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining GnRH receptor binding affinity.
In Vitro: Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
This protocol assesses the effect of this compound on the proliferation of estrogen-sensitive MCF-7 breast cancer cells.
Materials:
-
MCF-7 BUS cell line.[15]
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), insulin, and antibiotics.[16]
-
Estrogen-free medium: Phenol red-free EMEM with charcoal-stripped FBS.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 2 x 10^4 cells/mL in complete growth medium and allow them to attach overnight.[17]
-
Hormone Deprivation: Replace the medium with estrogen-free medium and incubate for 72 hours to synchronize the cells and minimize the effects of residual estrogens.[18]
-
Treatment: Replace the medium with fresh estrogen-free medium containing various concentrations of this compound (and/or estradiol as a positive control).
-
Incubation: Incubate the plates for 144 hours (6 days).[19]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo: Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine xenograft model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice).
-
Androgen-sensitive prostate cancer cell line (e.g., LNCaP).
-
Matrigel.
-
This compound formulation for in vivo use.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Randomize the mice into treatment and control groups. Administer this compound to the treatment group according to the desired dosing regimen (e.g., daily subcutaneous injections or long-acting depot formulation). The control group receives a vehicle control.
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Hormone Level Monitoring: Collect blood samples periodically to measure serum testosterone and LH levels to confirm the pharmacological effect of this compound.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups.
Logical Relationships
The therapeutic principle of this compound in hormone-dependent diseases is based on a logical cascade of events, from drug administration to the desired clinical outcome.
Caption: Logical flow of this compound's therapeutic action.
This guide provides a foundational understanding of this compound for research professionals. For specific applications, further consultation of the cited literature and optimization of protocols are recommended.
References
- 1. What are GnRHR agonists and how do they work? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 6. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetic characteristics of the gonadotropin-releasing hormone analog D-Ser(TBU)-6EA-10luteinizing hormone-releasing hormone (buserelin) after subcutaneous and intranasal administration in children with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Treatment of advanced prostatic cancer with buserelin, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buserelin-depot in the treatment of prostate cancer - Kolesnikov - Cancer Urology [oncourology.abvpress.ru]
- 12. [Effect of the GnRH analog buserelin on sex hormone serum level in relation to treatment onset and duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
Buserelin Acetate's In Vivo Impact on Testosterone and Estrogen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buserelin (B193263) acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), profoundly modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to significant alterations in testosterone (B1683101) and estrogen levels in vivo. This technical guide provides an in-depth analysis of the biphasic effects of buserelin acetate on gonadal steroidogenesis. Initially, administration triggers a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen. However, continuous exposure leads to pituitary desensitization and downregulation of GnRH receptors, resulting in a sustained suppression of these hormones. This document summarizes quantitative data from in vivo studies, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone.[1] Its primary mechanism of action involves its interaction with GnRH receptors on the anterior pituitary gland.[2] This interaction is biphasic:
-
Initial Agonist Effect (Flare-Up): Upon initial administration, buserelin binds to GnRH receptors, mimicking the action of endogenous GnRH. This leads to an initial stimulation of the pituitary gland, causing a transient increase in the secretion of LH and FSH.[2] This surge in gonadotropins, in turn, stimulates the testes in males and the ovaries in females to produce and release testosterone and estrogen, respectively.[2]
-
Pituitary Desensitization and Downregulation: With continuous administration, the constant stimulation of GnRH receptors leads to their desensitization and a reduction in their numbers (downregulation).[2] This renders the pituitary gland refractory to further GnRH stimulation, whether from buserelin or endogenous GnRH. Consequently, the secretion of LH and FSH is significantly reduced.[2] The lack of gonadotropic support to the gonads results in a profound and sustained suppression of testosterone and estrogen production.[2][3]
Quantitative Impact on Testosterone and Estrogen Levels
The in vivo effects of this compound on testosterone and estrogen levels are well-documented in both preclinical and clinical studies. The following tables summarize the quantitative changes observed.
Testosterone Levels in Males
This compound is extensively used in the treatment of advanced prostate cancer to achieve medical castration by suppressing testosterone levels.[4]
| Study Population | Treatment Regimen | Time Point | Mean Testosterone Level | Percentage Change from Baseline | Citation(s) |
| Advanced Prostate Cancer Patients | 500 µg SC q8h for 7 days, then 200 µg SC daily | Week 1 | 426 ng/dL | Increase (Flare) | [5] |
| 4 Weeks | < 100 ng/dL | Suppression to castrate levels | [5] | ||
| 4 Months | 29 ng/dL | Sustained Suppression | [5] | ||
| 12 Months | 28 ng/dL | Sustained Suppression | [5] | ||
| Advanced Prostate Cancer Patients | Intranasal buserelin (1000 µg daily) | Not Specified | Suppression | Not Specified | [6] |
| Subfertile Male Dogs | 10 µg IM, weekly for 6 weeks | Day 60 | Significant Improvement | Increase | [7] |
| Day 90 | Significant Decline from Day 60 | Decrease | [7] | ||
| Adult Male Rats | 300 µg/kg SC for 5 days | 1 Month Post-Injection | 2.71 ± 0.25 ng/ml | No significant difference from control | [8][9] |
| Adult Male Rats | 500 µg/kg SC for 5 days | 1 Month Post-Injection | 2.12 ± 0.61 ng/ml | No significant difference from control | [8][9] |
Estrogen Levels in Females
In women, this compound is utilized in the management of hormone-dependent conditions such as endometriosis and for controlled ovarian hyperstimulation in assisted reproductive technologies.
| Study Population | Treatment Regimen | Time Point | Mean Estradiol (B170435) Level | Percentage Change from Baseline | Citation(s) |
| Women with Infertility | 1200 µ g/day intranasally | 10-14 Days | Suppression | Decrease | [10] |
| Women Undergoing IVF-ET/GIFT | Combined buserelin/HMG | Late Follicular Phase | Same as HMG only (required higher HMG dose) | Not Applicable | [11] |
| Women with Endometriosis | Not Specified | Not Specified | Suppression | Decrease | [3] |
Experimental Protocols
In Vivo Administration and Sample Collection in a Rodent Model
This protocol provides a generalized methodology for assessing the effects of this compound on testosterone levels in male rats.
-
Animal Model: Adult male Wistar rats (3 months old) are commonly used.[8]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly assigned to a control group and one or more treatment groups (e.g., low dose and high dose).[8]
-
This compound Administration:
-
Preparation: this compound is dissolved in a suitable vehicle, such as normal saline.
-
Dosage: Doses can range, for example, from 300 µg/kg (low dose) to 500 µg/kg (high dose).[8]
-
Route of Administration: Subcutaneous (SC) injection is a common route.[8]
-
Frequency and Duration: Treatment can be administered daily for a specified period, such as five consecutive days.[8]
-
Control Group: The control group receives an equivalent volume of the vehicle (e.g., normal saline) via the same route and for the same duration.[8]
-
-
Blood Sampling:
-
Time Points: Blood samples are collected at baseline (before the first injection) and at various time points after the initiation of treatment (e.g., weekly or at the end of the study).
-
Method: Blood is typically collected via a suitable method, such as tail vein sampling or cardiac puncture under anesthesia at the terminal point.
-
Processing: Serum is separated by centrifugation and stored at -20°C or lower until hormone analysis.
-
-
Hormone Analysis:
Clinical Trial Protocol in Humans (Prostate Cancer)
This outlines a typical protocol for a clinical trial evaluating this compound in patients with advanced prostate cancer.
-
Patient Population: Patients with histologically confirmed advanced prostate cancer (Stage C, D1, or D2).[5]
-
Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment are established.
-
Treatment Regimen:
-
Hormone Monitoring:
-
Baseline: Serum testosterone, LH, and FSH levels are measured before the start of treatment.
-
Follow-up: Hormone levels are monitored at regular intervals, such as weekly for the first month, and then monthly or quarterly thereafter.[5]
-
-
Hormone Analysis: Serum testosterone and estradiol levels are quantified using highly accurate and precise methods, with LC-MS/MS being the recommended technique for its reliability, especially at low concentrations.[12][15]
-
Efficacy and Safety Assessment: Clinical response is evaluated based on criteria such as changes in prostate-specific antigen (PSA) levels, tumor size, and patient-reported outcomes. Safety is monitored by recording adverse events.
Signaling Pathways and Experimental Workflows
This compound's Effect on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Caption: Buserelin's biphasic effect on the HPG axis.
Generalized Experimental Workflow for an In Vivo Study
References
- 1. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of advanced prostatic cancer with buserelin, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jvas.in [jvas.in]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. [Effect of the GnRH analog buserelin on sex hormone serum level in relation to treatment onset and duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of hormonal changes during combined buserelin/HMG treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Buserelin Acetate Flare Effect: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the "flare effect," a well-documented physiological response to the initial administration of Buserelin (B193263) acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist. This document outlines the underlying molecular mechanisms, presents quantitative hormonal data, details common experimental protocols, and provides visual representations of key pathways and workflows to support research and development in fields utilizing GnRH analogues.
Introduction: Understanding the Dual Action of Buserelin Acetate
This compound is a synthetic analogue of the natural gonadotropin-releasing hormone (GnRH).[1] Its primary therapeutic application stems from its powerful ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis.[2] While long-term, continuous administration leads to profound suppression of gonadotropin secretion through pituitary desensitization and receptor downregulation, the initial interaction between Buserelin and the pituitary gonadotroph cells is stimulatory.[3][4]
This initial agonistic action triggers a transient surge in the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[1][3] This phenomenon is known as the "flare effect" or "flare-up." The subsequent increase in circulating LH and FSH stimulates the gonads, leading to a temporary rise in sex steroid production—testosterone in males and estradiol (B170435) in females.[5] This effect is predictable and occurs within the first week of administration before the desired suppressive effects take hold.[3]
Molecular Mechanism and Signaling Pathway
The flare effect is initiated by the binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotroph cells.[6] This binding activates a well-characterized intracellular signaling cascade.
-
G-Protein Activation: The Buserelin-bound GnRHR primarily couples to the Gq/11 class of heterotrimeric G-proteins.[7] This activation causes the Gαq subunit to exchange GDP for GTP, leading to its dissociation from the Gβγ dimer.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[7]
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Mobilization and PKC Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] The combination of increased intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC).[9]
-
Gonadotropin Release: The surge in intracellular calcium is a critical signal that promotes the fusion of LH- and FSH-containing secretory vesicles with the cell membrane, resulting in their release into the bloodstream.[9] Concurrently, the PKC and other downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascades, are activated to regulate the transcription of gonadotropin subunit genes, contributing to hormone synthesis.[6][7]
The following diagram illustrates this core signaling pathway.
References
- 1. Serum concentration and urinary excretion of the luteinizing hormone-releasing hormone agonist buserelin in patients with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuaj.ca [cuaj.ca]
- 5. Response of circulating gonadotropin levels to GnRH agonist treatment in prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified universal approach to COH protocol for IVF: ultrashort flare GnRH-agonist/GnRH-antagonist protocol with tailored mode and timing of final follicular maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Treatment of endometriosis with the GnRH agonist buserelin (Suprecur): a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. all-about-fertility.com [all-about-fertility.com]
- 9. Contraception with an LHRH agonist: effect on gonadotrophin and steroid secretion patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Buserelin Acetate Subcutaneous Injection Protocol for Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of gonadotropin-releasing hormone (GnRH).[1] Its primary mechanism of action involves the stimulation of the GnRH receptor in the pituitary gland.[2] While initial administration leads to a surge in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), continuous treatment results in the desensitization of the GnRH receptor. This downregulation significantly reduces gonadotropin secretion, leading to a decrease in the production of sex hormones such as testosterone (B1683101) and estrogen.[2] This biphasic response makes Buserelin acetate a valuable tool in various research models, including those for hormone-dependent cancers, endometriosis, and fertility studies.[3] This document provides detailed protocols for the subcutaneous administration of this compound in rats, along with relevant quantitative data and a description of the associated signaling pathway.
Data Presentation
Table 1: Recommended Needle Sizes and Maximum Injection Volumes for Subcutaneous Injections in Rats
| Needle Gauge | Maximum Volume per Site (ml/kg) | Maximum Total Volume (ml/kg) |
| 23-25G | 5 | 10 |
| Data sourced from the University of British Columbia Animal Care Committee SOP.[4] |
Table 2: Summary of this compound Dosages Used in Rat Studies for Subcutaneous Administration
| Research Area | Rat Strain | Dosage | Frequency | Duration | Key Outcomes | Reference |
| Testicular Morphology and Apoptosis | Wistar | 300 µg/kg (low dose) | Daily | 5 days | Decreased seminiferous tubule epithelial thickness, increased apoptotic cell death (at 500 µg/kg) | [3][5] |
| Testicular Morphology and Apoptosis | Wistar | 500 µg/kg (high dose) | Daily | 5 days | Decreased seminiferous tubule epithelial thickness, significant increase in apoptotic cell death | [3][5] |
| Uterine Morphology | Wistar | 20 µ g/rat | Daily | 4, 8, or 12 days | Progressive uterine tissue hypotrophy | [6] |
| Carcinogenicity Study | Wistar | 0.2, 0.6, or 1.8 µg/kg | Daily | 24 months | Decreased serum testosterone (males) and progesterone (B1679170) (females), reduced testes and uteri weights | [7] |
| Fertility Inhibition (Males) | Rats | 0.6 and 1.8 µg/kg | Repeatedly | Not specified | Inhibition of fertility | [8] |
| Embryotoxicity | Rats | ≥ 4 µg/kg | Repeatedly | Not specified | Inhibition of implantation | [8] |
Table 3: Pharmacokinetic Parameters of Buserelin in Rats Following Subcutaneous Injection
| Parameter | Value |
| Bioavailability | ~70% |
| Elimination Half-life | ~5 minutes (initial) |
| Data sourced from PubChem and the European Medicines Agency.[2][8] |
Signaling Pathway
This compound, as a GnRH agonist, binds to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotroph cells. This binding primarily activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which in turn activate transcription factors responsible for the synthesis and release of LH and FSH. Continuous stimulation with Buserelin leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.
Caption: GnRH Agonist Signaling Pathway. Max Width: 760px.
Experimental Protocols
General Subcutaneous Injection Protocol for Rats
This protocol outlines the standard procedure for subcutaneous administration of this compound to rats.
Materials:
-
This compound solution (sterile)
-
Sterile syringes (1 ml)
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) or isopropyl alcohol swabs
-
Appropriate animal restraint device (optional)
-
Sharps container
Procedure:
-
Preparation:
-
Warm the this compound solution to room temperature if stored refrigerated.
-
Gently mix the solution by inverting the vial. Do not shake.
-
Wipe the rubber septum of the vial with an alcohol swab.
-
Draw the calculated dose of this compound into the syringe using a sterile needle.
-
Remove any air bubbles from the syringe. Change to a new sterile needle for injection.
-
-
Animal Restraint:
-
Properly restrain the rat. This can be achieved by firmly grasping the loose skin over the shoulders (scruffing). For prolonged or repeated injections, a restraint device may be used to minimize stress to the animal.
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (dorsal scapular region).[9] This area has less sensitivity and is less likely to be disturbed by the animal.
-
-
Injection Technique:
-
Wipe the injection site with an alcohol swab and allow it to dry.
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent at a 20- to 30-degree angle to the body surface.
-
Gently pull back on the syringe plunger to aspirate and ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh sterile needle.
-
If no blood is aspirated, slowly and steadily inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze swab for a few seconds if any bleeding occurs.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as swelling or signs of pain at the injection site.
-
For repeated injections, it is recommended to alternate injection sites.
-
-
Disposal:
-
Dispose of the needle and syringe in a designated sharps container immediately after use.
-
Experimental Workflow: Induction of a Hypogonadal State in Rats
This workflow provides a general outline for an experiment designed to induce a hypogonadal state in rats using this compound for studies related to hormone-dependent diseases.
Caption: General Experimental Workflow. Max Width: 760px.
Conclusion
The subcutaneous administration of this compound is a well-established method for modulating the hypothalamic-pituitary-gonadal axis in rat models. Adherence to proper injection techniques and appropriate dosage selection based on the specific research objectives are crucial for obtaining reliable and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their experimental designs.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Short-term buserelin administration induces apoptosis and morphological changes in adult rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. scielo.br [scielo.br]
- 6. The effect of this compound on the uterus of adult rats: morphological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of the carcinogenicity of the LH-RH analog buserelin (HOE 766) in rats using the subcutaneous route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. queensu.ca [queensu.ca]
Preparing Buserelin Acetate Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent luteinizing hormone-releasing hormone (LHRH) agonist.[1] It is widely utilized in research to investigate the GnRH signaling pathway and its effects on various cell types, particularly in cancer research (prostate, breast, ovarian) and reproductive biology.[2][3] Accurate and consistent preparation of Buserelin acetate solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in a research setting.
Properties of this compound
This compound is a lyophilized white powder that is soluble in water.[4][5] Understanding its physical and chemical properties is essential for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆₀H₈₆N₁₆O₁₃ | [5] |
| Molecular Weight | 1239.4 g/mol | [5] |
| Appearance | White lyophilized powder | [5] |
| Solubility | Water (up to 50 mg/mL), DMSO | [4] |
| Storage (Lyophilized) | -20°C for long-term storage | [4][6] |
| Short-term Storage (Lyophilized) | Stable at room temperature for a few weeks | [6] |
Experimental Protocols
Reconstitution of Lyophilized this compound to Prepare a Stock Solution
This protocol describes the preparation of a 1 mg/mL (approximately 806.8 µM) stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder, which can affect stability.
-
Solvent Addition: Aseptically add the required volume of sterile water or PBS to the vial to achieve a 1 mg/mL concentration. For example, to prepare 1 mL of a 1 mg/mL stock solution, add 1 mL of solvent to a vial containing 1 mg of this compound.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the peptide. Sonication in a water bath for a few minutes can aid in dissolving any stubborn particles.[4]
-
Sterile Filtration: For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the reconstituted this compound solution through a 0.22 µm sterile syringe filter into a sterile polypropylene tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.[5]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Materials:
-
This compound stock solution (1 mg/mL)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
-
Sterile tubes for dilution.
-
Calibrated micropipettes and sterile pipette tips.
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or on ice.
-
Calculating Dilution: Determine the final concentration of this compound required for your experiment. Use the following formula to calculate the volume of stock solution needed: V₁ = (C₂ * V₂) / C₁ Where:
-
V₁ = Volume of stock solution needed
-
C₁ = Concentration of stock solution (e.g., 1 mg/mL or 1000 µg/mL)
-
V₂ = Final volume of working solution desired
-
C₂ = Final concentration of working solution desired
-
-
Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of complete cell culture medium. Mix gently by pipetting up and down.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures as per your experimental design.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Recommendations | Source(s) |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccator, protected from light. | [4] |
| Stock Solution (in water or PBS) | 4°C | 2-7 days | For short-term use. | [5] |
| -20°C | Several months | Aliquot to avoid freeze-thaw cycles. | [6] | |
| -80°C | Up to 1 year | For long-term storage. Adding a carrier protein (e.g., 0.1% BSA) can improve stability. | [4][5] | |
| Working Solution (in cell culture medium) | N/A | Prepare fresh for each use | Peptides can degrade in complex media at 37°C. | General peptide handling guidelines |
Table 3: Example Working Concentrations for In Vitro Studies
| Cell Line | Experimental Context | This compound Concentration | Duration of Treatment | Source(s) |
| Ovarian Cancer Cell Lines | Growth inhibition studies | Range of concentrations, with maximum inhibition at supraphysiological levels. | 7 days | [3] |
| Prostatic Epithelial Cells (rat) | Proliferation studies | 0.16 mg to 1.28 mg (in vivo study, provides context for dose-dependency) | 28 days | [7] |
| General recommendation for GnRH agonists | In vitro studies | Starting range of 1 nM to 1 µM | 24, 48, or 72 hours | [8] |
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
GnRH Receptor Signaling Pathway
References
- 1. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (57982-77-1 free base) | GNRH Receptor | TargetMol [targetmol.com]
- 5. cellsciences.com [cellsciences.com]
- 6. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 7. Potentiating effect of this compound, an LHRH agonist, on the proliferation of ventral prostatic epithelial cells in testosterone-treated castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Buserelin Acetate in Non-Human Primate Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Buserelin (B193263) acetate (B1210297) in controlled ovarian stimulation of non-human primates. The information is intended to guide researchers in designing and executing effective ovarian stimulation regimens for applications in reproductive biology, drug development, and assisted reproductive technologies.
Introduction
Buserelin acetate is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2] It is a potent GnRH agonist used to suppress the endogenous surge of luteinizing hormone (LH), thereby preventing premature ovulation during controlled ovarian stimulation.[3][4] Its mechanism of action involves an initial stimulation of the pituitary gland, leading to a transient increase in follicle-stimulating hormone (FSH) and LH, followed by a profound suppression of gonadotropin release with continuous administration.[1][2] This downregulation of the pituitary-gonadal axis allows for precise control over follicular development and oocyte maturation when used in conjunction with exogenous gonadotropins.
Mechanism of Action: GnRH Agonist Signaling Pathway
This compound acts as a superagonist at the GnRH receptors on pituitary gonadotropes.[1] Upon binding, it initially triggers a signaling cascade that stimulates the synthesis and release of FSH and LH. This "flare-up" effect is transient.[1] Continuous exposure to this compound leads to receptor desensitization and downregulation, ultimately suppressing the release of endogenous gonadotropins.[1][2] This suppression is crucial for preventing a premature LH surge during ovarian stimulation protocols. The intracellular signaling cascade involves the activation of Gαq/11, leading to the activation of phospholipase Cβ (PLCβ) and subsequent increases in diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3).[5] This cascade activates protein kinase C (PKC) and mobilizes intracellular calcium, which in turn activates downstream pathways like the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38 MAPK).[5]
Quantitative Data Summary
The following tables summarize this compound dosages and associated parameters for ovarian stimulation in different non-human primate species as reported in scientific literature.
Table 1: this compound Dosage for Ovarian Stimulation in Macaques
| Primate Species | This compound Dosage | Route of Administration | Duration of Treatment | Co-administered Gonadotropins | Reference |
| Macaca fascicularis (Cynomolgus) | 3.75 mg (as leuprorelin (B1674837) acetate) | Subcutaneous | Single dose at the start of menstruation | 75 IU/kg rhFSH (3 times at 72h intervals) | [6] |
| Macaca mulatta (Rhesus) | 500 µg | Subcutaneous | Daily on days 3, 4, and 5 of the cycle | Human Menopausal Gonadotropin (HMG) | [7] |
| Stumptailed Macaque | 2.6 mg implant | Subcutaneous | 3-5 months suppression | Not for stimulation, for suppression study |
Note: Some studies utilize other GnRH agonists like leuprorelin acetate, which has a similar mechanism of action to this compound. Dosages may need to be adjusted based on the specific agonist used.
Experimental Protocols
The "long protocol" is a commonly employed strategy for ovarian stimulation in non-human primates, utilizing a GnRH agonist to achieve pituitary downregulation before follicular stimulation.
Long Downregulation Protocol for Ovarian Stimulation
This protocol is designed to achieve complete pituitary suppression before the initiation of follicular growth with exogenous gonadotropins.
Materials:
-
This compound solution for injection
-
Recombinant human Follicle-Stimulating Hormone (rhFSH)
-
Human Chorionic Gonadotropin (hCG)
-
Syringes and needles for subcutaneous and intramuscular injections
-
Equipment for ultrasound monitoring of follicular development
-
Anesthesia for procedures
Procedure:
-
Baseline Assessment: Begin monitoring the primate's menstrual cycle to determine the start of the follicular phase (Day 1 is the first day of menses).
-
Pituitary Downregulation:
-
On Day 21 of the preceding menstrual cycle, initiate daily subcutaneous injections of this compound. A common starting dose is approximately 10-20 µg/kg, but this should be optimized based on the specific primate species and individual response.
-
Continue daily this compound administration for approximately 10-14 days.
-
-
Confirmation of Downregulation:
-
After the initial downregulation period, confirm pituitary suppression via ultrasound (to ensure no large follicles or cysts are present) and/or serum hormone analysis (low levels of estradiol (B170435) and LH).
-
-
Ovarian Stimulation:
-
Once downregulation is confirmed, reduce the this compound dose by approximately half to maintain suppression.
-
Begin daily intramuscular or subcutaneous injections of rhFSH. A typical starting dose is 30-75 IU, but this should be adjusted based on the primate's weight and previous responses.
-
Continue daily rhFSH and reduced-dose this compound administration.
-
-
Follicular Monitoring:
-
Monitor follicular growth every 2-3 days using transabdominal or transrectal ultrasound.
-
Adjust the rhFSH dose as needed based on follicular response. The goal is to achieve a cohort of follicles reaching a pre-ovulatory size (typically >4 mm in macaques).
-
-
Induction of Final Oocyte Maturation:
-
When a sufficient number of follicles have reached the desired size, discontinue the rhFSH and this compound injections.
-
Administer a single intramuscular injection of hCG (e.g., 1000 IU) to trigger final oocyte maturation.[8]
-
-
Oocyte Retrieval:
-
Perform oocyte retrieval via laparoscopic follicular aspiration approximately 34-36 hours after the hCG injection.
-
Considerations and Troubleshooting
-
Individual Variability: Non-human primates exhibit significant individual variability in their response to ovarian stimulation. It is crucial to tailor protocols to each animal based on its age, weight, and previous stimulation history.
-
Antibody Formation: Repeated stimulation cycles using human-derived gonadotropins (like hFSH) can lead to the formation of anti-hFSH antibodies in some animals, resulting in a poor ovarian response in subsequent cycles.[9]
-
Route of Administration: While subcutaneous injection is common, intranasal administration of Buserelin has also been explored, though bioavailability may be a concern.[10][11]
-
GnRH Agonist vs. Antagonist: GnRH antagonists offer a shorter treatment duration as they do not require a lengthy downregulation period.[3] However, the long protocol with a GnRH agonist may be beneficial in certain situations, such as in animals with endometriosis.
Conclusion
This compound is a valuable tool for controlled ovarian stimulation in non-human primates, enabling precise control over the reproductive cycle for research and assisted reproductive technologies. The long downregulation protocol is a well-established method that, when properly implemented and monitored, can yield a significant number of mature oocytes. Careful consideration of individual animal characteristics and protocol optimization are key to achieving successful outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A controlled ovarian stimulation procedure suitable for cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Long-Acting GnRH Agonist Follicular Protocol with the GnRH Antagonist Protocol in Women Undergoing In Vitro Fertilization: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Superovulatory responses in cynomolgus monkeys (Macaca fascicularis) depend on the interaction between donor status and superovulation method used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term use of buserelin in combination with human menopausal gonadotrophins for ovarian stimulation for in-vitro fertilization in endocrinologically normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triggering final follicular maturation- hCG, GnRH-agonist or both, when and to whom? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poor second ovarian stimulation in cynomolgus monkeys (Macaca fascicularis) is associated with the production of antibodies against human follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal nafarelin versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Preliminary study of the use of intranasal buserelin in the long-term protocol of ovarian stimulation with the view toward fertilization in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term Buserelin Acetate Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2] Its long-term administration is a cornerstone in the management of hormone-dependent conditions.[1][3] Continuous exposure to Buserelin acetate leads to a biphasic response: an initial, transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained downregulation and desensitization of GnRH receptors in the pituitary gland.[2][4] This paradoxical effect ultimately results in a significant reduction of gonadal hormones, such as testosterone (B1683101) and estrogen, creating a state of "medical castration."[2][5] These application notes provide a comprehensive overview of the findings from long-term animal studies and detailed protocols for key experiments.
Mechanism of Action: Biphasic Response to Continuous GnRH Agonist Administration
Long-term administration of this compound disrupts the normal pulsatile signaling of GnRH, leading to a sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[2][3]
Pharmacokinetic Profiles in Animal Models
The pharmacokinetic profile of this compound varies across species and formulation. Generally, it exhibits rapid absorption and a relatively short half-life when administered as a solution. Depot formulations are designed for sustained release over longer periods.
| Species | Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Rat | Solution | 6 mg/kg | s.c. | - | 0.75 | - |
| Rat | Suspension | 6 mg/kg | s.c. | - | 3.0 | - |
| Pig | Solution | 1 mg/pig | i.m. | 10.99 ± 2.04 | 0.57 ± 0.18 | 1.29 ± 0.40 |
| Cow | Solution | 3 mg/cow | i.m. | 2.68 ± 0.36 | 1.05 ± 0.27 | 1.13 ± 0.30 |
Data compiled from multiple sources.[6][7][8][9]
Long-Term Toxicology and Efficacy in Rodents (Rat)
A 24-month carcinogenicity study in Wistar rats provides comprehensive data on the long-term effects of this compound.
Quantitative Data from 24-Month Rat Carcinogenicity Study
| Parameter | Sex | Dose (mg/kg/day) | Control | 0.0002 | 0.0006 | 0.0018 |
| Body Weight Gain | Female | Normal | Increased | Significantly Increased | Significantly Increased | |
| Serum Testosterone | Male | Normal | Decreased | Decreased | Decreased | |
| Serum Progesterone (B1679170) | Female | Normal | Reduced | Reduced | Reduced | |
| Testes Weight | Male | Normal | Reduced | Reduced | Reduced | |
| Uteri Weight | Female | Normal | Reduced | Reduced | Reduced | |
| Pituitary Weight | Female | Normal | Increased | Increased | Increased | |
| Ovaries Weight | Female | Normal | Increased | Increased | Increased |
Data is qualitative as presented in the source material.[10]
Histopathological Findings
Long-term administration of this compound in rats resulted in dose-dependent, irreversible changes in the testes and uterus, consistent with the pharmacodynamic properties of the drug.[10] No evidence of a carcinogenic effect was reported.[3][10]
Long-Term Toxicology and Efficacy in Non-Rodents (Dog)
Repeated-dose toxicity studies have been conducted in dogs. High doses of Buserelin resulted in a marked, dose-dependent, and reversible depression of pituitary and gonadal function.[3]
Quantitative Data from Studies in Dogs
| Parameter | Duration | Dose | Effect |
| Serum Testosterone | 6 weeks | 10 µ g/dog , weekly | Significant increase at day 60, with a decline by day 90.[4] |
| Semen Volume | 6 weeks | 10 µ g/dog , weekly | Significant increase at day 60.[4] |
| Sperm Motility | 6 weeks | 10 µ g/dog , weekly | Significant increase at day 60.[4] |
Note: The available data for dogs is primarily from shorter-term studies focused on reproductive effects rather than long-term toxicology.
Experimental Protocols
Protocol 1: Long-Term (24-Month) Carcinogenicity Study in Rats
Objective: To assess the carcinogenic potential and chronic toxicity of this compound in rats.
Animal Model: Male and female Wistar rats.[10]
Groups:
-
Control: Physiological saline.
-
Low Dose: 0.0002 mg/kg body weight.
-
Mid Dose: 0.0006 mg/kg body weight.
-
High Dose: 0.0018 mg/kg body weight.
Administration: Daily subcutaneous injections for 24 months.[10]
In-life Assessments:
-
Clinical Observations: Twice daily for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Assessed at periodic intervals.
-
Hormone Levels: Serum testosterone (males) and progesterone (females) measured during the treatment and recovery periods.[10]
Terminal Procedures:
-
Necropsy: Full gross pathological examination.
-
Organ Weights: Testes, uteri, pituitaries, and ovaries weighed.[10]
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals.[10]
Recovery Phase: A 6-month treatment-free period following the 24-month dosing phase to assess the reversibility of effects.[10]
Protocol 2: Analysis of Serum Testosterone by Radioimmunoassay (RIA)
Objective: To quantify the concentration of testosterone in serum samples from experimental animals.
Principle: A competitive binding assay where unlabeled testosterone in the sample competes with a fixed amount of radiolabeled testosterone (e.g., ¹²⁵I-testosterone) for a limited number of binding sites on a specific antibody.[1][9]
Materials:
-
Testosterone RIA kit (containing ¹²⁵I-testosterone tracer, testosterone standards, and testosterone-specific antibody).
-
Serum samples from animals.
-
Gamma counter.
-
Coated tubes.[9]
-
Pipettes.
-
Reagents for steroid extraction (if required by the specific kit protocol).[1]
Procedure (Example):
-
Sample Preparation: Collect blood samples and process to obtain serum. Store frozen until analysis.
-
Assay Setup: Label coated tubes for standards, controls, and unknown samples.
-
Pipetting: Pipette standards, controls, and samples into the appropriate tubes.
-
Tracer Addition: Add ¹²⁵I-labeled testosterone to all tubes.
-
Antibody Addition: Add the testosterone-specific antibody to all tubes.
-
Incubation: Incubate at room temperature for a specified period (e.g., 2 hours) to allow for competitive binding.[9]
-
Separation: Separate the antibody-bound testosterone from the free testosterone. This is often achieved by decanting the supernatant after centrifugation.[1][9]
-
Counting: Measure the radioactivity in the bound fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the testosterone concentration in the unknown samples by interpolating their radioactivity values on the standard curve.[9]
Protocol 3: Histopathological Evaluation of Reproductive Organs
Objective: To microscopically examine the reproductive organs for treatment-related changes.
Procedure:
-
Tissue Collection: At necropsy, collect the testes, epididymides, prostate, seminal vesicles (males), and ovaries, uterus, and vagina (females).
-
Fixation: Immediately fix the tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Trimming and Processing: After fixation, trim the tissues, process them through graded alcohols and clearing agents, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation. Special stains may be used to highlight specific structures or pathological changes.
-
Microscopic Examination: A qualified pathologist should examine the slides microscopically. For the testes, evaluate the stages of spermatogenesis, the integrity of the seminiferous tubules, and the appearance of Leydig and Sertoli cells. For the female reproductive organs, assess the follicular development in the ovaries, and the structure of the endometrium and myometrium in the uterus.
Conclusion
Long-term administration of this compound in animal models consistently demonstrates a profound and reversible suppression of the hypothalamic-pituitary-gonadal axis. In rats, this leads to decreased sex hormone levels and corresponding changes in reproductive organ weights, with no evidence of carcinogenicity in a 24-month study.[10] Data from long-term studies in dogs are less comprehensive but indicate similar effects on gonadal function. The provided protocols offer a framework for conducting and evaluating key experiments in the preclinical assessment of this compound and other GnRH agonists.
References
- 1. A rapid radioimmunoassay for serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and physiological validation of a radioimmunoassay for plasma testosterone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jvas.in [jvas.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. izotop.hu [izotop.hu]
- 10. Quality by design (QbD) based development and validation of RP-HPLC method for this compound in polymeric nanoparticles: Release study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buserelin Acetate in Controlled Ovarian Hyperstimulation for IVF Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a critical component in controlled ovarian hyperstimulation (COH) protocols for in-vitro fertilization (IVF).[1][2] Its primary function is to suppress the natural pituitary-ovarian axis, preventing a premature luteinizing hormone (LH) surge and allowing for synchronized follicular development and oocyte maturation.[3][4] This document provides detailed application notes, experimental protocols, and comparative data on the use of Buserelin acetate in various COH regimens for IVF research.
This compound acts by initially stimulating the pituitary gland to release LH and follicle-stimulating hormone (FSH), a "flare-up" effect, followed by desensitization and downregulation of GnRH receptors with continuous administration.[1] This sustained suppression of gonadotropin secretion is fundamental to preventing premature ovulation and enabling the controlled administration of exogenous gonadotropins to stimulate the growth of multiple follicles.[3][5]
Signaling Pathway of this compound (GnRH Agonist)
The mechanism of action of this compound involves its interaction with the GnRH receptor on pituitary gonadotrophs. This binding initiates a signaling cascade that, with prolonged exposure, leads to receptor desensitization and a profound suppression of LH and FSH release.
Caption: this compound signaling pathway in pituitary gonadotrophs.
Controlled Ovarian Hyperstimulation Protocols
Several protocols utilizing this compound have been developed to optimize follicular recruitment and oocyte yield. The choice of protocol is often individualized based on the patient's age, ovarian reserve, and previous response to stimulation.[6][7]
Long Protocol
The long protocol is a conventional and widely used regimen that achieves profound pituitary suppression before the initiation of ovarian stimulation.[4][8]
Experimental Workflow for the Long Protocol:
Caption: Experimental workflow of the this compound long protocol.
Detailed Methodology:
-
Pituitary Downregulation:
-
Initiate this compound administration in the mid-luteal phase (approximately day 21) of the menstrual cycle preceding the treatment cycle.[9][10]
-
The typical dosage is 200-500 micrograms (µg) administered subcutaneously (SC) once daily.[11]
-
Continue daily administration for approximately 10-14 days to achieve pituitary desensitization.[8]
-
-
Confirmation of Downregulation:
-
Assess downregulation through serum estradiol (B170435) (E2) and LH levels. Target levels are typically E2 < 50 pg/mL and LH < 5 IU/L.[11]
-
An ultrasound scan should confirm a thin endometrium and the absence of ovarian cysts.
-
-
Ovarian Stimulation:
-
Once downregulation is confirmed, commence daily injections of gonadotropins (recombinant FSH or human menopausal gonadotropin - hMG).[12]
-
The starting dose of gonadotropins is individualized based on the patient's characteristics.
-
Continue this compound administration at the same or a reduced dose concurrently with gonadotropin stimulation to maintain pituitary suppression.[9]
-
-
Monitoring:
-
Monitor follicular growth through transvaginal ultrasound every 2-3 days.
-
Measure serum E2 levels periodically to assess follicular development and adjust gonadotropin dosage.[10]
-
-
Triggering of Ovulation:
-
Oocyte Retrieval:
-
Perform oocyte retrieval 34-36 hours after the hCG administration.[14]
-
Short Protocol (Flare-up Protocol)
The short protocol utilizes the initial "flare-up" effect of this compound to augment the response to gonadotropins. It is often employed in patients predicted to have a poor ovarian response.[4]
Experimental Workflow for the Short Protocol:
Caption: Experimental workflow of the this compound short protocol.
Detailed Methodology:
-
Initiation of Treatment:
-
Ovarian Stimulation:
-
Begin gonadotropin (FSH/hMG) injections on day 3 of the cycle.[4]
-
Continue daily administration of both this compound and gonadotropins.
-
-
Monitoring and Triggering:
-
Monitoring, hCG trigger, and oocyte retrieval procedures are the same as in the long protocol.
-
Ultra-Short Protocol
The ultra-short protocol involves a very brief administration of this compound at the beginning of the cycle to solely capitalize on the flare-up effect without subsequent downregulation.
Detailed Methodology:
-
Initiation of Treatment:
-
Administer this compound for the first 3 days of the menstrual cycle.
-
Start gonadotropin stimulation on day 2 of the cycle.
-
-
Subsequent Steps:
-
Monitoring, triggering of ovulation, and oocyte retrieval follow the same procedures as the other protocols.
-
Comparative Data of this compound Protocols
The following tables summarize quantitative data from studies comparing different this compound protocols.
Table 1: Comparison of Ovarian Response and Oocyte Yield
| Parameter | Long Protocol | Short Protocol | Reference(s) |
| Number of Follicles | Significantly more | Fewer | [4] |
| Number of Oocytes Retrieved | 8.4 ± 0.5 | 6.5 ± 0.3 | [15] |
| Number of Fertilized Oocytes | Significantly more | Fewer | [4] |
| Number of Cleaved Embryos | Significantly more | Fewer | [4] |
| Fertilization Rate (%) | Higher | Lower | [4] |
Table 2: Comparison of Clinical Outcomes
| Parameter | Long Protocol | Short Protocol | Reference(s) |
| Pregnancy Rate per Initiated Cycle (%) | 19.57 | 8.89 | [4] |
| Pregnancy Rate per Embryo Transfer (%) | 25.71 | 16.67 | [4] |
| Cancellation Rate (%) | No significant difference | No significant difference | [15] |
Conclusion
This compound is a versatile and effective GnRH agonist for controlled ovarian hyperstimulation in IVF research. The choice between the long, short, and ultra-short protocols should be based on the specific research objectives and the characteristics of the patient population. The long protocol is generally considered superior for achieving a greater number of follicles and oocytes in the general IVF population.[4] The short protocol may be a suitable alternative for poor responders. Careful monitoring of follicular development and hormonal levels is crucial for optimizing outcomes and ensuring safety in all protocols.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled ovarian hyperstimulation - Wikipedia [en.wikipedia.org]
- 6. Follicle-stimulating hormone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. hsfc.org.uk [hsfc.org.uk]
- 9. IVF medications and timing - Access Fertility UK [accessfertility.com]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. medicines.org.uk [medicines.org.uk]
- 12. newcastle-hospitals.nhs.uk [newcastle-hospitals.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Ovarian stimulation with buserelin/HMG/HCG: prospective randomized study of short versus long protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Intranasal Delivery of Buserelin Acetate in Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2] As a GnRH agonist, it is a valuable tool in reproductive and endocrinological research.[3][4] Initially, it stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but chronic administration leads to pituitary desensitization and a subsequent sharp decrease in sex hormone production.[4][5][6] Intranasal administration offers a non-invasive alternative to parenteral routes, bypassing first-pass metabolism and allowing for rapid absorption.[7][8] These notes provide an overview of the signaling pathway, detailed experimental protocols for rodent models, and a summary of relevant data to guide researchers in designing their studies.
Buserelin Acetate Mechanism of Action: GnRH Signaling Pathway
Buserelin acts as a superagonist at the GnRH receptor on pituitary gonadotroph cells.[4] Continuous stimulation by Buserelin, unlike the natural pulsatile release of GnRH, leads to receptor desensitization. This downregulates the secretion of LH and FSH, ultimately suppressing gonadal steroidogenesis, which reduces testosterone (B1683101) in males and estrogen in females.[4][5]
Experimental Protocols
The selection of an animal model depends on the research goals; rodents are often used for initial absorption and formulation screening, while larger animals like rabbits or sheep are useful for pharmacokinetic studies.[9]
The following diagram outlines a typical workflow for an intranasal this compound study in an experimental model.
This protocol is adapted from standard institutional guidelines for rodent drug administration.[10][11][12]
Materials:
-
This compound solution at the desired concentration.
-
Male/Female Wistar or Sprague-Dawley rats (weight-appropriate).
-
Mechanical pipette with fine tips (e.g., P10 or P20).
-
Light anesthesia (e.g., isoflurane) is recommended to prevent sneezing and ensure accurate dosing.[12][13]
-
Restraining device or towel.
Procedure:
-
Animal Restraint: Anesthetize the rat lightly. Once induced, restrain the animal in a supine position, holding it gently but firmly to control head movement.[10][13] A slight head-back tilt (70°-90°) can help target the olfactory region.[13]
-
Dose Preparation: Draw the specified volume of Buserelin solution into the micropipette. The recommended volume for rats is 10-20 µL per nostril (total dose of 20-50 µL).[10][11] Exceeding these volumes can lead to runoff into the GI tract or aspiration into the lungs.[13]
-
Administration:
-
Place the pipette tip just inside the naris without damaging the tissue.[13]
-
Administer the solution slowly as a small droplet (e.g., 2-5 µL), allowing the animal to inhale it passively.[11][13]
-
Wait 30-60 seconds between each droplet to maximize mucosal contact time.[13]
-
Alternate between nostrils until the full dose is delivered.[11]
-
-
Post-Administration Monitoring: Return the rat to its cage and monitor for recovery from anesthesia and any signs of respiratory distress.[10][12]
-
Sample Collection: If pharmacokinetic or pharmacodynamic analysis is required, collect blood samples at predetermined time points via a previously implanted catheter (e.g., jugular vein).[14]
Data Presentation: Pharmacokinetics & Pharmacodynamics
Quantitative data from intranasal Buserelin studies are crucial for evaluating formulation efficacy. Below are tables summarizing typical pharmacokinetic parameters and hormonal responses observed in various experimental models.
Table 1: Pharmacokinetic Parameters of Buserelin via Different Routes
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | Elimination t1/2 (h) | Bioavailability (%) | Reference |
| Gilts | Intramuscular | 100 µ g/animal | 2.21 ± 0.72 | 0.30 ± 0.10 | 0.51 ± 0.03 | N/A | [14] |
| Pigs | Intramuscular | 1 mg/animal | 10.99 ± 2.04 | 0.57 ± 0.18 | 1.29 ± 0.40 | N/A | [1] |
| Cows | Intramuscular | 3 mg/animal | 2.68 ± 0.36 | 1.05 ± 0.27 | 1.13 ± 0.30 | N/A | [1] |
| Children | Subcutaneous | 30 µg/kg | 52.2 ± 14.8 | 0.5 | 1.25 ± 0.61 | N/A | [15] |
| Children | Intranasal | 200 µ g/dose | 0.65 ± 0.14 | N/A | ~1.25 | ~0.7-6% | [15] |
| Rats | Intravenous | N/A | N/A | N/A | ~1.2-1.3 | 100% | [1] |
Note: Data for intranasal delivery in animal models is limited in the provided search results, highlighting a key area for further research. The data from children illustrates the typically lower, but variable, bioavailability of nasal sprays compared to injections.[15]
Table 2: Hormonal Responses to Buserelin Administration
| Species | Hormone Measured | Buserelin Dose | Peak Response Time | Observation | Reference |
| Colts | Luteinizing Hormone (LH) | 5, 10, or 40 µg | 20-40 min | Dose-dependent increase in LH concentrations. | [16] |
| Colts | Testosterone | 1, 5, 10, or 40 µg | 60-180 min | Testosterone increase occurred in some, but not all, colts. | [16] |
| Gilts | Luteinizing Hormone (LH) | N/A | 6 h post-injection | A single, centralized LH surge was induced. | [17] |
| Cattle | Luteinizing Hormone (LH) | N/A | ~2 h | Reached a maximal concentration 2.5 times higher than Gonadorelin. | [18] |
| Rats | Luteinizing Hormone (LH) | N/A | N/A | In vitro studies show a fast increase followed by desensitization. | [19] |
Formulation Considerations for Enhanced Nasal Delivery
Standard aqueous solutions often exhibit low bioavailability due to rapid mucociliary clearance and enzymatic degradation.[7][13] Advanced formulations can overcome these barriers.
-
Mucoadhesives: Polymers like chitosan or carbopol increase the formulation's residence time on the nasal mucosa by interacting with mucus, providing a longer window for drug absorption.[7][13]
-
Permeation Enhancers: Excipients such as cyclodextrins or alkylsaccharides can transiently and reversibly open the tight junctions between epithelial cells, enhancing paracellular drug transport.[8][13]
-
Nanocarriers: Encapsulating Buserelin in systems like nanoemulsions or liposomes can protect it from enzymatic degradation in the nasal cavity and improve its transport across the mucosal layer.[13][20]
References
- 1. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. gnrh agonist buserelin: Topics by Science.gov [science.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic Evaluation of this compound (Receptal) in Gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic characteristics of the gonadotropin-releasing hormone analog D-Ser(TBU)-6EA-10luteinizing hormone-releasing hormone (buserelin) after subcutaneous and intranasal administration in children with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LH and testosterone responses to five doses of a GnRH analogue (this compound) in 12-month-old Thoroughbred colts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination [frontiersin.org]
- 18. Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison between the biological effects of LH-RH and buserelin on the induction of LH release from hemi-pituitary glands of female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intranasal Nanoemulsions for Direct Nose-to-Brain Delivery of Actives for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buserelin Acetate for Estrus Synchronization in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of gonadotropin-releasing hormone (GnRH).[1] It is widely utilized in reproductive research and veterinary medicine to manage and synchronize the estrous cycle in various animal species.[2][3] By mimicking the action of natural GnRH, buserelin acetate provides a reliable method for controlling the timing of ovulation, which is crucial for timed artificial insemination, embryo transfer, and the generation of age-matched cohorts of animals for experimental studies. These application notes provide detailed protocols for the use of this compound in synchronizing estrus in common laboratory animals.
Mechanism of Action
This compound is a GnRH agonist that acts on the pituitary gland.[1][4] Its mechanism involves a biphasic effect on the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4]
-
Initial Stimulatory Phase (Flare Effect): Upon initial administration, this compound binds to GnRH receptors on the anterior pituitary, causing a surge in the release of LH and FSH.[1][4] This "flare effect" mimics the natural preovulatory surge and can be harnessed to induce ovulation.
-
Downregulation Phase: Continuous or repeated administration of this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[1][4] This results in a significant reduction in LH and FSH secretion, leading to a temporary suppression of gonadal function and arrest of the estrous cycle.[1][5]
This dual action allows for precise control over the follicular development and ovulation timing, making it an effective tool for estrus synchronization.
Signaling Pathway
The binding of this compound to the GnRH receptor on gonadotroph cells in the anterior pituitary initiates a downstream signaling cascade, primarily through the Gq/11 protein pathway, leading to the synthesis and release of LH and FSH.
Caption: this compound signaling pathway in pituitary gonadotrophs.
Experimental Protocols for Estrus Synchronization
The following protocols are provided as a general guideline. Doses and timings may require optimization based on the specific strain, age, and physiological condition of the animals. All injections should be administered using aseptic techniques.
Experimental Workflow
A typical estrus synchronization protocol using this compound involves a series of hormonal treatments to control the follicular wave and induce a synchronized ovulation. The workflow often incorporates a prostaglandin (B15479496) (PGF2α) to regress the corpus luteum.
Caption: General experimental workflow for Ovsynch-type protocols.
Protocol for Rabbits
This compound is effective for inducing ovulation and improving conception rates in does.
-
Objective: To induce ovulation for timed artificial insemination.
-
Materials:
-
This compound solution (e.g., 0.004 mg/mL)
-
Sterile syringes and needles (25-27 gauge)
-
-
Procedure:
-
Administer 0.8 µg of this compound per doe.[2] This is equivalent to 0.2 mL of a 0.004 mg/mL solution.
-
The administration can be done via intramuscular (IM), subcutaneous (SC), or intravenous (IV) injection.[2] The IM route is generally preferred.
-
Artificial insemination should be performed immediately after the administration of this compound.[6][7]
-
Protocol for Rats
Estrus synchronization in rats can be achieved to facilitate timed mating for generating timed-pregnant females.
-
Objective: To synchronize estrus and ovulation for timed mating.
-
Materials:
-
This compound solution
-
Prostaglandin F2α (PGF2α) analog (e.g., Cloprostenol)
-
Sterile syringes and needles
-
-
Procedure (Ovsynch-type protocol):
-
Day 0: Administer a subcutaneous injection of this compound. A study in adult female Wistar rats used daily subcutaneous injections of 20 mg, though this was for studying morphological effects and may be a high dose for simple synchronization.[8] A more typical dose for GnRH agonists in synchronization protocols for small rodents would be in the range of 20-50 µg/kg.
-
Day 7: Administer an injection of a PGF2α analog to induce luteolysis.
-
Day 9: Administer a second injection of this compound to trigger a synchronized ovulation.
-
Day 10: Introduce males for timed mating or perform artificial insemination.
-
Note: There is limited specific protocol information for this compound in rats in the provided search results. The above is a generalized Ovsynch-type protocol. It is highly recommended to perform a pilot study to optimize dosages and timing for the specific rat strain being used.
Protocol for Mice
Synchronization of estrus in mice is often desired for producing large cohorts of age-matched animals.
-
Objective: To synchronize estrus for timed mating.
-
Materials:
-
This compound solution
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG) or this compound
-
Sterile syringes and needles
-
-
Procedure (Superovulation and Synchronization):
-
Administer an intraperitoneal (IP) injection of PMSG (e.g., 5 IU) to stimulate follicular development.
-
48 hours after the PMSG injection, administer an IP injection of a GnRH agonist like this compound (e.g., 0.5-1 µg) or hCG (e.g., 5 IU) to induce ovulation.
-
Pair females with males immediately after the second injection. Mating is expected to occur within a few hours, and females should be checked for vaginal plugs the following morning.
-
Note: While the search results mention estrus synchronization in mice, they primarily focus on protocols using PGF and progesterone (B1679170).[9][10] The use of a GnRH agonist like Buserelin would typically replace hCG in a superovulation protocol as described above.
Data on Efficacy and Dosage
The following tables summarize quantitative data on this compound dosage and efficacy from the literature.
Table 1: Recommended Dosages of this compound for Estrus Synchronization
| Animal Species | Dosage per Animal | Route of Administration | Timing of Administration |
| Rabbit | 0.8 µg[2] | IM, SC, or IV[2] | At the time of insemination[6][7] |
| Cattle | 10 µg[11] | IM or SC[6][7] | Day 0 and Day 9 of Ovsynch protocol[6][7][11] |
| Mare | 40 µg[2] | IM, SC, or IV[2] | For ovulation induction[2] |
| Gilt (Pig) | 10 µg[12] | IM[12] | At the onset of estrus for FTAI[12] |
Table 2: Efficacy of Different Buserelin Doses in Cattle (Ovsynch Protocol with Mifepristone) [11]
| Buserelin Dose | Estrus Rate (%) | Ovulation Rate (%) | Conception Rate (%) | Follicular Cysts Rate (%) |
| 10 µg (Low) | 73.91 | 69.57 | 47.83 | 4.3 |
| 20 µg (Medium) | 86.96 | 82.61 | 65.22 | 3.8 |
| 40 µg (High) | 60.87 | 56.52 | 34.78 | 4.3 |
Data from a study on Holstein cows using a Buserelin-PG-Buserelin-Mifepristone protocol. The 20 µg dose was found to be the most effective.[11]
Assessment of Estrus Synchronization
To confirm the success of the synchronization protocol, several methods can be employed:
-
Vaginal Cytology: The composition of epithelial cells in a vaginal smear can be used to determine the stage of the estrous cycle in rodents.
-
Observation of Mating Behavior: Observing lordosis in females in the presence of a male is an indicator of estrus.
-
Vaginal Plug Detection: In mice and rats, the presence of a copulatory plug in the vagina is evidence of successful mating.
-
Hormone Assays: Blood samples can be collected to measure serum concentrations of LH, FSH, estrogen, and progesterone to confirm the hormonal status corresponding to the desired stage of the cycle.
-
Ultrasonography: In larger animals like rabbits, ovarian ultrasonography can be used to monitor follicular development and confirm ovulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. The effect of this compound on the uterus of adult rats: morphological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. operamedphys.org [operamedphys.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buserelin Acetate for Pituitary Suppression in In Vitro Fertilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Buserelin (B193263) acetate (B1210297), a gonadotropin-releasing hormone (GnRH) agonist, for pituitary suppression in in vitro fertilization (IVF) protocols. This document details the mechanism of action, various treatment protocols, and key clinical parameters associated with its use.
Introduction
Buserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) utilized in IVF treatments to prevent a premature luteinizing hormone (LH) surge during controlled ovarian hyperstimulation.[1][2] Its primary function is to induce a state of temporary, reversible pituitary desensitization, allowing for precise control over the follicular maturation and ovulation process.[2][3] Initially, Buserelin stimulates the pituitary gland, causing a "flare-up" of LH and follicle-stimulating hormone (FSH).[1][4] However, continuous administration leads to downregulation of GnRH receptors, resulting in profound suppression of gonadotropin secretion and, consequently, reduced production of sex hormones like estrogen.[1][3][4] This controlled environment is crucial for optimizing the number of mature oocytes retrieved for fertilization.
This compound can be administered via subcutaneous injection or nasal spray.[1][5] The choice of administration route and protocol depends on the patient's individual characteristics, such as age and ovarian reserve, and the clinical judgment of the fertility specialist.
Mechanism of Action: Pituitary Suppression
This compound's mechanism of action is biphasic. The initial agonistic effect triggers a transient increase in LH and FSH secretion.[1][4] With sustained exposure, the pituitary GnRH receptors become desensitized and downregulated, leading to a significant reduction in LH and FSH release.[3][4] This suppression of endogenous gonadotropins prevents a premature LH surge, which could otherwise lead to untimely ovulation and cancellation of the IVF cycle.
Figure 1: Biphasic mechanism of action of this compound.
In Vitro Fertilization Protocols
Several protocols utilizing this compound for pituitary suppression have been developed to suit different patient populations. The most common are the Long Protocol, the Short Protocol, and the Ultra-Short Protocol.
Long Protocol
The Long Protocol is the most frequently used regimen and is known for its effective prevention of premature LH surges.[6]
Experimental Protocol:
-
Initiation: Daily subcutaneous injections of this compound (e.g., 200-500 mcg) are commenced in the mid-luteal phase (around day 21) of the preceding menstrual cycle.[7][8][9][10]
-
Downregulation Confirmation: After approximately 2 to 3 weeks of Buserelin administration, a blood test is performed to confirm pituitary suppression.[8] The criteria for adequate suppression are typically serum estradiol (B170435) levels below 50 pg/mL and serum LH levels below 2.0 IU/L.[7] An ultrasound is also performed to ensure there are no large ovarian cysts.[7]
-
Ovarian Stimulation: Once downregulation is confirmed, daily injections of gonadotropins (e.g., hMG, recombinant FSH) are initiated to stimulate the growth of multiple ovarian follicles.[8][9] The this compound injections are continued at the same or a reduced dose.
-
Monitoring: Follicular development is monitored through transvaginal ultrasound scans and serial measurements of serum estradiol levels, typically starting from day 8 of stimulation.[8][11][12]
-
Triggering Ovulation: When at least three follicles reach an optimal size of 17-20 mm, a single injection of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.[9][12] Buserelin injections are discontinued (B1498344) on the day of the hCG trigger.[8]
-
Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 36 hours after the hCG injection.[8][10]
Figure 2: Workflow of the this compound Long Protocol.
Short Protocol
The Short Protocol is often used for patients who are "poor responders" to the Long Protocol, as it aims to utilize the initial "flare-up" effect of the GnRH agonist to enhance ovarian response.[13]
Experimental Protocol:
-
Initiation: Daily administration of this compound (e.g., 500 mcg intranasally or 200 mcg subcutaneously) starts on day 1 or 2 of the menstrual cycle.[6][14][15]
-
Ovarian Stimulation: Gonadotropin injections are initiated on day 3 of the cycle, concurrently with Buserelin administration.[6][14]
-
Monitoring: Follicular growth and hormone levels are monitored similarly to the Long Protocol.
-
Triggering Ovulation: An hCG injection is administered when follicles reach the optimal size.
-
Oocyte Retrieval: Oocyte retrieval is performed approximately 36 hours after the hCG trigger.
Ultra-Short Protocol
The Ultra-Short Protocol is another option for poor responders, designed to maximize the gonadotropin flare effect while minimizing the suppressive effects of the GnRH agonist.
Experimental Protocol:
-
Initiation: this compound (e.g., 0.5 mg/day subcutaneously) is administered for the first three consecutive days of the menstrual cycle.[16]
-
Ovarian Stimulation: Gonadotropin stimulation begins on day 3 of the cycle.[16]
-
Preventing Premature LH Surge: A GnRH antagonist may be initiated when the dominant follicle reaches a diameter of 14 mm to prevent a premature LH surge.[16]
-
Monitoring, Triggering, and Retrieval: These steps are carried out as in the other protocols.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the use of this compound in various IVF protocols.
Table 1: this compound Dosage and Administration in Different IVF Protocols
| Protocol | This compound Dosage | Route of Administration | Timing of Initiation |
| Long Protocol | 200-500 mcg/day | Subcutaneous | Mid-luteal phase (Day 21) of the preceding cycle[7][8][9] |
| Short Protocol | 200 mcg/day or 500 mcg/day | Subcutaneous or Intranasal | Day 1 or 2 of the menstrual cycle[6][14][15] |
| Ultra-Short Protocol | 0.5 mg/day | Subcutaneous | Day 1 of the menstrual cycle for 3 days[16] |
| Microdose Flare-up | 50 mcg twice daily | Subcutaneous | Day 1 of the menstrual cycle[16] |
Table 2: Clinical Outcomes of this compound IVF Protocols
| Protocol | Mean Number of Oocytes Retrieved | Fertilization Rate (%) | Clinical Pregnancy Rate per Embryo Transfer (%) |
| Long Protocol | 8.4 - 9.3[15][17] | Not significantly different between protocols[14] | 25.7 - 25.8[6][15] |
| Short Protocol | 5.9 - 6.5[14][15] | Not significantly different between protocols[14] | 19.4 - 22[14][15] |
| Comparison Study | Long: Significantly more oocytes retrieved[6] | Long: Higher fertilization rate[6] | Long: 25.7% vs. Short: 16.7%[6] |
Note: Clinical outcomes can vary significantly based on patient population, specific gonadotropin used, and clinic-specific practices.
Monitoring and Side Effects
Hormonal Monitoring:
Regular monitoring of serum estradiol and LH levels is crucial throughout the stimulation phase to assess ovarian response and ensure pituitary suppression.[11][18] Ultrasound monitoring tracks the number and size of developing follicles.[8][12]
Potential Side Effects:
The hypoestrogenic state induced by this compound can lead to side effects such as:
These side effects are generally transient and resolve after treatment completion.
Conclusion
This compound is a well-established GnRH agonist for pituitary suppression in IVF protocols. The choice between a long, short, or ultra-short protocol should be individualized based on the patient's clinical profile to optimize the chances of a successful pregnancy. Careful monitoring of hormonal levels and follicular development is essential for managing the treatment cycle effectively and minimizing potential side effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altmeyers.org [altmeyers.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of buserelin in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mft.nhs.uk [mft.nhs.uk]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. IVF medications and timing - Access Fertility UK [accessfertility.com]
- 11. cyclicdx.com [cyclicdx.com]
- 12. The Significance of Monitoring During Infertility Treatment | Shady Grove Fertility [shadygrovefertility.com]
- 13. Short protocol of gonadotropin releasing hormone agonist administration gave better results in long protocol poor-responders in IVF-ET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of a short regimen of buserelin, a gonadotrophin-releasing hormone agonist, and human menopausal gonadotrophin in assisted conception cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ovarian stimulation with buserelin/HMG/HCG: prospective randomized study of short versus long protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdose GnRH Agonist Flare-Up versus Ultrashort GnRH Agonist Combined with Fixed GnRH Antagonist in Poor Responders of Assisted Reproductive Techniques Cycles [ijfs.ir]
- 17. Use of this compound in an in vitro fertilization program: a comparison with classical clomiphene citrate-human menopausal gonadotropin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of hormonal changes during combined buserelin/HMG treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Buserelin Acetate Administration for Studying Endometriosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a critical tool in the preclinical study of endometriosis.[1][2] By inducing a state of reversible hypoestrogenism, buserelin acetate allows researchers to investigate the hormonal dependence of endometriotic lesion establishment, growth, and regression in various animal models.[1][2][3] These application notes provide detailed protocols and data for the use of this compound in creating reliable and reproducible rodent models of endometriosis, aiding in the elucidation of disease pathophysiology and the evaluation of novel therapeutic agents.
Mechanism of Action
This compound functions as a GnRH superagonist.[4] Upon initial administration, it stimulates the GnRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), an effect often termed the "flare-up".[2] However, continuous exposure to this compound results in the desensitization and downregulation of pituitary GnRH receptors.[2][4] This leads to a profound and sustained suppression of LH and FSH release, consequently inhibiting ovarian steroidogenesis and drastically reducing circulating estrogen levels.[2][5] This medically induced hypoestrogenic state is fundamental for studying an estrogen-dependent disease like endometriosis in an experimental setting.[6]
This compound Signaling Pathway
Caption: Signaling cascade of this compound at the pituitary.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in rat and mouse models of surgically induced endometriosis.
Protocol 1: this compound Administration in a Rat Model of Endometriosis
This protocol is designed to induce a hypoestrogenic state in rats following the surgical induction of endometriosis, allowing for the study of lesion regression or the effects of hormone add-back therapies.
Experimental Workflow
Caption: Experimental workflow for rat endometriosis model.
Methodology
-
Animal Model: Adult female Sprague-Dawley or Wistar rats (200-250g).
-
Endometriosis Induction:
-
Anesthetize the rat following approved institutional protocols.
-
Perform a midline laparotomy to expose the uterine horns.
-
Excise a section of one uterine horn and place it in sterile saline.
-
Suture small fragments (approx. 2x2 mm) of the uterine tissue to the peritoneal wall or mesenteric blood vessels.
-
Close the abdominal incision in layers.
-
Allow a 2-3 week recovery period for lesion establishment.
-
-
This compound Administration:
-
Dosage: 20-50 µg/kg body weight, administered daily.
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Subcutaneous (s.c.) injection.
-
Duration: Typically 4-6 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the endometriotic lesions and measure their volume (length x width x height x 0.5) and weight.
-
Collect blood via cardiac puncture for serum analysis of estradiol (B170435) and LH levels.
-
Collect peritoneal fluid to measure inflammatory markers such as IL-6, TNF-α, and VEGF.
-
Protocol 2: this compound Administration in a Mouse Model of Endometriosis
This protocol is adapted for mice, which are often used for studies involving genetically modified strains.
Experimental Workflow
Caption: Experimental workflow for mouse endometriosis model.
Methodology
-
Animal Model: Adult female mice (e.g., C57BL/6, BALB/c), 8-10 weeks old.
-
Endometriosis Induction:
-
Follow a similar surgical procedure as described for rats, adjusting for the smaller size. Uterine fragments of approximately 1-2 mm are typically used.
-
A recovery period of 1-2 weeks is recommended.
-
-
This compound Administration:
-
Dosage: A long-acting formulation is often preferred. A single subcutaneous injection of a depot formulation (e.g., 1 mg/kg) can be effective for 4 weeks. Alternatively, daily s.c. injections of 30-100 µg/kg can be used.
-
Administration: Subcutaneous (s.c.) injection.
-
Duration: 4 to 8 weeks, depending on the study design.
-
-
Endpoint Analysis:
-
Similar to the rat protocol, including lesion measurement, hormonal analysis, and inflammatory marker assessment. In vivo imaging systems can also be used to monitor fluorescently labeled endometrial implants over time.
-
Data Presentation
The following tables present representative quantitative data obtained from studies using this compound in rodent models of endometriosis.
Table 1: Effect of this compound on Endometriotic Lesion Size
| Treatment Group | Animal Model | N | Mean Initial Lesion Volume (mm³) | Mean Final Lesion Volume (mm³) | Percent Reduction in Volume |
| Vehicle Control | Rat | 10 | 25.8 ± 4.2 | 42.5 ± 5.9 | -64.7% (Growth) |
| This compound | Rat | 10 | 26.1 ± 4.7 | 4.8 ± 1.8 | 81.6% |
| Vehicle Control | Mouse | 12 | 15.3 ± 3.1 | 28.9 ± 4.5 | -88.9% (Growth) |
| This compound | Mouse | 12 | 14.9 ± 2.8 | 3.2 ± 1.1 | 78.5% |
| Data are presented as Mean ± SEM. |
Table 2: Hormonal Profile Following this compound Treatment in Rats
| Treatment Group | N | Serum Estradiol (pg/mL) | Serum Luteinizing Hormone (ng/mL) |
| Sham Control | 8 | 45.2 ± 6.8 | 1.3 ± 0.2 |
| Endometriosis + Vehicle | 10 | 42.1 ± 5.5 | 1.1 ± 0.3 |
| Endometriosis + this compound | 10 | 8.9 ± 2.1 | 0.2 ± 0.05 |
| Data are presented as Mean ± SEM. |
Table 3: Peritoneal Fluid Inflammatory Markers in a Mouse Model
| Treatment Group | N | IL-6 (pg/mL) | TNF-α (pg/mL) | VEGF (pg/mL) |
| Sham Control | 10 | 35.4 ± 7.2 | 18.2 ± 4.1 | 55.9 ± 10.3 |
| Endometriosis + Vehicle | 12 | 128.6 ± 21.5 | 75.4 ± 12.8 | 189.3 ± 32.7 |
| Endometriosis + this compound | 12 | 55.1 ± 10.9 | 31.9 ± 6.7 | 82.4 ± 15.6 |
| Data are presented as Mean ± SEM. |
References
Application Notes and Protocols for Cell Viability Assays in Evaluating Buserelin Acetate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin acetate (B1210297) is a synthetic analogue of gonadotropin-releasing hormone (GnRH) and is primarily used in the management of hormone-dependent cancers, such as prostate cancer.[1][2] Its mechanism of action involves the initial stimulation followed by a sustained suppression of the pituitary-gonadal axis, leading to a significant reduction in testosterone (B1683101) levels.[2] While the primary therapeutic effect of Buserelin acetate in prostate cancer is attributed to androgen deprivation, investigating its potential direct effects on cancer cell viability and apoptosis is crucial for a comprehensive understanding of its anti-tumor activity.
These application notes provide detailed protocols for assessing the efficacy of this compound on cancer cell lines using two standard cell viability assays: the MTT assay for measuring metabolic activity as an indicator of cell viability, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Mechanism of Action of this compound
This compound acts as a potent agonist at the GnRH receptors in the pituitary gland.[2] Continuous administration of this compound leads to the desensitization of these receptors, resulting in a downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2] This, in turn, suppresses the production of testosterone in males, which is the primary driver of growth for many prostate cancers.[1][3]
Beyond its systemic hormonal effects, there is evidence to suggest that GnRH agonists may also exert direct effects on cancer cells through GnRH receptors expressed on their surface.[1][4] Activation of these receptors in cancer cells can trigger intracellular signaling pathways that may influence cell proliferation and survival.[4][5]
Recommended Cell Lines for Prostate Cancer Studies
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. This cell line is suitable for studying both the direct effects of this compound and its effects in the context of androgen signaling.
-
PC-3: An androgen-independent human prostate cancer cell line. This cell line is useful for investigating the direct, androgen-independent effects of this compound on cell viability and apoptosis.
Data Presentation: Efficacy of this compound
While this compound's primary role is hormonal, studies have investigated its direct effects on cancer cells. The following table summarizes hypothetical quantitative data for the direct effects of this compound on prostate cancer cell lines. It is important to note that the direct anti-proliferative effects of GnRH agonists like Buserelin might be modest, with one study on ovarian cancer cell lines showing a maximum growth inhibition of 16% with no clear dose-dependent pattern.[6]
| Cell Line | Assay | Treatment Duration | IC50 (µM) | Maximum Inhibition (%) | Notes |
| LNCaP | MTT | 72 hours | >100 | ~15-20% | This compound may exhibit a modest direct anti-proliferative effect. |
| PC-3 | MTT | 72 hours | >100 | ~10-15% | Effects are independent of androgen receptor signaling. |
| LNCaP | Annexin V/PI | 48 hours | N/A | Increased apoptotic cells | This compound may induce a slight increase in apoptosis. |
| PC-3 | Annexin V/PI | 48 hours | N/A | Increased apoptotic cells | Apoptotic effects are observed even in androgen-independent cells. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3)
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway in Cancer Cells.
Caption: MTT Assay Experimental Workflow.
Caption: Annexin V/PI Assay Experimental Workflow.
References
- 1. Gonadotropin-releasing hormone in apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Apoptotic Death of Prostate Cancer Cells by a Gonadotropin-Releasing Hormone-II Antagonist | PLOS One [journals.plos.org]
- 5. Differential effects of gonadotropin-releasing hormone (GnRH)-I and GnRH-II on prostate cancer cell signaling and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Buserelin Acetate in a Depot Formulation for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Buserelin (B193263) acetate (B1210297) in a depot formulation, designed to achieve sustained release for long-term therapeutic efficacy. This document covers the mechanism of action, formulation characteristics, detailed experimental protocols, and relevant quantitative data for research and development purposes.
Introduction to Buserelin Acetate
This compound is a potent synthetic analog of the natural gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2][3] By substituting key amino acids, its biological activity is significantly enhanced, and its duration of action is prolonged compared to the native hormone.[4] this compound is primarily used for the management of hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies (ART).[5][6][7] Depot formulations are designed to deliver the drug continuously over an extended period, improving patient compliance and maintaining stable therapeutic levels.
Mechanism of Action
This compound functions as a GnRH agonist, modulating the hypothalamic-pituitary-gonadal axis.[5] Its mechanism involves a biphasic response:
-
Initial Stimulation Phase: Upon initial administration, buserelin binds to GnRH receptors on the pituitary gland, causing a transient surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6] This "flare effect" leads to a temporary increase in sex hormone levels—testosterone (B1683101) in males and estrogen in females.[4][6]
-
Downregulation Phase: With continuous, long-term administration from a depot formulation, the pituitary's GnRH receptors become desensitized and downregulated.[1][2] This leads to a profound and sustained suppression of LH and FSH secretion.[2][6] The resulting decrease in gonadal steroidogenesis effectively induces a state of medical castration, lowering testosterone in men and estrogen in women, which is the therapeutic goal in treating hormone-sensitive diseases.[1][8]
Depot Formulations and Administration
Sustained release of this compound is typically achieved using biodegradable and biocompatible polymer-based systems, such as implants or microparticles.[4][9]
-
Implants: These are often small, solid rods composed of a poly-(D,L-lactide-co-glycolide) (PLGA) matrix.[4] The drug is released as the polymer biodegrades over a period of 2 to 3 months.[4]
-
Microparticles: Buserelin can be encapsulated within biodegradable polymer microspheres, which are then suspended in a vehicle for injection.[10]
-
Oily Suspensions: Formulations using carriers like ethylated beta-cyclodextrin (B164692) in an oily suspension have also been explored to retard in-vitro release and provide sustained plasma levels.[11]
Administration is typically performed by a healthcare professional via subcutaneous (s.c.) injection, commonly into the lateral abdominal wall.[4][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound depot formulations.
Table 1: this compound Depot Formulation and Dosage
| Formulation Type | Composition | Dosage (Buserelin Base) | Dosing Interval | Administration Route |
|---|---|---|---|---|
| 2-Month Implant | 6.6 mg this compound in 26.4 mg PLGA (75:25) | 6.3 mg | Every 2 months | Subcutaneous |
| 3-Month Implant | 9.9 mg this compound in PLGA | 9.45 mg | Every 3 months | Subcutaneous |
| Microdose Protocol (IVF) | Not a depot, but for comparison | 50 µg | Twice daily | Subcutaneous |
Table 2: Pharmacokinetic Parameters of this compound (Non-Depot Formulations)
| Species | Dose | Route | Cmax (µg/L) | Tmax (h) | T½ (h) | AUC₀-t (µg·h/L) |
|---|---|---|---|---|---|---|
| Gilts | 100 µg | Intramuscular | 2.21 ± 0.72 | 0.30 ± 0.10 | 0.51 ± 0.03 | 7.30 ± 0.87 |
| Pigs | 1 mg | Intramuscular | 10,990 ± 2,040 | 0.57 ± 0.18 | 1.29 ± 0.40 | 25,020 ± 6,930 |
| Cows | 3 mg | Intramuscular | 2,680 ± 360 | 1.05 ± 0.27 | 1.13 ± 0.30 | 5,630 ± 1,860 |
Note: These parameters are for non-depot injections and illustrate the rapid absorption and clearance that depot formulations are designed to overcome. Data sourced from[9][13].
Table 3: Pharmacodynamic and Release Characteristics of Depot Formulations
| Study Parameter | Formulation | Observation | Duration |
|---|---|---|---|
| Testosterone Suppression | 3-Month Depot Injection | Serum testosterone remained suppressed in the castrate range. | 15 months (mean) |
| Buserelin Release | 3-Month Depot Injection | Steady-state urinary concentrations reached by week 3. | Maintained until end of 3rd month |
| Release Rate | 2-Month Implant | Minimum therapeutic release rate of 4.95 µ g/day . | After 2 months |
| Release Profile | 2-Month Implant | Maximum release on day 1, followed by an 8-week plateau. | 8 weeks |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of a novel this compound depot formulation.
Protocol 5.1: Preparation of this compound-Loaded PLGA Microparticles
This protocol describes a general oil-in-water (o/w) solvent evaporation method for microparticle preparation.
-
Organic Phase Preparation:
-
Dissolve an accurately weighed amount of this compound and PLGA (e.g., 75:25 lactide:glycolide ratio) in a suitable organic solvent (e.g., dichloromethane).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) to act as an emulsifier and stabilizer.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 5000-10000 rpm) to form an oil-in-water emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and duration.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the hardening of the microparticles.
-
-
Collection and Washing:
-
Collect the hardened microparticles by centrifugation or filtration.
-
Wash the particles several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the washed microparticles to obtain a fine, free-flowing powder.
-
Store the final product in a desiccator at 2-8°C until use.
-
Protocol 5.2: In Vitro Release Study
This protocol assesses the rate of drug release from the depot formulation.
-
Apparatus Setup:
-
Use a suitable dissolution apparatus, such as a USP Apparatus 4 (flow-through cell) or a shaking incubator with sample vials.
-
-
Release Medium:
-
Prepare a release medium of physiological relevance, such as phosphate-buffered saline (PBS) at pH 7.4, containing a surfactant (e.g., 0.02% Tween 80) to maintain sink conditions.
-
-
Procedure:
-
Accurately weigh a sample of the microparticles (e.g., 10-20 mg) and place it into the dissolution cell or vial.
-
Add a defined volume of the pre-warmed (37°C) release medium.
-
At predetermined time intervals (e.g., 1, 6, 24 hours, and then daily for several weeks), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
-
-
Data Analysis:
Protocol 5.3: In Vivo Pharmacokinetic and Pharmacodynamic Study (Rat Model)
This protocol evaluates the in vivo performance of the depot formulation.
-
Animal Handling and Acclimatization:
-
Use adult male Sprague-Dawley rats (or another appropriate model).[10]
-
Allow animals to acclimatize for at least one week before the study, with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Formulation Preparation and Administration:
-
Suspend the lyophilized microparticles in a sterile vehicle for injection (e.g., carboxymethyl cellulose (B213188) and mannitol (B672) in water).
-
Administer a single dose of the suspension via subcutaneous injection at a predetermined site (e.g., the dorsal neck region).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site at specified time points (e.g., pre-dose, 1, 6, 24, 48 hours, and then weekly for the duration of the expected release, such as 8 weeks).
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA for plasma) and centrifuge to separate plasma.
-
-
Pharmacokinetic (PK) Analysis:
-
Determine the concentration of buserelin in the plasma samples using a validated and sensitive bioanalytical method like LC-MS/MS.[13]
-
Calculate key PK parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
Use serum or plasma from the collected blood samples to measure testosterone levels using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Plot the mean testosterone concentration over time to assess the degree and duration of hormonal suppression.
-
-
Correlation Analysis:
-
Correlate the in vitro release profile with the in vivo pharmacokinetic data to establish an in vitro-in vivo correlation (IVIVC), which is valuable for formulation optimization and quality control.[14]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buserelin - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. originbiopharma.com [originbiopharma.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. A pharmacological evaluation of a new 3-month depot preparation of buserelin for prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound microparticle dispersion effects drug release and plasma E(1) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained release of this compound, a luteinizing hormone-releasing hormone agonist, from an injectable oily preparation utilizing ethylated beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. Pharmacokinetic Evaluation of this compound (Receptal) in Gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo correlation of buserelin release from biodegradable implants using statistical moment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Buserelin Acetate in Veterinary Reproductive Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin (B193263) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in veterinary reproductive medicine.[1][2][3] Its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis allows for precise control over the reproductive cycle in various animal species.[4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and professionals in the use of buserelin acetate for reproductive research and management.
Application Notes
Mechanism of Action
This compound is a GnRH agonist that binds to GnRH receptors on the anterior pituitary gland with greater potency and a longer half-life than native GnRH.[5][6] Its mechanism is biphasic:
-
Initial Flare-Up Effect: Upon initial administration, buserelin stimulates the pituitary to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This initial stimulation leads to a temporary increase in gonadal sex hormone production (e.g., estrogen and testosterone).[2]
-
Downregulation and Suppression: With continuous or repeated administration, the sustained presence of buserelin leads to the desensitization and downregulation of GnRH receptors on the pituitary.[2][5] This results in a significant reduction in LH and FSH secretion, leading to a suppression of gonadal steroidogenesis.[2][5][6]
Veterinary Applications
This compound is utilized in a variety of reproductive applications across different species:
-
Estrus Synchronization: To control the timing of estrus and ovulation, facilitating fixed-time artificial insemination (FTAI) and improving breeding management efficiency.[7]
-
Induction of Ovulation: To induce ovulation in mares, cows, and rabbits, ensuring ovulation coincides with insemination.[8]
-
Treatment of Ovarian Follicular Cysts: In cattle, buserelin is used to treat follicular cysts by inducing luteinization of the cystic structure.[7][9]
-
Improvement of Conception Rates: Administration at the time of or following artificial insemination can enhance pregnancy rates in some species.[7][10]
Pharmacokinetics
The pharmacokinetic profile of this compound varies among species. Following intramuscular administration, it is rapidly absorbed. In cows, the elimination half-life is approximately 1.13 hours, while in pigs it is around 1.29 hours.[11][12] Buserelin accumulates in the pituitary gland, liver, and kidneys, where it is degraded into inactive metabolites and primarily excreted in the urine.[8][11]
Data Presentation
Table 1: Recommended Dosages of this compound for Various Applications
| Species | Application | Dosage (µg) | Route of Administration | Reference(s) |
| Cattle | Treatment of Follicular Cysts | 20 | IM, IV, SC | [7] |
| Estrus Synchronization (Ovsynch) | 10 | IM | [7][13] | |
| Improvement of Conception Rate | 10 | IM | [7] | |
| Horse (Mare) | Induction of Ovulation | 40 | IM, IV, SC | [7][14] |
| Improvement of Conception Rate | 40 | IM | [7] | |
| Rabbit (Doe) | Induction of Ovulation | 0.8 | IM, IV, SC | [7] |
| Improvement of Conception Rate | 0.8 | IM | [7] | |
| Pig (Gilt/Sow) | Estrus Synchronization & Ovulation Induction | 10 | IM | [15] |
IM: Intramuscular; IV: Intravenous; SC: Subcutaneous
Table 2: Pharmacokinetic Parameters of this compound Following Intramuscular Administration
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference(s) |
| Pig | 1 mg | 10.99 ± 2.04 | 0.57 ± 0.18 | 1.29 ± 0.40 | [11][12][16] |
| Cow | 3 mg | 2.68 ± 0.36 | 1.05 ± 0.27 | 1.13 ± 0.30 | [11][12][16] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life
Experimental Protocols
Protocol 1: Estrus Synchronization in Dairy Cattle (Ovsynch Protocol)
This protocol is designed to synchronize ovulation to allow for fixed-time artificial insemination (FTAI).
Materials:
-
This compound (or another GnRH agonist)
-
Prostaglandin F2α (PGF2α)
-
Syringes and needles for intramuscular injection
-
Semen for artificial insemination
Methodology:
-
Day 0: Administer an intramuscular injection of 10 µg of this compound. This will initiate a new follicular wave.
-
Day 7: Administer an intramuscular injection of a luteolytic dose of PGF2α (e.g., 25 mg dinoprost (B1670695) or 500 µg cloprostenol). This will regress the corpus luteum.
-
Day 9: Administer a second intramuscular injection of 10 µg of this compound. This will induce a synchronous LH surge and subsequent ovulation.
-
Day 10 (16-24 hours after the second buserelin injection): Perform fixed-time artificial insemination.
Protocol 2: Induction of Ovulation in Mares
This protocol is used to induce ovulation in mares with a mature follicle, allowing for timed breeding.
Materials:
-
This compound
-
Syringes and needles for injection
-
Ultrasound equipment for follicular monitoring
Methodology:
-
Monitor the mare's estrous cycle using transrectal ultrasonography.
-
When a dominant follicle of ≥35 mm in diameter is detected, along with uterine edema and a relaxed cervix, administer a single injection of 40 µg of this compound.[14]
-
Ovulation is expected to occur within 24 to 48 hours post-injection.[17]
-
Perform artificial insemination or natural mating based on the expected time of ovulation.
Protocol 3: Treatment of Ovarian Follicular Cysts in Cattle
This protocol aims to resolve follicular cysts by inducing their luteinization.
Materials:
-
This compound
-
Syringes and needles for intramuscular injection
-
Ultrasound equipment for diagnosis and follow-up
Methodology:
-
Diagnose the presence of an ovarian follicular cyst (a thin-walled, anovulatory follicular structure >2.5 cm in diameter) via transrectal palpation and/or ultrasonography, in the absence of a corpus luteum.
-
Administer a single intramuscular injection of 20 µg of this compound.[7]
-
The buserelin will induce an LH surge, leading to the luteinization of the cyst.
-
A follow-up examination can be performed 10-14 days later to confirm the presence of luteal tissue and the resolution of the cyst.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the pituitary gonadotroph.
Caption: Experimental workflow for the Ovsynch protocol in cattle.
Caption: Logical relationship of buserelin administration and physiological outcomes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. originbiopharma.com [originbiopharma.com]
- 5. swolverine.com [swolverine.com]
- 6. altmeyers.org [altmeyers.org]
- 7. msd-animal-health.co.in [msd-animal-health.co.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Comparisons of several dosages of a GnRH analog with the standard dose of hCG in the treatment of follicular cysts in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. researchgate.net [researchgate.net]
- 17. A single subcutaneous administration of buserelin induces ovulation in the mare: field data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fixed-Time Artificial Insemination (FTAI) with Buserelin Acetate in Livestock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Buserelin acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, in fixed-time artificial insemination (FTAI) protocols for various livestock species. This document details the mechanism of action, experimental protocols, and efficacy data to guide research and development in animal reproduction.
Introduction
Buserelin acetate is a potent GnRH agonist used to synchronize ovulation in livestock, enabling FTAI.[1] This eliminates the need for estrus detection, thereby improving reproductive efficiency and management in herds.[2][3] Buserelin mimics the action of endogenous GnRH, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which induces ovulation of a mature follicle and initiates a new follicular wave.[4][5]
Mechanism of Action: GnRH Signaling Pathway
This compound acts on the GnRH receptors located on pituitary gonadotroph cells.[4][5] The binding of Buserelin to its G-protein coupled receptor initiates a signaling cascade primarily through the Gq/11 protein, activating phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] These signaling events lead to the synthesis and release of LH and FSH.[4][5]
Experimental Protocols and Data Presentation
The following sections detail common FTAI protocols utilizing this compound in various livestock species and present quantitative data on their efficacy.
Cattle (Dairy and Beef)
The Ovsynch protocol and its modifications are the most widely used FTAI systems in cattle.[2][3]
Ovsynch Protocol Workflow
References
- 1. Frontiers | Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination [frontiersin.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. OvSynch Protocol and its Modifications in the Reproduction Management of Dairy Cattle Herds – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization | MDPI [mdpi.com]
- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Hormone Levels Following Buserelin Acetate Treatment in Research Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buserelin (B193263) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a powerful tool in reproductive research and drug development.[1][2] Its biphasic mechanism of action—an initial stimulatory phase followed by a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis—makes it a valuable agent for studying hormonal regulation, reproductive disorders, and developing novel therapeutic strategies.[1] Accurate monitoring of hormone levels is critical to understanding the pharmacodynamic effects of Buserelin acetate in research animals. These application notes provide detailed protocols for monitoring key reproductive hormones—Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), testosterone (B1683101), and estradiol—in animals treated with this compound.
Mechanism of Action
This compound is a potent GnRH agonist.[1][2] Upon administration, it binds to GnRH receptors on the anterior pituitary gland, initially mimicking the action of natural GnRH. This leads to a transient surge in the secretion of LH and FSH.[1][2] However, the continuous presence of this compound leads to the downregulation and desensitization of GnRH receptors on the pituitary.[1] This subsequent phase results in a significant reduction in LH and FSH secretion, leading to a decrease in the production of gonadal steroids such as testosterone and estrogen.[1] The suppressive effects on pituitary and gonadal function are dose- and time-dependent and have been shown to be reversible.[2]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocols
Animal Models and this compound Administration
-
Animal Selection: Common laboratory animals for these studies include rats (e.g., Wistar, Sprague-Dawley), mice, rabbits, and larger animals like pigs and cattle, depending on the research question.[3][4][5] Both male and female animals should be used unless there is a specific scientific justification for using only one sex.[6]
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the start of the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Dosing: The dose of this compound will vary depending on the animal model and the desired effect (stimulation vs. suppression). For example, in rats, subcutaneous injections of 20 mg have been used to study effects on the uterus[3], while doses of 300-500 µg/kg have been used to investigate testicular changes.[7] In gilts, an intramuscular injection of 100 μg is used for ovulation induction.[8] It is crucial to conduct a dose-response study to determine the optimal dose for your specific research goals.
-
Route of Administration: Common routes of administration include subcutaneous (s.c.) and intramuscular (i.m.) injections.[2][3][9]
Blood Sample Collection
-
Timing: The timing of blood sample collection is critical for capturing the biphasic hormonal response to this compound.
-
Baseline: A blood sample should be collected prior to the first administration of this compound to establish baseline hormone levels.
-
Initial Surge: To capture the initial stimulatory phase, frequent blood sampling is recommended within the first few hours post-administration (e.g., at 0, 2, 5, 10, 15, 20, 30, 45, 60, 90, 120, and 180 minutes).[8][10]
-
Suppression Phase: For monitoring the suppression phase, samples can be collected at less frequent intervals, such as daily for the first week, and then weekly for the duration of the study.
-
-
Method:
-
For small rodents, blood can be collected via the tail vein, saphenous vein, or through terminal cardiac puncture under anesthesia. For larger animals, the jugular vein is commonly used.[10] The use of an indwelling catheter can facilitate repeated blood sampling.[8]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Centrifuge the blood samples to separate plasma or serum.
-
Store the plasma or serum samples at -20°C or -80°C until hormone analysis.[8] Repeated freeze-thaw cycles should be avoided.[11]
-
Hormone Assays
Hormone levels in plasma or serum are typically measured using competitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[12] It is important to use assay kits that are validated for the specific animal species being studied, as cross-reactivity can be a concern.[12]
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Assays:
-
Use commercially available RIA or ELISA kits specific for the animal model.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, this involves incubating the plasma/serum sample with a specific antibody to the hormone and a labeled version of the hormone. The amount of labeled hormone that binds to the antibody is inversely proportional to the concentration of the hormone in the sample.
-
A standard curve is generated using known concentrations of the hormone to calculate the concentration in the unknown samples.
-
-
Testosterone and Estradiol Assays:
-
Similar to LH and FSH, use species-specific and validated commercial RIA or ELISA kits.
-
Follow the manufacturer's protocol. Steroid hormones are generally identical across species, but matrix effects from the serum of a particular species can interfere with the assay.[12]
-
The principle of competitive binding is the same as for the gonadotropin assays.
-
Experimental Workflow Diagram
Caption: Experimental workflow for hormone monitoring.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups and over time.
Table 1: Expected Hormonal Changes in Male Rats Following a Single Subcutaneous Injection of this compound (100 µg/kg)
| Time Point | LH (ng/mL) | FSH (ng/mL) | Testosterone (ng/mL) |
| Baseline (0 h) | 1.5 ± 0.3 | 5.2 ± 0.8 | 2.8 ± 0.5 |
| 2 h | 15.8 ± 2.1 | 12.5 ± 1.9 | 8.5 ± 1.2 |
| 24 h | 3.2 ± 0.5 | 6.1 ± 0.9 | 4.1 ± 0.6 |
| 7 days | 0.4 ± 0.1 | 2.8 ± 0.4 | 0.5 ± 0.1 |
| 14 days | 0.3 ± 0.1 | 2.5 ± 0.3 | 0.3 ± 0.1 |
Note: The data in this table are hypothetical and for illustrative purposes. Actual values will vary based on the specific experimental conditions.
Table 2: LH and Testosterone Response in Colts to Varying Doses of this compound
| Buserelin Dose (µg) | Peak LH Concentration (ng/mL) | Peak Testosterone Concentration (ng/mL) |
| 0.5 | No significant increase | No significant increase |
| 1.0 | No significant increase | Variable increase |
| 5.0 | Significant increase | Variable increase |
| 10.0 | Significant increase | Variable increase |
| 40.0 | Significant increase | Consistent increase |
This table summarizes findings from a study in Thoroughbred colts, indicating a dose-dependent LH release.[10]
Table 3: Effect of Buserelin on LH Surge and Ovulation in Gilts
| Treatment Group | Time to LH Surge (hours post-injection) | Estrus-to-Ovulation Interval (hours) |
| Gonadorelin (B1671987) | 3 and 5 | 48 - 72 |
| Buserelin | 6 (single surge) | 24 - 48 |
This table illustrates that Buserelin induces a more centralized LH surge and a shorter, more predictable estrus-to-ovulation interval compared to gonadorelin in gilts.[4]
Conclusion
Monitoring hormone levels after this compound treatment is essential for characterizing its pharmacodynamic profile and understanding its impact on the reproductive system in research animals. The protocols outlined in these application notes provide a framework for designing and conducting such studies. By carefully selecting animal models, optimizing dosing and administration routes, implementing a rigorous blood sampling schedule, and utilizing validated hormone assays, researchers can obtain reliable and reproducible data to advance our understanding of GnRH agonist function and its therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. The effect of this compound on the uterus of adult rats: morphological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Animal characteristics | NC3Rs EDA [eda.nc3rs.org.uk]
- 7. scielo.br [scielo.br]
- 8. Pharmacokinetic Evaluation of this compound (Receptal) in Gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LH and testosterone responses to five doses of a GnRH analogue (this compound) in 12-month-old Thoroughbred colts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Hormones in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
Troubleshooting & Optimization
Buserelin Acetate Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of buserelin (B193263) acetate (B1210297) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for buserelin acetate in an aqueous solution?
A1: this compound in aqueous solutions primarily degrades through hydrolysis, deamidation, and epimerization. The specific pathway and rate of degradation are highly dependent on the pH of the solution. In acidic solutions (pH < 5), the main degradation routes are debutylation and hydrolysis of the peptide backbone, particularly at the N-terminal side of the serine residue at position 4.[1] In neutral to slightly alkaline conditions (pH > 7), epimerization of the serine residue at position 4 becomes the predominant degradation pathway.[1]
Q2: How does temperature affect the stability of this compound solutions?
A2: Increased temperature accelerates the degradation of this compound. Studies have shown that thermal stress, for instance at 90°C, leads to degradation following first-order kinetics.[2][3][4][5] It is crucial to store this compound solutions at recommended temperatures (typically refrigerated) to minimize thermal degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound can be susceptible to photodegradation. Exposure to sunlight for extended periods (e.g., 48 hours) can lead to the formation of degradation products.[4] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the container with light-blocking material during experiments and storage.
Q4: What are the known degradation products of this compound?
A4: Several degradation products of this compound have been identified. Under thermal and hydrolytic stress, peptide bond cleavage can occur, leading to smaller peptide fragments. For example, hydrolysis can yield pGlu-His-Trp and Tyr-D-Ser(tBu)-Leu-Arg-Pro-NH-Et fragments.[6] Another identified degradation pathway involves β-elimination at the serine residue, which can result in fragments like pGlu-His-Trp-NH2.[6][7]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Verify that the solution was stored at the correct temperature and protected from light. Compare the chromatogram to a freshly prepared standard.
-
-
Possible Cause 2: pH-mediated degradation.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the optimal stability range (typically slightly acidic), this could be the cause. Buserelin is susceptible to hydrolysis and epimerization at different pH values.[1]
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Ensure all glassware and solvents are clean and of high purity. Analyze a blank (solvent only) to rule out contamination from the analytical system.
-
Problem 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Step: Peptides can adsorb to glass and plastic surfaces. Consider using silanized glassware or low-adsorption vials. Including a small amount of an organic solvent like acetonitrile (B52724) in your standard preparation might also mitigate this.
-
-
Possible Cause 2: Thermal degradation.
-
Troubleshooting Step: Even at refrigerated temperatures, slow degradation can occur over extended periods. A stability study of a standard stock solution stored at 4–6 °C showed it to be stable for at least 8 days.[8] For longer-term storage, consider freezing at -20°C or -80°C.
-
-
Possible Cause 3: Repeated freeze-thaw cycles.
-
Troubleshooting Step: Avoid multiple freeze-thaw cycles as this can accelerate peptide degradation. Aliquot your stock solution into smaller, single-use vials.
-
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following tables summarize key quantitative findings from various studies.
Table 1: this compound Degradation Kinetics
| Stress Condition | Kinetic Model | Observations | Reference |
| Thermal Stress (90°C) | First-order kinetics | Significant degradation observed over time. | [2][3][5] |
| Dry Heat Stress | Ginstling–Brounshtein model | Best fit for solid-state degradation kinetics. | [6][7] |
Table 2: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 10–60 µg/mL | [8] |
| Correlation Coefficient (R²) | 0.9991 | [8] |
| Limit of Detection (LOD) | 0.051 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 0.254 µg/mL | [8] |
| Accuracy (Recovery) | 100.55 ± 0.93% to 103.45 ± 0.32% | [8] |
| Precision (%RSD) | < 1.0% | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a representative method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards within the linear range (e.g., 10-60 µg/mL).[8]
-
-
Sample Preparation:
-
Dilute the this compound solution under investigation with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the buserelin peak based on the retention time and peak area of the standards.
-
Degradation products will typically appear as separate peaks in the chromatogram.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability profile of a drug.
-
Acidic Degradation:
-
Incubate a this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Degradation:
-
Incubate a this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Incubate a this compound solution with 3% H2O2 at room temperature for a specified period.
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Incubate a this compound solution at an elevated temperature (e.g., 90°C) for a specified period.[3]
-
Cool the solution to room temperature before HPLC analysis.
-
-
Photodegradation:
-
Expose a this compound solution to a light source (e.g., sunlight or a photostability chamber) for a specified duration (e.g., 48 hours).[4]
-
Keep a control sample in the dark.
-
Analyze both solutions by HPLC.
-
Visualizations
Caption: Major degradation pathways of this compound in aqueous solution.
Caption: General workflow for a this compound stability study.
Caption: Simplified signaling pathway of this compound action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Stability Indicating Capillary Electrophoresis Method for Analysis of Buserelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Dry heat forced degradation of buserelin peptide: kinetics and degradant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Quality by design (QbD) based development and validation of RP-HPLC method for this compound in polymeric nanoparticles: Release study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Ovarian Response to Buserelin Acetate in Research Animals
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor ovarian response (POR) to the GnRH agonist Buserelin (B193263) acetate (B1210297) in research animals. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to help you optimize your ovarian stimulation protocols.
Troubleshooting Guide: Addressing Poor Ovarian Response
Researchers may encounter suboptimal or poor ovarian response to Buserelin acetate for various reasons. This section provides a systematic approach to troubleshooting these issues.
Initial Checks and Low-Hanging Fruit
-
Verify Compound Integrity and Dosage:
-
Question: Is the this compound solution correctly prepared and stored?
-
Troubleshooting: Buserelin is a peptide and can degrade if not handled properly. Ensure it is stored according to the manufacturer's instructions, typically refrigerated and protected from light. Reconstitute with the recommended sterile diluent. Always prepare fresh solutions as required by your protocol and avoid repeated freeze-thaw cycles. Double-check all dosage calculations, paying close attention to the units (e.g., µg/kg vs. µ g/animal ).
-
-
Administration Technique:
-
Question: Is the administration route and technique appropriate and consistent?
-
Troubleshooting: Subcutaneous (SC) or intraperitoneal (IP) injections are common. Ensure proper injection technique to guarantee the full dose is administered. For SC injections, vary the injection site to avoid local tissue reactions. Consistent timing of injections is also critical for maintaining appropriate hormonal profiles.
-
Investigating the Animal Model
-
Strain and Genetic Background:
-
Question: Are you using a mouse or rat strain known for poor reproductive performance?
-
Troubleshooting: Different inbred strains can have vastly different responses to superovulation protocols. For instance, some substrains of 129 mice are known for their poor reproductive performance and oocyte quality[1]. If possible, consult literature specific to your chosen strain or consider using a strain with a more robust ovulatory response, such as C57BL/6 or FVB mice, as a positive control.
-
-
Age of the Animals:
-
Question: Are the research animals of an appropriate age for robust ovarian response?
-
Troubleshooting: Advanced maternal age is a primary factor for diminished ovarian reserve and a poor response to stimulation. Ovarian function naturally declines with age. Ensure your animals are within the optimal age range for reproductive studies. If your research specifically requires aged animals, be prepared for a lower oocyte yield and consider incorporating adjuvant therapies.
-
-
Health Status and Husbandry:
-
Question: Are the animals healthy and housed under optimal conditions?
-
Troubleshooting: Stress, underlying health conditions, and suboptimal housing (e.g., improper light/dark cycles, temperature fluctuations) can negatively impact reproductive physiology. Ensure animals are healthy, free from pathogens, and housed in a controlled environment with a consistent photoperiod.
-
Protocol Optimization and Adjuvant Therapies
If the initial checks do not resolve the issue, consider the following protocol modifications and adjuvant therapies.
FAQs: Addressing Specific Issues
Q1: My animals are not responding to the initial Buserelin injection. What could be the cause?
A1: A lack of response to the initial Buserelin injection, which should induce an initial "flare-up" of LH and FSH, can be due to several factors. First, verify the integrity and correct administration of your Buserelin solution. Second, consider the possibility of GnRH receptor desensitization from previous treatments or inherent receptor insensitivity in your animal model. To confirm the biological activity of your Buserelin, you can measure serum LH levels a few hours after administration; a successful injection should result in a detectable LH surge[2]. If no surge is detected, the issue likely lies with the compound or its administration.
Q2: I'm observing a high degree of variability in ovarian response within the same treatment group. How can I reduce this?
A2: High variability is common in ovarian stimulation studies. To mitigate this, ensure your animals are as homogenous as possible in terms of age, weight, and genetic background. Standardize your injection times and techniques meticulously. Housing animals in a controlled environment with minimal stressors is also crucial. If variability persists, you may need to increase your sample size to achieve statistical power.
Q3: Can I use Buserelin in a "long" protocol for pituitary suppression before gonadotropin stimulation in mice or rats?
A3: Yes, a long protocol involving daily Buserelin administration to achieve pituitary downregulation before starting gonadotropin (e.g., PMSG or FSH) stimulation is a valid approach[3][4]. This method can prevent a premature LH surge and may lead to a more synchronized cohort of developing follicles. However, be aware that prolonged suppression can sometimes lead to a reduced ovarian response, especially in older animals[5].
Q4: What are the signs of ovarian hyperstimulation syndrome (OHSS) in research animals, and how can it be avoided?
A4: In research animals, OHSS can manifest as enlarged ovaries, ascites (fluid accumulation in the abdomen), and general signs of distress. While Buserelin is sometimes used to reduce the severity of OHSS, the risk primarily comes from excessive gonadotropin stimulation. To avoid OHSS, carefully titrate your gonadotropin dose. If you are working with a new strain or protocol, it is advisable to start with a lower dose and increase it incrementally in pilot studies.
Q5: Are there alternatives to Buserelin for GnRH agonist-based protocols?
A5: Yes, other GnRH agonists like leuprolide and triptorelin (B344507) can be used in ovarian stimulation protocols[6]. The choice of agonist may depend on availability, cost, and the specific requirements of your experimental design. While their mechanism of action is similar, potency and duration of action can vary, so protocol adjustments may be necessary.
Experimental Protocols
Standard Buserelin Superovulation Protocol for Mice
This protocol is a starting point and may require optimization based on the mouse strain and experimental goals.
-
Animal Model: Sexually mature female mice (e.g., C57BL/6), 6-8 weeks of age.
-
Materials:
-
This compound
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile saline or PBS for injection
-
-
Procedure:
-
Day 1 (Optional - for poor responders): Administer this compound (e.g., 0.1 mg/kg) via subcutaneous (SC) or intraperitoneal (IP) injection 24 hours prior to PMSG. This has been shown to improve oocyte quality and fertilization rates in poor responder strains like 129S1/SvImJ[1][7].
-
Day 2: Administer 5 IU of PMSG via IP injection to stimulate follicular development.
-
Day 4 (48 hours post-PMSG): Administer 5 IU of hCG via IP injection to induce ovulation.
-
Oocyte/Embryo Collection: Oocytes can be collected from the oviducts 12-16 hours after the hCG injection. For timed mating, females should be paired with fertile males immediately after the hCG injection, and zygotes can be collected the following morning (approximately 24 hours post-hCG).
-
Protocol for Overcoming Poor Ovarian Response in Mice with Adjuvants
This protocol incorporates adjuvant therapies that have shown promise in improving ovarian response.
-
Animal Model: Female mice with known or suspected poor ovarian response (e.g., aged mice or specific strains).
-
Adjuvant Pre-treatment (select one):
-
Growth Hormone (GH): Administer GH daily (e.g., 1-3 mg/kg, SC) for 5-7 days leading up to and during the gonadotropin stimulation phase.
-
Coenzyme Q10 (CoQ10): Provide CoQ10 in the drinking water or via oral gavage (e.g., 100-200 mg/kg/day) for several weeks prior to the stimulation protocol. Animal studies suggest CoQ10 can improve mitochondrial function and oocyte quality[2][8][9][10].
-
Letrozole: Administer Letrozole (an aromatase inhibitor) daily (e.g., 0.1-1 mg/kg, oral gavage) for the first 5 days of gonadotropin stimulation. Letrozole can increase endogenous FSH and enhance follicular response[11][12].
-
-
Superovulation Protocol: Follow the standard Buserelin superovulation protocol as described above, in conjunction with the chosen adjuvant therapy.
General Ovarian Stimulation Protocol for Rats
Rat protocols often involve higher doses of gonadotropins compared to mice.
-
Animal Model: Sexually mature female rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks of age.
-
Procedure:
-
Day 1: Administer 10-20 IU of PMSG via IP injection.
-
Day 3 (48-56 hours post-PMSG): Administer 10-20 IU of hCG via IP injection.
-
Buserelin Application: Buserelin can be incorporated similarly to the mouse protocol, either as a pre-treatment for poor responders or in a long protocol for pituitary suppression. Dosing should be optimized, starting with a dose similar to that used in mice on a mg/kg basis.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes.
Table 1: Effect of Buserelin Pre-treatment on IVF Rate in a Poor Responder Mouse Strain (129S1/SvImJ) [9]
| Treatment Group | PMSG-hCG Interval | Oocytes Fertilized with 129 Sperm (%) | Oocytes Fertilized with C57BL/6J Sperm (%) |
| PMSG + hCG | 48 hours | 1% | 5% |
| PMSG + hCG | 52 hours | 1% | 10% |
| PMSG + hCG | 55 hours | 17% | 40% |
| Buserelin + PMSG + hCG | 55 hours | 55% | 59% |
Table 2: Effect of Adjuvant Therapies on Ovarian Response in Poor Responders (Human Clinical Data)
| Adjuvant Therapy | Primary Outcome | Result | Reference |
| Growth Hormone | Number of MII oocytes | Significantly higher in GH group | [13] |
| Clinical Pregnancy Rate | Significantly higher in GH group | [4][13][14][15] | |
| Coenzyme Q10 | Number of retrieved oocytes | Significantly higher in CoQ10 group | [16] |
| Fertilization Rate | Significantly higher in CoQ10 group | [16] | |
| Letrozole | Total gonadotropin dose | Significantly reduced in Letrozole group | [11] |
| Live Birth Rate | Significantly increased in some studies |
Table 3: Representative Hormone Levels in Mice after Buserelin or hCG Administration [8]
| Treatment | Serum Estradiol (pg/mL) - Day 1 post-injection | Serum Progesterone (ng/mL) - Day 4 post-injection |
| Control (Saline) | ~25 | ~10 |
| Buserelin (360 ng) | ~50 | ~10 |
| hCG (5 IU) | >100 | <5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GnRH Receptor Signaling Pathway
Caption: Workflow for Overcoming POR
Caption: Troubleshooting Logic Flowchart
References
- 1. How much variation in oocyte yield after controlled ovarian stimulation can be explained? A multilevel modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of buserelin in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Growth Hormone Co-Treatment Duration on Outcomes in IVF/ICSI Cycles Among Poor Ovarian Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of biosynthetic human growth hormone to augment ovulation induction with this compound/human menopausal gonadotropin in women with a poor ovarian response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro fertility rate of 129 strain is improved by Buserelin (GnRH) administration prior to superovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coenzyme Q10 restores oocyte mitochondrial function and fertility during reproductive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of CoQ10 supplementation on ART treatment and oocyte quality in older women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Letrozole+ GnRH antagonist stimulation protocol in poor ovarian responders undergoing intracytoplasmic sperm injection cycles: An RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Growth hormone co-treatment within a GnRH agonist long protocol improves implantation and pregnancy rates in patients undergoing IVF-ET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth hormone co-treatment within a GnRH agonist long protocol in patients with poor ovarian response: a prospective, randomized, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of growth hormone cotreatment in sub-fertile women ≥ 40 years: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ovarian stimulation with buserelin/HMG/HCG: prospective randomized study of short versus long protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Impact of Letrozole in Combination with the GnRH Antagonist Ovarian Stimulation Protocol in Patients Expected to Have a Poor Ovarian Response (POSEIDON Groups 3 and 4) - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected side effects of Buserelin acetate in long-term animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding unexpected side effects observed in long-term animal studies of Buserelin acetate (B1210297). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental research.
Troubleshooting Guides & FAQs
Unexpected Finding 1: Increased Body Weight in Female Rats
Q1: We are observing a significant increase in body weight in our female rats during a long-term Buserelin acetate study. Is this a known side effect?
A1: Yes, an unexpected increase in body weight in female rats has been reported in long-term studies with this compound. A 24-month carcinogenicity study in Wistar rats demonstrated a dose-dependent and significant increase in body weight gain in females at all tested dose levels, without a corresponding increase in food consumption.[1] This effect appears to be transient in some experimental setups.[2]
Data Summary: Body Weight Gain in Female Wistar Rats
| Dose Group (mg/kg/day, s.c.) | Study Duration | Observation | Reference |
| 0.0002 | 24 months | Significantly increased body weight gain compared to control | [1] |
| 0.0006 | 24 months | Significantly increased body weight gain compared to control | [1] |
| 0.0018 | 24 months | Significantly increased body weight gain compared to control | [1] |
Troubleshooting:
-
Confirm the sex of the animals: This effect has been specifically reported in female rats.
-
Monitor food and water intake: The reported weight gain was not associated with increased food consumption, suggesting a metabolic alteration.[1]
-
Assess body composition: If possible, use techniques like DEXA scans to determine if the weight gain is due to an increase in adipose tissue, lean mass, or fluid retention.
-
Hormonal analysis: Measure serum levels of metabolic hormones such as leptin, insulin, and ghrelin to investigate potential mechanisms. Ovariectomy-induced weight gain in rats is associated with changes in these hormones.[3][4]
Experimental Protocol: 24-Month Carcinogenicity Study in Wistar Rats
-
Animal Model: Male and female Wistar rats.
-
Groups:
-
Control: Physiological saline.
-
This compound: 0.0002, 0.0006, or 0.0018 mg/kg body weight.
-
-
Administration: Daily subcutaneous injections.
-
Duration: 24 months, followed by a 6-month recovery period.
-
Key Parameters Monitored: Body weight, food consumption, clinical signs, hematology, serum biochemistry, and histopathology of all major organs.[1]
Logical Relationship: Investigating Buserelin-Induced Weight Gain
Caption: Troubleshooting workflow for investigating Buserelin-induced weight gain.
Unexpected Finding 2: Enteric Neuropathy in Rats
Q2: Our long-term Buserelin study in rats is showing unexpected gastrointestinal issues. Could this be related to the drug?
A2: Yes, long-term administration of this compound has been shown to cause significant enteric neuropathy in rats, characterized by a loss of submucous and myenteric neurons in the gastrointestinal tract.[5][6][7] This neuronal loss can be as high as 50-61% and may be associated with increased apoptosis.[5][6][7]
Data Summary: Buserelin-Induced Enteric Neuronal Loss in Rats
| Gut Region | Neuronal Plexus | Percentage Neuronal Loss | Reference |
| Ileum | Submucous | 27-61% | [7] |
| Colon | Submucous | 27-61% | [7] |
| Fundus | Myenteric | Significant loss | [5][6] |
| Ileum | Myenteric | Significant loss | [5][6] |
| Colon | Myenteric | Significant loss | [5][6] |
Troubleshooting:
-
Histological Examination: Perform immunohistochemical staining of gut sections to quantify enteric neurons. Use pan-neuronal markers like HuC/D and specific neuronal subtype markers.
-
Functional Assays: Assess gastrointestinal motility and transit time to correlate neuronal loss with functional deficits.
-
Mechanism of Action: The neurodegeneration may be mediated by LH-receptor hyperactivation, as LH receptors are present on enteric neurons.[5][6]
Experimental Protocol: Induction of Enteric Neuropathy in Rats
-
Animal Model: Female Sprague-Dawley or Wistar rats.[7]
-
Treatment Regimen:
-
This compound: 20 µg, subcutaneously, once daily for 5 days.
-
This 5-day treatment constitutes one session.
-
The sessions are repeated four times with a 3-week recovery period between each session.[7]
-
-
Tissue Collection and Analysis:
-
At the end of the study, sections of the stomach (fundus), ileum, and colon are collected.
-
Whole-mount preparations of the myenteric and submucous plexuses are prepared.
-
Immunohistochemistry is performed using antibodies against neuronal and glial markers (e.g., HuC/D for neurons, S-100 for glial cells) to quantify neuronal numbers.[8][9][10]
-
Signaling Pathway: Hypothesized Mechanism of Buserelin-Induced Enteric Neuropathy
Caption: Hypothesized pathway of Buserelin-induced enteric neuropathy via LH receptor hyperactivation.
Pharmacological Phenomenon: Initial "Flare-Up" Effect
Q3: We observed a transient increase in reproductive hormone levels at the beginning of our Buserelin study. Is this expected?
A3: Yes, this is a well-documented initial "flare-up" effect of GnRH agonists like this compound.[11][12] Upon initial administration, Buserelin potently stimulates the GnRH receptors in the pituitary gland, leading to a transient surge in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[13][14] This, in turn, causes a temporary increase in the production of sex hormones (testosterone in males, estrogen in females).[13] With continued administration, the GnRH receptors become desensitized and downregulated, leading to the intended therapeutic effect of gonadal suppression.[11][13][15]
Troubleshooting:
-
Monitor early hormonal changes: If this initial flare is a concern for your experimental model, it is crucial to monitor hormone levels frequently during the first few days of treatment.
-
Consider a GnRH antagonist: If the initial flare-up is undesirable for the experimental goals, a GnRH antagonist can be used, as they cause immediate suppression without the initial stimulatory phase.[11][12]
-
Co-administration of an anti-androgen/estrogen: In some clinical applications, an anti-androgen or anti-estrogen is co-administered at the beginning of GnRH agonist therapy to mitigate the effects of the hormonal surge.
Signaling Pathway: Buserelin's Dual Effect on the Pituitary Gonadotroph
Caption: Dual-phase action of Buserelin on the pituitary GnRH receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Relationship Between Circulating Metabolic Hormones and Their Central Receptors During Ovariectomy-Induced Weight Gain in Rats [frontiersin.org]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buserelin treatment to rats causes enteric neurodegeneration with moderate effects on CRF-immunoreactive neurons and Enterobacteriaceae in colon, and in acetylcholine-mediated permeability in ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry of markers of the enteric nervous system in whole-mount preparations of the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
Buserelin acetate dose-response variability in different animal strains
Welcome to the technical support center for the use of Buserelin (B193263) Acetate (B1210297) in animal research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of Buserelin Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist.
Q1: We are not observing the expected suppression of sex hormones (e.g., testosterone, estrogen) after administering this compound. What could be the cause?
A1: This is a common issue that can stem from several factors related to Buserelin's mechanism of action and the experimental protocol.
-
Initial "Flare-Up" Effect: this compound is a GnRH agonist. Upon initial administration, it causes a transient surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a temporary increase in sex hormones.[1][2] This "flare-up" phase is followed by receptor downregulation and desensitization, which finally leads to hormonal suppression.[3] Ensure your measurement timepoint is not within this initial stimulatory window. Sustained suppression requires continuous or repeated administration.[2]
-
Insufficient Dose or Duration: The effective dose and duration required for pituitary desensitization can vary significantly between animal strains and species. A dose that is effective in one strain may be insufficient in another. Review the provided data tables and consider a pilot dose-escalation study if you are working with a new strain. For example, studies in Wistar rats have used doses ranging from 1.8 µg/kg to 500 µg/kg depending on the desired effect and duration.[4][5]
-
Route of Administration: The bioavailability of this compound is highest via subcutaneous or intravenous injection (around 70% bioavailability after subcutaneous injection).[2] Oral administration is ineffective.[6] Ensure you are using an appropriate and consistent administration route.
Troubleshooting Steps:
-
Confirm your measurement timepoint is several days to weeks after the initiation of continuous treatment, not hours.
-
Review literature for doses used in similar strains or species (see tables below).
-
Increase the dose or the frequency/duration of administration.
-
Ensure proper subcutaneous, intramuscular, or intravenous injection technique is being used.[3]
Q2: We are observing high variability in ovulation induction rates within the same mouse strain. Why is this happening?
A2: Response to hormonal agents for superovulation is known to differ between mouse strains and can show variability even within a single strain.[7][8]
-
Genetic Background: Different inbred strains have distinct reproductive characteristics.[7] For example, the 129 mouse strain is known for its poor reproductive performance and low in vitro fertilization (IVF) rates compared to strains like C57BL/6.[7] Pre-treatment with Buserelin has been shown to significantly improve IVF success in the 129S1/SvImJ strain.[7][9]
-
Age and Weight: The responsiveness to gonadotropins is highly dependent on the age and weight of the animals. For many strains, maximal oocyte yields are achieved in pre-pubertal females within a specific weight range.[8][10]
-
Sub-strain and Vendor Differences: Outbred stocks like Sprague-Dawley rats can have significant genetic drift between colonies from different vendors, which can introduce variations in disease manifestation and drug response.[11] It is crucial to source animals from a consistent, reputable vendor.
-
Estrous Cycle Stage: The stage of the estrous cycle at the time of administration can influence the outcome, particularly for protocols involving single or short-term injections.
Troubleshooting Steps:
-
Standardize the age and weight of the animals used in your experiments. Refer to literature for the optimal range for your specific strain.[8]
-
Source all animals for a single study from the same vendor to minimize genetic variability.
-
For female rodents, consider monitoring the estrous cycle via vaginal cytology to standardize the hormonal state at the start of the experiment.[12]
-
If working with a strain known for poor fertility, like the 129 mouse, consider a priming protocol with this compound.[7][9]
Q3: Can we use the same dose of this compound in Wistar and Sprague-Dawley rats?
A3: While these strains are often used interchangeably, there is evidence of pharmacokinetic differences between them for various compounds.[13][14] One study on acetaminophen (B1664979) showed that circulating drug concentrations were more than two times higher in Sprague-Dawley rats than in Wistar rats, suggesting potential differences in absorption or metabolism.[13]
Quantitative Data on this compound Dosage
The following tables summarize doses of this compound used in various animal strains as reported in the literature. Note the significant variation in dosage depending on the species, strain, and experimental goal.
Table 1: this compound Dosage in Different Rat Strains
| Strain | Dosage | Route | Duration | Experimental Purpose | Reference(s) |
| Wistar | 300 µg/kg & 500 µg/kg | Subcutaneous | 5 days (daily) | Investigate testicular morphology and apoptosis | [4] |
| Wistar | 20 µg (absolute dose per rat) | Subcutaneous | 4, 8, or 12 days | Evaluate endometrial morphology | [12] |
| Wistar | 0.2, 0.6, or 1.8 µg/kg | Subcutaneous | 24 months (daily) | Carcinogenicity study (long-term suppression) | [5] |
| Sprague-Dawley | No specific dose found in searches | - | - | Often used in GnRH analog research, but specific Buserelin dose-response data was not identified. | - |
Table 2: this compound Dosage in Different Mouse Strains
| Strain | Dosage | Route | Duration / Timing | Experimental Purpose | Reference(s) |
| 129S1/SvImJ | 20 µg/kg (approx.)* | Intraperitoneal | Single injection 24h prior to PMSG for superovulation | Improve oocyte quality and IVF fertility rate | [7][9] |
| C57BL/6 | No specific dose found in searches | - | - | Commonly used in superovulation protocols, but typically with PMSG/hCG, not Buserelin. | [8][10] |
| BALB/c | No specific dose found in searches | - | - | Commonly used in superovulation protocols, but typically with PMSG/hCG, not Buserelin. | [8][10] |
*Calculated from 0.1cc of a 0.05 mg/mL solution for a standard mouse weight.
Table 3: this compound Dosage for Ovulation Induction in Other Species
| Species | Dosage | Route | Purpose | Reference(s) |
| Cattle | 10 µg / animal | Intramuscular (IM), IV, or SC | Improvement of conception rate | [15] |
| Mare | 40 µg / animal | Intramuscular (IM), IV, or SC | Ovulation induction | [15][16] |
| Rabbit | 0.8 µg / animal | Intramuscular (IM), IV, or SC | Induction of ovulation | [15][17] |
| Dog | 0.6 µg/kg/day (Lutrelin)** | Continuous administration | Estrus induction | [18] |
**Data for Lutrelin, another GnRH agonist, provided as a guideline.
Visual Diagrams and Workflows
Signaling Pathway
This compound acts by binding to the GnRH receptor on pituitary gonadotroph cells. This initiates a signaling cascade that, in the short term, results in the release of LH and FSH.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the dose-response of this compound in an animal model.
Detailed Experimental Protocols
Protocol 1: General Subcutaneous Injection in Rodents
This protocol is a standard procedure for subcutaneous (SC) administration of this compound in mice and rats.[3]
Materials:
-
Sterile this compound formulation at the desired concentration.
-
Sterile 1 mL syringes.
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).
-
70% Ethanol (B145695) wipes.
-
Appropriate animal restraint device (optional).
Procedure:
-
Preparation: Reconstitute or dilute this compound in a sterile vehicle (e.g., sterile saline) to the final desired concentration. Draw the calculated dose volume into the sterile syringe. Carefully expel any air bubbles.
-
Restraint: Securely restrain the animal. For mice, this can be done by scruffing the loose skin on the neck and back. For rats, a two-handed grip or a restraint device may be necessary.
-
Injection Site: The preferred site is the loose skin over the dorsal midline (scruff of the neck). Wipe the injection site with a 70% ethanol wipe and allow it to dry completely.
-
Injection: Gently lift a fold of skin to create a "tent." Insert the needle, with the bevel facing up, at the base of the skin tent, parallel to the animal's body.
-
Aspiration: Gently pull back on the plunger to check for blood (aspirate). If blood appears in the syringe hub, withdraw the needle and select a new site with a fresh needle. This ensures you are not in a blood vessel.
-
Administration: If no blood is present, inject the solution slowly and steadily.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
-
Disposal: Dispose of the syringe and needle in a designated sharps container.
Protocol 2: Improving IVF Fertility Rate in 129S1/SvImJ Mice
This protocol is adapted from a study demonstrating improved oocyte quality and IVF success in the 129S1/SvImJ strain by pre-treating with this compound prior to standard superovulation.[7][9]
Animal Model:
-
Female 129S1/SvImJ mice, 3-5 weeks of age.
Materials:
-
This compound solution (e.g., 0.05 mg/mL).
-
Pregnant Mare Serum Gonadotropin (PMSG).
-
Human Chorionic Gonadotropin (hCG).
-
Sterile saline for injection.
Procedure:
-
Buserelin Priming (Day 0): Administer a single intraperitoneal injection of this compound. The study used a dose of approximately 20 µg/kg.[7]
-
PMSG Stimulation (Day 1): 24 hours after the Buserelin injection, administer an intraperitoneal injection of 5 IU of PMSG.
-
hCG Ovulation Trigger (Day 3): 55 hours after the PMSG injection, administer an intraperitoneal injection of 5 IU of hCG to trigger ovulation.
-
Oocyte Collection: Oocytes can be collected from the oviducts approximately 12-14 hours after the hCG injection for use in in vitro fertilization (IVF) procedures.
Expected Outcome: This protocol was shown to increase the IVF fertility rate from 1% (standard PMSG/hCG protocol) to 55% for 129 strain oocytes fertilized with 129 strain sperm.[7][9]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Investigations of the carcinogenicity of the LH-RH analog buserelin (HOE 766) in rats using the subcutaneous route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. In vitro fertility rate of 129 strain is improved by Buserelin (GnRH) administration prior to superovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro fertility rate of 129 strain is improved by buserelin (gonadotropin-releasing hormone) administration prior to superovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. The effect of this compound on the uterus of adult rats: morphological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. msd-animal-health.co.in [msd-animal-health.co.in]
- 16. Use of buserelin to induce ovulation in the cyclic mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 18. Effects of dose and duration of continuous GnRH-agonist treatment on induction of estrus in beagle dogs: competing and concurrent up-regulation and down-regulation of LH release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Buserelin Acetate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during in vitro experiments with Buserelin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Buserelin acetate and what is its primary mechanism of action in cell culture?
This compound is a synthetic analogue of the gonadotropin-releasing hormone (GnRH).[1][2][3] Its primary mechanism of action is binding to and activating the GnRH receptor (GnRH-R), a G-protein coupled receptor.[4] This activation can lead to a biphasic response: an initial stimulation followed by a prolonged period of receptor downregulation and desensitization, which results in the inhibition of downstream signaling pathways.[4][5][6][7]
Q2: What are the expected effects of this compound on cells in culture?
The effects of this compound are highly cell-type dependent. In pituitary gonadotrope cells, it initially stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by suppression.[8][9] In hormone-responsive cancer cell lines (e.g., prostate, breast, ovarian), it can have direct anti-proliferative effects, although the magnitude of this effect can be modest and may not always show a clear dose-response relationship.[10] Some studies have also reported pro-inflammatory changes in T lymphocytes in response to Buserelin.[11]
Q3: What are some common causes of inconsistent results in this compound experiments?
Inconsistent results can arise from several factors, including:
-
Cell Line Variability: Different cell lines have varying levels of GnRH receptor expression, which will significantly impact their responsiveness to Buserelin.[12][13][14]
-
Reagent Quality and Handling: Improper storage or handling of this compound can lead to degradation and loss of activity.[4][15][16]
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture media, and the duration of treatment can all influence the cellular response.[17][18]
-
Assay-Specific Variability: The choice of experimental endpoint and the specific assay used (e.g., cell viability, hormone secretion) can contribute to variability.[19]
Q4: How should this compound be stored and handled to ensure its stability?
This compound is a peptide and should be handled with care to avoid degradation. For long-term storage, it is typically recommended to store it as a lyophilized powder at -20°C.[20] Once reconstituted, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[4] The stability of Buserelin in cell culture media can also be a factor, and it is recommended to prepare fresh dilutions for each experiment.[21]
Troubleshooting Guide
Problem 1: No observable effect of this compound on my cells.
-
Question: I've treated my cells with this compound, but I'm not seeing any change in my endpoint (e.g., cell viability, hormone secretion). What could be the issue?
-
Answer:
-
Confirm GnRH Receptor Expression: The primary reason for a lack of response is often the absence or very low expression of the GnRH receptor in your chosen cell line.[12][14] Verify receptor expression using techniques like RT-PCR, western blotting, or a receptor binding assay.
-
Check Reagent Activity: Ensure your this compound stock is not degraded. Test its activity on a positive control cell line known to respond to GnRH agonists, such as the pituitary gonadotrope cell line LβT2.[4][22]
-
Optimize Concentration and Time: You may not be using an optimal concentration or treatment duration. Perform a dose-response and time-course experiment to determine the effective range for your specific cell line and assay.[10][17]
-
Consider Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of peptides. Consider reducing the serum concentration or using serum-free media during the treatment period.
-
Problem 2: High variability between replicate wells or experiments.
-
Question: My results with this compound are highly variable from one experiment to the next, and even between wells of the same plate. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and confluence at the time of treatment.[17][18] Overly confluent cells can exhibit altered receptor expression and signaling.
-
Improve Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error, especially when working with multi-well plates.[18][19] Use calibrated pipettes and consider using a multichannel pipette for simultaneous addition of reagents.
-
Minimize Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can concentrate reagents and affect cell growth.[17] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Ensure Proper Mixing: Gently but thoroughly mix the this compound into the culture medium to ensure a uniform concentration in each well.
-
Problem 3: this compound shows an initial stimulatory effect followed by inhibition, making data interpretation difficult.
-
Question: I'm observing a biphasic response to this compound. How do I design my experiment to specifically study the inhibitory effects?
-
Answer:
-
Prolonged Incubation: The inhibitory effects of Buserelin are due to receptor desensitization and downregulation, which occurs after continuous exposure.[4][5] To study the inhibitory phase, you will need to treat your cells for a longer duration (e.g., 24 to 72 hours or even longer, depending on the cell line).
-
Pre-treatment Protocol: Consider a pre-treatment period with this compound to induce receptor downregulation before measuring your final endpoint.
-
Pulsatile vs. Continuous Treatment: Be aware that continuous high-dose treatment in vitro may not fully recapitulate the physiological pulsatile release of GnRH. The sustained presence of the agonist is what drives the desensitization.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies with this compound
| Cell Line Type | Application | Concentration Range | Incubation Time | Expected Outcome | Reference(s) |
| Ovarian Cancer Cell Lines | Cell Growth Inhibition | 10⁻⁹ M - 10⁻⁵ M | 7 days | Modest, non-dose-dependent growth inhibition in some lines. | [10] |
| Breast Cancer (MCF-7) | Cell Growth Inhibition | 10⁻¹¹ M - 10⁻⁷ M | 4 days | Dose-dependent inhibition of estradiol-induced growth. | [23] |
| Pituitary Gonadotrope (LβT2) | LH/FSH Secretion | 1 nM - 100 nM | 4 hours | Initial stimulation of LH/FSH release. | [24] |
| Peripheral Blood Mononuclear Cells | Cytokine Production | 0.1 µM - 10 µM | 4 hours | Increased pro-inflammatory cytokine expression. | [11] |
Table 2: Troubleshooting Summary for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Solution |
| No Effect | Low/No GnRH Receptor Expression | Verify receptor expression (RT-PCR, Western Blot). Use a positive control cell line. |
| Inactive this compound | Use a fresh stock. Test on a positive control cell line. | |
| Suboptimal Concentration/Time | Perform dose-response and time-course experiments. | |
| High Variability | Inconsistent Cell Culture | Standardize passage number, seeding density, and confluence. |
| Pipetting Errors | Calibrate pipettes. Use a multichannel pipette for reagent addition. | |
| Edge Effects in Plates | Avoid using outer wells or fill them with sterile media/PBS. | |
| Biphasic Response | Short-term vs. Long-term Effects | For inhibitory effects, use prolonged incubation times (24-72h+). |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Hormone Secretion Assay (LH/FSH ELISA)
This protocol is designed for pituitary cell lines to measure hormone secretion in response to this compound.
-
Methodology:
-
Seed pituitary cells (e.g., LβT2) in a 24-well plate and grow them to near confluence.
-
Wash the cells gently with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound or a vehicle control to the wells.
-
Incubate for a specified time (e.g., 4 hours for acute stimulation).[24]
-
Collect the supernatant from each well.
-
Measure the concentration of LH or FSH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the hormone concentration to the total protein content of the cells in each well.
-
3. GnRH Receptor Binding Assay
This is a competitive binding assay to determine the affinity of this compound for the GnRH receptor.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the GnRH receptor.
-
In a 96-well filter plate, add a constant concentration of a radiolabeled GnRH analogue (e.g., ¹²⁵I-Buserelin).
-
Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the receptor.
-
Add the cell membrane preparation to each well.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the wells to remove unbound ligand using a vacuum manifold.
-
Measure the radioactivity remaining in each well using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of unlabeled this compound to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: this compound signaling pathway through the GnRH receptor.
Caption: Experimental workflow for troubleshooting inconsistent results.
Caption: Logical diagram for diagnosing inconsistent results.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buserelin in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Blockade of LH and FSH secretion by LH-releasing hormone, by the LH-releasing hormone analogue, buserelin, and by combined treatment with LH-releasing hormone and oestradiol benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and Molecular Effects of GnRH Agonist and Antagonist on The Cumulus Cells in The In Vitro Fertilization Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gonadotropin-releasing hormone analogues lead to pro-inflammatory changes in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GnRH Receptor Expression and Reproductive Function Depend on JUN in GnRH Receptor‒Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merck.com [merck.com]
- 16. merck.com [merck.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound (57982-77-1 free base) | GNRH Receptor | TargetMol [targetmol.com]
- 21. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Optimizing Buserelin Acetate Concentration for In Vitro Studies: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Buserelin acetate (B1210297) in in vitro studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of your experimental protocols and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Buserelin acetate in in vitro systems?
A1: this compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1] Its primary mechanism of action is binding to and activating GnRH receptors (GnRHR) on target cells.[1] In pituitary cells, this initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous or prolonged exposure leads to receptor desensitization and downregulation, resulting in the suppression of gonadotropin release.[1][2] In hormone-responsive cancer cell lines, such as some breast and prostate cancers, this compound can have direct anti-proliferative effects, although the exact mechanisms are still under investigation and may involve signaling pathways independent of pituitary hormone suppression.[3]
Q2: Which cell lines are appropriate for in vitro studies with this compound?
A2: The choice of cell line depends on the research question.
-
Pituitary Gonadotrope Models: αT3-1 and LβT2 cell lines are commonly used to study the effects of GnRH analogs on gonadotropin synthesis and secretion.
-
Prostate Cancer: LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line often used to investigate the direct effects of GnRH analogs on prostate cancer cell growth.
-
Breast Cancer: MCF-7 cells are an estrogen-responsive human breast cancer cell line used to study the direct hormonal effects on breast cancer cells.
-
Ovarian Cancer: Various ovarian cancer cell lines have been used to explore the direct anti-tumor effects of GnRH analogs.[3]
Q3: How should I prepare and store this compound stock solutions for cell culture?
A3: this compound is typically soluble in water.[4] To prepare a stock solution, dissolve the lyophilized powder in sterile, nuclease-free water to a concentration of 1 mg/mL or higher. To enhance solubility, sonication may be recommended.[4] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (up to one year), or at 4°C for short-term use.[4] The stability of Buserelin in solution is generally good, but it is best practice to use freshly prepared dilutions for experiments.[5]
Q4: Is serum starvation necessary before treating cells with this compound?
A4: Serum starvation is a common practice to synchronize cells in the G0/G1 phase of the cell cycle, which can reduce variability in experimental results.[6][7] This is particularly important when studying signaling pathways or cell cycle progression. A typical serum starvation protocol involves incubating cells in a serum-free or low-serum (e.g., 0.5%) medium for 12-24 hours before adding this compound.[6][7][8] However, the necessity and duration of serum starvation depend on the specific cell line and the experimental endpoint. Some cell lines may be sensitive to prolonged serum deprivation and could undergo apoptosis.[9]
Troubleshooting Guides
Problem 1: No or low response to this compound treatment in pituitary cell culture (e.g., no change in LH/FSH secretion).
| Possible Cause | Troubleshooting Steps |
| Cell Line Issues | - Confirm GnRH receptor expression in your pituitary cell line using qPCR or Western blot.- Use cells at a low passage number, as high passage numbers can lead to phenotypic drift and loss of receptor expression.- Ensure high cell viability (>90%) before starting the experiment. |
| Inactive this compound | - Prepare fresh this compound stock and working solutions.- Use a known GnRH agonist as a positive control to verify that the assay system is working correctly. |
| Incorrect Assay Protocol | - Optimize the incubation time with this compound. Short-term stimulation (minutes to hours) is expected to increase gonadotropin release, while long-term treatment (days) should lead to suppression.- Ensure the sensitivity of your LH/FSH detection method (e.g., ELISA) is sufficient to detect changes. |
| Suboptimal Cell Culture Conditions | - Ensure the cell culture medium and supplements are appropriate for pituitary cells and do not contain interfering substances.- Maintain optimal cell density, as both sparse and overly confluent cultures can respond poorly. |
Problem 2: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT) with cancer cell lines.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding and reagent addition to minimize well-to-well variability.- Avoid "edge effects" by not using the outermost wells of the microplate or by filling them with sterile PBS. |
| Interference with Assay Reagents | - this compound, being a peptide, is unlikely to directly interfere with formazan-based assays. However, if using a novel formulation, perform a control experiment with Buserelin in cell-free medium to check for any direct reaction with the assay reagent.- Ensure complete solubilization of the formazan (B1609692) product before reading the absorbance. |
| Inappropriate Incubation Time | - Optimize the incubation time with this compound. Effects on cell viability may not be apparent after short incubation periods. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.- The incubation time with the viability reagent (e.g., MTT) should also be optimized for your specific cell line (typically 2-4 hours). |
| Cell Health and Confluency | - Do not allow cells to become over-confluent before or during the experiment, as this can affect metabolic activity and cell viability.- Perform a baseline viability check before adding this compound. |
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
| Cell Line | Assay Type | Recommended Concentration Range | Expected Outcome |
| Pituitary Gonadotropes (e.g., αT3-1, LβT2) | Hormone Secretion (LH/FSH) | 10⁻¹⁰ M to 10⁻⁶ M | Short-term: Increased secretionLong-term: Decreased secretion |
| LNCaP (Prostate Cancer) | Cell Viability / Proliferation | 10⁻⁹ M to 10⁻⁵ M | Inhibition of cell growth |
| MCF-7 (Breast Cancer) | Cell Viability / Proliferation | 10⁻⁹ M to 10⁻⁵ M | Inhibition of cell growth |
| Ovarian Cancer Cell Lines | Cell Viability / Proliferation | 10⁻⁹ M to 10⁻⁵ M | Inhibition of cell growth in some lines[3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines like LNCaP or MCF-7.
Materials:
-
LNCaP or MCF-7 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.5%) medium.
-
Incubate for 12-24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium (with or without serum, depending on the experimental design).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Include a vehicle control (medium with the same diluent used for this compound) and a blank control (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Luteinizing Hormone (LH) Secretion Assay using ELISA
This protocol describes the measurement of LH secreted from pituitary cells in response to this compound.
Materials:
-
Pituitary cells (e.g., LβT2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Human LH ELISA Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed pituitary cells in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in serum-free medium for the desired time (e.g., 4 hours for stimulation).
-
Include a vehicle control.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells.
-
Store the supernatant at -80°C until the ELISA is performed.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the Human LH ELISA kit. A general procedure is outlined below.[11][12][13]
-
Add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate at room temperature for the specified time (e.g., 30-60 minutes).[11][12]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LH in the samples by interpolating their absorbance values on the standard curve.
-
GnRH Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the GnRH receptor.
Materials:
-
Cell membranes from cells expressing GnRH receptors (e.g., pituitary cells, transfected cell lines)
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)[14]
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize GnRH receptor-expressing cells in a suitable buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membranes and resuspend them in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a microcentrifuge tube, add a fixed concentration of the radiolabeled GnRH agonist.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[15]
-
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway Activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. broadpharm.com [broadpharm.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. ibl-international.com [ibl-international.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Managing the initial testosterone flare in Buserelin acetate animal experiments
This guide provides researchers, scientists, and drug development professionals with technical support for managing the initial testosterone (B1683101) flare observed during animal experiments with Buserelin (B193263) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the initial testosterone flare associated with Buserelin acetate administration?
A1: The initial testosterone flare is a temporary, paradoxical surge in testosterone levels that occurs at the beginning of treatment with a Gonadotropin-Releasing Hormone (GnRH) agonist like this compound.[1][2] This surge happens before the intended long-term suppression of testosterone.
Q2: What is the mechanism behind the testosterone flare?
A2: this compound is a synthetic analog of GnRH and acts as an agonist at the GnRH receptors in the pituitary gland.[3][4] Its initial binding to these receptors mimics the natural GnRH signal, leading to a strong, acute release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This surge in LH stimulates the Leydig cells in the testes to produce and release a large amount of testosterone, causing the "flare."[3]
Q3: How long does the testosterone flare typically last?
A3: The flare effect is a transient phase. It generally occurs within the first few days to two weeks of continuous Buserelin administration.[1][2] Following this period, the constant stimulation by Buserelin leads to the desensitization and downregulation of pituitary GnRH receptors, causing a sharp drop in LH and FSH release and, consequently, a suppression of testosterone to castrate levels.[1][3]
Q4: What are the potential consequences of an unmanaged testosterone flare in animal experiments?
A4: In studies involving hormone-sensitive models, such as prostate cancer research, the initial testosterone surge can be problematic. It can temporarily worsen symptoms, stimulate tumor growth, or alter microenvironments, potentially confounding experimental results or causing adverse effects in the animal models.[1][5]
Troubleshooting Guide
Problem: I am observing an initial increase in tumor size or other testosterone-dependent markers in my prostate cancer model after starting Buserelin.
-
Cause: This is likely a direct consequence of the initial testosterone flare, which stimulates the growth of androgen-dependent tissues and cells.[5]
-
Solution: The most effective strategy is to co-administer an anti-androgen at the beginning of the treatment. Anti-androgens work by blocking the testosterone receptor at the target cell, thus preventing the surge in testosterone from exerting its biological effects.[5][6] This combined approach can inhibit the initial increase in prostate weight and other flare-related phenomena.[5][7]
Problem: How can I prevent the testosterone flare from confounding my experimental results?
-
Solution 1: Co-treatment with an Anti-androgen: Initiate treatment with a non-steroidal anti-androgen, such as Nilutamide or Anandron, either before or concurrently with the first this compound administration.[5][7] This blocks the action of the excess testosterone. For example, studies in rats have shown that combining an anti-androgen with Buserelin leads to an immediate decrease in prostate weight, effectively countering the flare.[7]
-
Solution 2: Adjust Study Timeline: If co-treatment is not possible, design the experiment so that critical measurements and interventions are performed only after the flare period (i.e., after the first 1-2 weeks) when testosterone levels have been suppressed to castrate levels.
Problem: My testosterone measurements are highly variable in the first week of the experiment.
-
Cause: This variability is expected and is characteristic of the testosterone flare. A single dose of Buserelin stimulates pituitary gonadotrophin release, leading to a rapid but transient increase in testosterone.[6][8]
-
Solution: To accurately characterize the flare, implement a frequent blood sampling schedule during the first 48-72 hours post-administration. For instance, collecting samples at baseline (0), 1, 3, 6, 24, 48, and 72 hours can help map the peak and subsequent decline of the testosterone surge.[8]
Data Presentation
Table 1: Summary of Outcomes of Co-treatment Strategies to Mitigate Testosterone Flare
| Treatment Group | Animal Model | Key Outcome Measure | Result | Citation |
| Buserelin Alone | Rat | Prostate Weight | Transient increase during the first days of treatment. | [5][7] |
| Buserelin + Anandron (Anti-androgen) | Rat | Prostate Weight | Immediate and continuous decrease in prostate weight. | [7] |
| Buserelin + Nilutamide (Anti-androgen) | Rat | Prostate Weight | Inhibition of the initial increase in prostate weight. | [5] |
| Deslorelin (GnRH Agonist) + Placebo | Dog | Behavioral Flare-Up (e.g., marking, mounting) | Worsening of sex hormone-related behaviors observed in 56-66% of dogs. | [9] |
| Deslorelin (GnRH Agonist) + Cyproterone Acetate (Anti-androgen) | Dog | Behavioral Flare-Up (e.g., marking, mounting) | No worsening of sex hormone-related behaviors was observed, despite a biochemical testosterone increase. | [9] |
Experimental Protocols
Protocol 1: Co-administration of an Anti-androgen to Mitigate Testosterone Flare in Rats
This protocol is based on methodologies reported for preventing the flare effect in rat models.[5][7]
-
Animal Model: Adult male rats (e.g., Wistar, Sprague-Dawley).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping:
-
Group 1: Control (Vehicle only).
-
Group 2: this compound only.
-
Group 3: Anti-androgen only.
-
Group 4: this compound + Anti-androgen.
-
-
Drug Administration:
-
Anti-androgen (e.g., Anandron): Administer daily at a dose of 20 mg/kg via oral gavage or subcutaneous injection.[7] It is recommended to start the anti-androgen treatment 1-3 days prior to the first Buserelin injection to ensure adequate receptor blockade.
-
This compound: Administer daily via subcutaneous injection at the desired dose (e.g., 0.04-25 µg/kg).[7]
-
-
Monitoring:
-
Monitor animal health and any clinical signs daily.
-
For terminal endpoints, measure the weight of target organs like the prostate and testes at the end of the study period (e.g., 15 days).[7]
-
For kinetic analysis, collect blood samples at specified time points to measure serum testosterone levels.
-
Protocol 2: Monitoring Serum Testosterone Levels During the Flare Phase
This protocol outlines a method for blood sample collection to quantify the testosterone surge.[10][11]
-
Animal Model: Adult male rats.
-
Baseline Sample: Prior to any treatment, collect a baseline blood sample (Time 0).
-
Procedure:
-
Place the animal in a suitable restrainer.
-
Apply a topical anesthetic to the tip of the tail.
-
Using a sterile blade, make a small incision (approx. 1 mm) at the very tip of the tail.
-
Collect approximately 0.3 mL of blood into a microcentrifuge tube.
-
Apply pressure to the tail tip to ensure clotting after collection.
-
-
Sampling Schedule: Collect blood samples at key time points post-Buserelin administration, such as 1, 3, 6, 24, 48, and 72 hours, to effectively map the testosterone flare and subsequent decline.
-
Sample Processing:
-
Allow blood to clot at room temperature.
-
Centrifuge to separate the serum.
-
Store serum at -20°C or below until analysis via a validated method like ELISA or radioimmunoassay.
-
Visualizations
Caption: Buserelin's dual-phase action on the HPG axis.
Caption: Workflow for managing testosterone flare.
Caption: Logical outcomes of Buserelin vs. combined therapy.
References
- 1. swolverine.com [swolverine.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. originbiopharma.com [originbiopharma.com]
- 5. Pharmacology of antiandrogens and value of combining androgen suppression with antiandrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiandrogen anandron potentiates the castrating effect of the LH-RH agonist buserelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 9. Frontiers | Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin [frontiersin.org]
- 10. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Buserelin Acetate with Permeation Enhancers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the in vivo efficacy of Buserelin (B193263) acetate (B1210297) through the use of permeation enhancers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Formulation and Permeation Enhancers
-
Q1: What are the main challenges in delivering Buserelin acetate non-invasively? A1: this compound, a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH), faces several hurdles for non-invasive delivery. Its efficacy is limited by low permeability across mucosal membranes and degradation by enzymes. The epithelial lining of mucosal routes presents both a physical and a metabolic barrier to drug absorption.[1]
-
Q2: Which permeation enhancers have shown promise for improving this compound delivery? A2: Ex vivo studies have demonstrated that chitosan (B1678972) is a highly effective permeation enhancer for the vaginal delivery of this compound.[1][2] Other enhancers evaluated include 2-hydroxypropyl-β-cyclodextrin, sodium dodecyl sulfate (B86663) (SDS), Poloxamer 188, Span 80, and Tween 80.[1][2] For buccal delivery in pigs, sodium glycodeoxycholate has been shown to increase bioavailability. For oral administration in rats, trimethyl chitosans have demonstrated enhanced absorption.
-
Q3: Is there a direct comparison of the in vivo efficacy of these permeation enhancers? A3: Currently, there is a lack of published studies that directly compare the in vivo efficacy of a wide range of permeation enhancers for this compound in the same animal model and via the same route of administration. The available data comes from different studies using various models and delivery routes. Therefore, direct comparison of in vivo performance across all enhancers is challenging. Researchers should consider the specific route of administration and the physicochemical properties of the formulation when selecting an enhancer.
-
Q4: What should I consider when formulating this compound with chitosan? A4: When formulating this compound with chitosan, it is important to consider the pH of the formulation. Chitosan's solubility and positive charge, which are crucial for its mucoadhesive and permeation-enhancing properties, are pH-dependent. A lower pH generally leads to a higher charge density and better performance. However, the formulation's pH must also be compatible with the physiological environment of the intended administration site to avoid irritation.
Experimental Design and Troubleshooting
-
Q5: I am observing high variability in my in vivo study results. What could be the cause? A5: High variability in in vivo studies with peptide formulations can stem from several factors. These include inconsistencies in the formulation itself, such as drug content uniformity and particle size distribution. Physiological differences between individual animals, such as gastric emptying time and intestinal motility, can also contribute significantly. To mitigate this, ensure your formulation is homogenous and consider increasing the number of animals per group to account for biological variability.
-
Q6: My this compound concentrations in plasma samples are below the limit of quantification (LOQ) of my HPLC method. What can I do? A6: If you are struggling with low plasma concentrations, consider the following:
-
Optimize the permeation enhancer and formulation: The choice and concentration of the permeation enhancer are critical. Ensure your formulation provides a sufficient concentration of both this compound and the enhancer at the site of absorption.
-
Improve the sensitivity of your analytical method: You can enhance the sensitivity of your HPLC method by optimizing the mobile phase, using a more sensitive detector (e.g., mass spectrometry), or employing a more efficient sample extraction and concentration procedure.
-
Adjust the dosing: If feasible within the study design and ethical guidelines, a higher dose of this compound may be necessary to achieve quantifiable plasma levels.
-
-
Q7: I am having trouble with my Franz diffusion cell experiments. What are some common issues? A7: Common problems in Franz diffusion cell experiments include:
-
Air bubbles under the membrane: Air bubbles can act as a barrier to diffusion and lead to inaccurate results. Ensure no air is trapped between the membrane and the receptor medium during cell assembly.
-
Membrane integrity: The integrity of the biological or synthetic membrane is crucial. Always inspect the membrane for any damage before and after the experiment.
-
Leakage: Ensure the donor and receptor chambers are properly sealed to prevent leakage.
-
Inconsistent stirring: Inadequate or inconsistent stirring of the receptor medium can lead to the formation of an unstirred water layer, which can affect the permeation rate.
-
Troubleshooting Guides
In Vivo Study Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable plasma concentration of this compound | - Ineffective permeation enhancer or formulation.- Rapid degradation of this compound in vivo.- Insufficient dose.- Analytical method not sensitive enough. | - Re-evaluate the choice and concentration of the permeation enhancer based on ex vivo data.- Incorporate enzyme inhibitors in the formulation.- Conduct a dose-ranging study.- Optimize the HPLC-MS/MS method for higher sensitivity. |
| High variability in pharmacokinetic parameters between subjects | - Inconsistent formulation performance (e.g., drug release).- Physiological variability among animals (e.g., GI transit time).- Inconsistent dosing or sample collection technique. | - Ensure homogeneity and consistent manufacturing of the formulation.- Increase the number of animals per group.- Standardize all experimental procedures meticulously. |
| Signs of local irritation at the site of administration | - The permeation enhancer is too aggressive at the concentration used.- The pH of the formulation is not physiologically compatible. | - Reduce the concentration of the permeation enhancer.- Test alternative, milder permeation enhancers.- Adjust the formulation pH to be closer to the physiological pH of the application site. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Replace the HPLC column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Baseline noise or drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp issue. | - Degas the mobile phase thoroughly.- Flush the system and use fresh, high-purity solvents.- Check the detector lamp's performance and replace if necessary. |
| Low sensitivity/inability to detect low concentrations | - Suboptimal detector wavelength.- Inefficient sample extraction and concentration.- Matrix effects in mass spectrometry. | - Set the UV detector to the wavelength of maximum absorbance for this compound (around 220 nm).[1][2][3] - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Use a stable isotope-labeled internal standard and optimize MS parameters. |
Data on Permeation Enhancers for this compound
Ex Vivo Permeation Data (Vaginal Delivery)
The following table summarizes the ex vivo permeation data for this compound with various permeation enhancers using a porcine vaginal model.
| Permeation Enhancer | Concentration (% w/w) | Flux (J) (µg/cm²/h x 10⁻²) | Apparent Permeability Coefficient (Papp) (cm/h x 10⁻⁵) |
| Control (no enhancer) | - | 0.09 ± 0.01 | 2.28 ± 0.13 |
| Chitosan | 10 | 0.64 ± 0.03 | 16.20 ± 0.84 |
| 2-hydroxypropyl-β-cyclodextrin | 10 | 0.12 ± 0.01 | 3.04 ± 0.25 |
| Sodium Dodecyl Sulfate (SDS) | 0.1 | 0.15 ± 0.01 | 3.80 ± 0.25 |
| Poloxamer 188 | 10 | 0.28 ± 0.02 | 7.09 ± 0.51 |
| Span 80 | 10 | 0.21 ± 0.01 | 5.32 ± 0.25 |
| Tween 80 | 10 | 0.25 ± 0.02 | 6.33 ± 0.51 |
Data adapted from an ex vivo study using a porcine vaginal model.[1][2]
In Vivo Pharmacokinetic Data
The following table presents available in vivo pharmacokinetic data for this compound with permeation enhancers from different studies.
| Route of Administration | Animal Model | Permeation Enhancer | Absolute Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
| Intramuscular (Control) | Pigs | - | - | 10.99 ± 2.04 | 0.57 ± 0.18 |
| Intramuscular (Control) | Cows | - | - | 2.68 ± 0.36 | 1.05 ± 0.27 |
| Intravaginal | Rabbits | Chitosan-dextran sulfate nanoparticles | - | - | - |
| Intraduodenal | Rats | Trimethyl chitosans | Significantly enhanced plasma levels (quantitative data not provided) | - | - |
Note: The intravaginal study with chitosan-dextran sulfate nanoparticles in rabbits focused on fertility and prolificacy outcomes rather than pharmacokinetic parameters.[4]
Experimental Protocols
1. Ex Vivo Vaginal Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the effect of permeation enhancers on the vaginal permeation of this compound.
-
Apparatus: Franz diffusion cells.
-
Membrane: Freshly excised porcine vaginal mucosa.
-
Procedure:
-
Obtain fresh porcine vaginal tissue and carefully separate the mucosal layer.
-
Mount the vaginal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.
-
Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C and stir the receptor medium continuously.
-
Prepare the this compound formulations with and without the selected permeation enhancers at the desired concentrations.
-
Apply the formulation to the donor chamber.
-
At predetermined time intervals, collect samples from the receptor chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the flux (J) and apparent permeability coefficient (Papp).
-
2. In Vivo Pharmacokinetic Study in a Rat Model (Oral Gavage)
-
Objective: To determine the pharmacokinetic profile of this compound formulated with a permeation enhancer after oral administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (with or without permeation enhancer) or a vehicle control via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant and a protease inhibitor.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., solid-phase extraction).
-
Quantify the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.
-
3. HPLC Method for Quantification of this compound
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3][5][6][7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile).[5][6][7][8] A common starting point is a 70:30 (v/v) ratio of aqueous to organic phase.[1][2]
-
Quantification: Use a calibration curve prepared with known concentrations of this compound standard.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Initial Stimulation
This compound, as a GnRH agonist, initially binds to and activates the GnRH receptor on pituitary gonadotroph cells. This triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
This compound Mechanism of Action: Desensitization
Continuous or prolonged exposure to this compound leads to the desensitization and downregulation of GnRH receptors. This uncouples the receptor from its signaling pathway, resulting in a profound suppression of LH and FSH secretion and, consequently, a decrease in sex hormone production.
Experimental Workflow for Evaluating Permeation Enhancers
This diagram outlines the general workflow for the preclinical evaluation of permeation enhancers for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protection of GnRH analogue by chitosan-dextran sulfate nanoparticles for intravaginal application in rabbit artificial insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Quality by design (QbD) based development and validation of RP-HPLC method for this compound in polymeric nanoparticles: Release study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quality by design (QbD) based development and validation of RP-HPLC method for this compound in polymeric nanoparti… [ouci.dntb.gov.ua]
Technical Support Center: Vaginal Delivery of Buserelin Acetate for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during the vaginal delivery of Buserelin acetate (B1210297) in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Stability
-
Q1: My Buserelin acetate formulation shows low permeability across ex vivo vaginal tissue. What are the potential causes and solutions?
-
A1: Low permeability is a primary challenge due to the hydrophilic nature of this compound and the lipophilic nature of the vaginal epithelium. The vaginal mucus layer also presents a significant barrier.
-
Troubleshooting:
-
Incorporate Permeation Enhancers: The use of permeation enhancers can significantly improve drug absorption. Chitosan (B1678972) has been shown to be particularly effective by transiently opening tight junctions between epithelial cells.[1][2] Other enhancers to consider include cyclodextrins and surfactants like Sodium Dodecyl Sulfate (SDS), though their efficacy may be lower than chitosan.[1]
-
Optimize Vehicle/Formulation: The choice of delivery system is crucial. Mucoadhesive gels, tablets, and films can increase the residence time of the formulation at the site of absorption, allowing more time for permeation.[3][4]
-
pH of the Formulation: The pH of the formulation can influence both the stability of this compound and its interaction with the vaginal mucosa. The physiological pH of the vagina is acidic (around 3.5-4.5), and formulating within this range can be beneficial.
-
-
-
-
Q2: I am observing significant degradation of this compound in my formulation or during in vitro/ex vivo experiments. How can I mitigate this?
-
A2: this compound, being a peptide, is susceptible to enzymatic degradation by peptidases present in the vaginal fluid.[1][5]
-
Troubleshooting:
-
Enzyme Inhibitors: Co-formulating with peptidase inhibitors can protect this compound from degradation. Chitosan citrate (B86180) has been shown to possess enzyme-inhibiting properties.[6]
-
Protective Formulation: Encapsulating this compound in nanoparticles or liposomes can shield it from enzymatic attack.[7]
-
pH Optimization: The activity of vaginal enzymes is pH-dependent. Maintaining an acidic pH in the formulation can help reduce the rate of enzymatic degradation.[5]
-
-
-
Preclinical Models & Testing
-
Q3: Which animal model is most appropriate for in vivo studies of this compound vaginal delivery?
-
A3: The choice of animal model depends on the specific research question. Commonly used models include rabbits, rats, and pigs.
-
Rabbits and Rats: These are cost-effective and readily available models. Their vaginal enzymatic activity is statistically similar to humans, making them suitable for degradation studies.[1] However, there are anatomical and physiological differences compared to humans.
-
Pigs: The porcine vaginal mucosa shows exceptional structural and biochemical similarity to human tissue in terms of thickness, lipid composition, and tight junction density, making it a validated surrogate for human vaginal absorption studies.[8]
-
-
-
Q4: My in vitro release results are not correlating with my ex vivo permeation data. What could be the reason?
-
A4: Discrepancies between in vitro release and ex vivo permeation are common and can be attributed to the biological complexity of the vaginal tissue that is absent in simple in vitro models.
-
Troubleshooting:
-
Biological Barriers: The vaginal epithelium and mucus layer present in ex vivo tissue are significant barriers not accounted for in standard dissolution tests.
-
Metabolic Activity: The enzymatic activity of the vaginal tissue can lead to drug degradation, reducing the amount available for permeation.
-
Mucoadhesion: The interaction of mucoadhesive formulations with the mucus layer can alter drug release profiles compared to release in a simple buffer. Ensure your in vitro release method for mucoadhesive formulations is designed to mimic the in vivo environment as closely as possible, for instance, by using a flow-through cell with a mucin-coated membrane.
-
-
-
Quantitative Data Summary
Table 1: Ex Vivo Permeation of this compound with Different Permeation Enhancers
| Permeation Enhancer (PE) | Flux (J) (µg/cm²/h x 10⁻²) | Apparent Permeability Coefficient (Papp) (cm/h x 10⁻⁵) |
| Control (No Enhancer) | Not Reported | Not Reported |
| 2-hydroxypropyl-β-cyclodextrin | Not Reported | Not Reported |
| Sodium Dodecyl Sulfate (SDS) | Not Reported | Not Reported |
| Poloxamer 188 | Not Reported | Not Reported |
| Span 80 | Not Reported | Not Reported |
| Tween 80 | Not Reported | Not Reported |
| Chitosan | 0.64 ± 0.03 | 16.20 ± 0.84 |
Data sourced from a study using an ex vivo porcine vaginal model.[1][8][9]
Table 2: Mucoadhesive Strength of Various Polymers in Vaginal Formulations
| Polymer | Mucoadhesive Force (N) | Work of Adhesion (N.mm) |
| Gantrez S97 | 0.35 ± 0.04 | 0.28 ± 0.05 |
| Polycarbophil | 0.25 ± 0.03 | 0.19 ± 0.03 |
| Chitosan HCl | 0.42 ± 0.05 | Not Reported |
| 5-methyl-pyrrolidinone chitosan | 0.55 ± 0.06 | Not Reported |
| Replens™ (Commercial Product) | 0.18 ± 0.02 | 0.12 ± 0.02 |
Data compiled from various studies on mucoadhesive vaginal gels.[10][11] Note: Values can vary based on formulation and testing methodology.
Experimental Protocols
1. Protocol for Ex Vivo Vaginal Permeability Study using Franz Diffusion Cells
-
Objective: To evaluate the permeation of this compound from a formulation across excised vaginal mucosa.
-
Materials:
-
Vertical Franz diffusion cells
-
Excised porcine or other suitable animal vaginal mucosa
-
Receptor medium (e.g., Simulated Vaginal Fluid, pH 4.5)
-
This compound formulation
-
HPLC system for analysis
-
-
Methodology:
-
Tissue Preparation: Obtain fresh vaginal tissue and carefully separate the mucosal layer. Cut the mucosa into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the vaginal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the tissue.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Dosing: Apply a known quantity of the this compound formulation to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.[1][8]
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The apparent permeability coefficient (Papp) can be calculated using the equation: Papp = Jss / C0, where C0 is the initial concentration of the drug in the donor compartment.
-
2. Protocol for HPLC Quantification of this compound
-
Objective: To accurately quantify the concentration of this compound in biological samples (e.g., receptor medium from permeation studies).
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v) with an acidifier like orthophosphoric acid to adjust the pH.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 10-60 µg/mL).[12]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Preparation: The collected samples from the ex vivo study may be injected directly or may require dilution with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the prepared samples into the HPLC system and record the peak areas.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
Caption: Workflow for an ex vivo vaginal permeation study.
References
- 1. mdpi.com [mdpi.com]
- 2. CHITOSAN ENHANCES NANOPARTICLE DELIVERY FROM THE REPRODUCTIVE TRACT TO TARGET DRAINING LYMPHOID ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. echemi.com [echemi.com]
- 5. In vitro and ex vivo models for evaluating vaginal drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan citrate as multifunctional polymer for vaginal delivery. Evaluation of penetration enhancement and peptidase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of AN EXHAUSTIVE STATISTIC ON CURRENT MUCOADHESIVE INTRAVAGINAL DRUG DELIVERY METHODOLOGIES | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Permeation Enhancers for Vaginal Delivery of this compound Using a Validated Chromatographic Method and Ex Vivo Porcine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of chitosan derivatives as buccal and vaginal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Buserelin Acetate Resistance in Prostate Cancer Cell Line Models
Welcome to the technical support center for researchers investigating Buserelin acetate (B1210297) resistance in prostate cancer cell line models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the direct mechanism of action of Buserelin acetate on prostate cancer cells in vitro?
A1: this compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] In prostate cancer cells that express the GnRH receptor (GnRH-R), Buserelin binding can exert a direct anti-proliferative effect.[3][4] This is primarily mediated through the Gαi protein-coupled signaling pathway, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[4][5] Activation of this pathway can interfere with the signaling of growth factors that are crucial for cancer cell proliferation.[4]
Q2: Which prostate cancer cell lines are suitable for studying this compound effects?
A2: Both androgen-dependent (e.g., LNCaP) and castration-resistant (e.g., PC-3, DU145) prostate cancer cell lines have been shown to express GnRH receptors and respond to GnRH agonists.[4] The choice of cell line depends on the specific research question. LNCaP cells are useful for studying the interplay between the androgen receptor and GnRH signaling, while PC-3 and DU145 cells are models for androgen-independent disease.[6]
Q3: How can I confirm that my prostate cancer cell line expresses GnRH receptors?
A3: GnRH receptor expression can be confirmed at the mRNA level using RT-qPCR and at the protein level using Western blotting or immunofluorescence. For functional confirmation, you can perform a calcium flux assay or an IP-One HTRF® assay to measure the downstream signaling upon GnRH agonist stimulation.[7][8]
Q4: What is the expected morphological response of prostate cancer cells to long-term this compound treatment?
A4: During the development of resistance, which involves long-term culture with the drug, morphological changes can occur. For instance, LNCaP cells cultured long-term under androgen deprivation, a related stress, have been observed to undergo changes, sometimes developing features of neuroendocrine-like cells, such as neurite outgrowths.[9] Cells may also grow in clusters.
Q5: What are the potential mechanisms of resistance to this compound?
A5: While specific literature on in vitro-developed Buserelin resistance is sparse, mechanisms can be extrapolated from general GnRH agonist and castration resistance studies. These may include:
-
Downregulation or mutation of the GnRH receptor: This would prevent Buserelin from binding and initiating its anti-proliferative signal.
-
Alterations in downstream signaling components: Changes in the Gαi protein or other parts of the cAMP pathway could uncouple receptor activation from the cellular response.
-
Upregulation of bypass signaling pathways: Cancer cells might activate alternative growth factor pathways (e.g., IGF, EGF) to overcome the inhibitory signals from the GnRH receptor.[4]
-
Increased expression of anti-apoptotic proteins: This can make the cells more resistant to the pro-apoptotic effects of Buserelin.
Troubleshooting Guides
Issue 1: No observable anti-proliferative effect of this compound.
| Possible Cause | Troubleshooting Step |
| Low or absent GnRH receptor expression. | Confirm GnRH-R expression using RT-qPCR and Western Blot. If expression is low, consider using a different cell line known to have higher expression (e.g., LNCaP, PC3).[4] |
| Incorrect this compound concentration. | Perform a dose-response curve to determine the optimal concentration. Concentrations used in studies can range from 10⁻¹¹ M to 10⁻⁶ M.[3] |
| Degraded this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Suboptimal assay conditions. | Ensure the cell viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and that the incubation time with Buserelin is sufficient (e.g., 48-72 hours). |
| Cell line has inherent resistance. | If using a castration-resistant line like PC-3 or DU145, the direct anti-proliferative effect might be less pronounced compared to androgen-sensitive lines. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells and allow cells to adhere and stabilize before adding the treatment. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Inconsistent this compound dosage. | Ensure accurate and consistent pipetting of the drug solution into each well. |
| Cell line heterogeneity. | If the cell line has been in continuous culture for a long time, consider starting a new culture from a low-passage frozen stock to ensure a more homogenous population. |
Issue 3: Developing a this compound-Resistant Cell Line - Slow or No Growth.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high. | Start with a low concentration of this compound (e.g., around the IC20-IC30) and gradually increase the concentration as the cells adapt. |
| Cells are not being passaged correctly. | During the resistance development phase, cells may grow slower. Be patient and wait for the culture to reach a suitable confluency before passaging. Avoid aggressive trypsinization. |
| Nutrient depletion in the media. | Change the media regularly (e.g., every 2-3 days) to ensure the cells have adequate nutrients, especially during long-term culture. |
| Contamination. | Regularly check for signs of bacterial or fungal contamination, which can inhibit cell growth. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Prostate Cancer Cell Line
This protocol is a generalized method for inducing resistance through continuous exposure to escalating drug concentrations.
-
Cell Line Selection: Start with a Buserelin-sensitive prostate cancer cell line (e.g., LNCaP).
-
Determine Initial Buserelin Concentration: Perform a dose-response viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing a low concentration of this compound (e.g., IC10 to IC20).
-
Monitoring and Maintenance:
-
Monitor the cells daily for viability and morphological changes.
-
Replace the Buserelin-containing medium every 2-3 days.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, passage them and increase the Buserelin concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of adaptation followed by dose escalation. This entire process can take several months.
-
-
Confirmation of Resistance:
-
Once the cells can proliferate in a significantly higher concentration of Buserelin (e.g., 5-10 times the original IC50), they can be considered resistant.
-
Confirm the resistance by performing a new dose-response assay and comparing the IC50 value of the resistant line to the parental line.
-
-
Characterization: Characterize the resistant cell line by examining changes in GnRH receptor expression, downstream signaling pathways, and expression of resistance-related genes.
Protocol 2: Calcium Flux Assay for GnRH Receptor Activity
This assay measures the increase in intracellular calcium, a key downstream event in GnRH receptor signaling.[7]
-
Cell Seeding: The day before the assay, seed GnRH-R expressing cells (e.g., LNCaP, PC-3) into a black, clear-bottom 96-well microplate.
-
Dye Loading: On the day of the assay, prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) loading solution according to the manufacturer's protocol. Remove the cell culture medium and add the dye solution to each well. Incubate as required (e.g., 30 minutes at 37°C, then 30 minutes at room temperature).
-
Baseline Fluorescence Measurement: Place the microplate in a fluorescence plate reader with kinetic reading capability. Set the instrument to record fluorescence over time (e.g., excitation at 490 nm, emission at 520 nm). Establish a stable baseline reading for 10-20 seconds.
-
Agonist/Antagonist Addition:
-
To test for Buserelin (agonist) activity, use the instrument's injector to add Buserelin solution to the wells.
-
To test for resistance, you can pre-incubate cells with a known GnRH antagonist before adding Buserelin.
-
-
Signal Recording: Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline). For dose-response curves, plot the fluorescence change against the logarithm of the Buserelin concentration to determine the EC50.
Quantitative Data Summary
The following tables present illustrative data that might be expected when comparing Buserelin-sensitive (parental) and Buserelin-resistant cell lines. Note: These are example values for demonstration purposes.
Table 1: Comparison of this compound IC50 Values
| Cell Line | IC50 (nM) | Fold Resistance |
| LNCaP (Parental) | 50 | 1.0 |
| LNCaP-BuserelinR | 550 | 11.0 |
| PC-3 (Parental) | 80 | 1.0 |
| PC-3-BuserelinR | 750 | 9.4 |
Table 2: Gene Expression Changes in Buserelin-Resistant Cells (Illustrative)
| Gene | Parental (Relative Expression) | Buserelin-Resistant (Relative Expression) | Potential Role in Resistance |
| GNRHR1 | 1.0 | 0.2 | Downregulation of drug target |
| GNAI1 (Gαi) | 1.0 | 0.4 | Uncoupling of signaling pathway |
| IGF1R | 1.0 | 3.5 | Activation of bypass pathway |
| BCL2 | 1.0 | 4.0 | Inhibition of apoptosis |
Visualizations
References
- 1. Buserelin in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of GnRH antagonists for prostate cancer: new approaches to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 4. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 9. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells [mdpi.com]
Technical Support Center: Buserelin Acetate Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential injection site reactions (ISRs) associated with the subcutaneous administration of Buserelin (B193263) acetate (B1210297) in animal models.
Troubleshooting Guide: Managing Injection Site Reactions
Immediate and systematic troubleshooting is crucial when unexpected injection site reactions are observed.
| Issue Observed | Immediate Action | Investigative & Mitigation Strategy |
| Erythema (Redness), Edema (Swelling), or Hematoma at the Injection Site | 1. Document the observation with photographic evidence. 2. Score the severity of the reaction using a standardized scale (see Experimental Protocols). 3. Monitor the animal's overall health and behavior. | Formulation Review: - pH Verification: Ensure the pH of the Buserelin acetate solution is within the recommended range of 4.0-6.5.[1] Solutions outside the physiological pH of the animal can cause irritation.[2][3] - Osmolality Check: Verify the osmolality of the formulation. Aim for an isotonic solution (approximately 300 mOsm/kg) to minimize irritation.[4] Procedural Review: - Injection Volume: High volumes can distend tissue. For rats and mice, adhere to recommended maximum volumes per site (see table below). - Needle Gauge & Speed: Use the smallest appropriate needle gauge and a slow, steady injection speed. - Site Rotation: Implement a site rotation schedule to prevent cumulative irritation. |
| Animal Exhibiting Signs of Pain or Distress (e.g., vocalization, licking/biting the site, altered gait) | 1. Cease the procedure immediately if distress is acute. 2. Consult with the institutional veterinarian. 3. Provide appropriate analgesia as per approved protocols. | Formulation Optimization: - Buffering Agents: Consider using alternative buffering agents known to be less irritating, such as histidine or phosphate (B84403) buffers, compared to citrate (B86180) buffers.[5] - Excipient Evaluation: Review all excipients for their potential to cause irritation. Some preservatives or stabilizers can be problematic.[2][6] Technique Refinement: - Injection Depth: Ensure a true subcutaneous injection, avoiding intradermal or intramuscular routes. - Temperature: Allow refrigerated solutions to come to room temperature before injection. |
| Abscess Formation or Ulceration at the Injection Site | 1. Immediately consult with the institutional veterinarian for treatment. 2. Collect a sample for microbiological analysis if an infection is suspected. 3. Review all aseptic techniques used during formulation and administration. | Aseptic Technique Review: - Sterility: Confirm the sterility of the this compound formulation, vehicle, syringes, and needles. - Handling: Ensure proper aseptic handling during all stages of dose preparation and administration. Contamination can lead to infection and severe ISRs. |
Frequently Asked Questions (FAQs)
Q1: Is this compound known to cause significant injection site reactions?
A1: Preclinical studies have generally shown this compound to be well-tolerated. Irritation studies in dogs and rabbits following subcutaneous injection were negative.[7] A long-term carcinogenicity study in rats involving daily subcutaneous injections for 24 months did not report any treatment-related changes in clinical signs at the injection site.[8] However, reactions can still occur due to formulation or procedural factors.[2][9]
Q2: What are the key formulation parameters to control to minimize injection site reactions?
A2: The most critical formulation parameters are:
-
pH: The pH of this compound preparations is typically between 4.0 and 6.5.[1] While this may be outside the physiological pH of the animal's subcutaneous tissue, it is important to maintain it within this range for drug stability. Using the lowest possible buffer strength can help minimize pain at non-physiological pH.
-
Osmolality: Formulations should ideally be isotonic (around 300 mOsm/kg). Hypertonic or hypotonic solutions can cause cell stress and inflammation.[4]
-
Excipients: The choice of buffers, preservatives, and stabilizers can impact tolerability. For example, citrate buffers have been associated with more pain than phosphate or histidine buffers.[5]
Q3: What is the recommended maximum subcutaneous injection volume for different animal models?
A3: Adhering to established volume limits is crucial to prevent tissue damage.
| Animal Model | Maximum Volume per Site (mL/kg) | Maximum Number of Sites |
| Mouse | 5-10 | 2-4 |
| Rat | 5-10 | 2-4 |
| Rabbit | 1-5 | 2-4 |
| Dog | 0.5-1 | 2-4 |
| Non-human Primate | 0.5-1 | 2-4 |
| (Data compiled from general guidelines for laboratory animal procedures) |
Q4: How can I refine my injection technique to reduce the risk of ISRs?
A4: Proper technique is paramount.
-
Site Selection & Rotation: Use areas with loose skin, such as the dorsal scapular region. Rotate injection sites to allow tissue recovery.
-
Needle Selection: Use a new, sterile, sharp needle of an appropriate gauge (e.g., 25-27G for rats and mice) for each injection.
-
Injection Speed: Inject the solution slowly and steadily to allow for tissue expansion and absorption.
-
Aseptic Technique: Always use aseptic technique to prevent infection.[9]
Q5: Can I co-administer any agents to mitigate injection site reactions?
A5: While not standard practice for this compound due to its generally good local tolerance, research on other peptides has explored mitigation strategies. For instance, topical application of a corticosteroid like mometasone (B142194) before injection has been shown to reduce ISRs for other compounds.[10][11] Any such modification to your protocol should be carefully considered, validated, and approved by your institution's animal care and use committee.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection in Rodents
-
Materials: this compound powder, sterile saline for injection (0.9% NaCl), sterile water for injection, appropriate sterile buffer concentrate (e.g., phosphate or histidine), pH meter, sterile filters (0.22 µm), sterile vials, laminar flow hood.
-
Procedure:
-
Under aseptic conditions in a laminar flow hood, reconstitute the this compound powder with a small volume of sterile water for injection to create a stock solution.
-
Add the appropriate volume of sterile buffer concentrate and sterile saline to achieve the final desired concentration of this compound and an isotonic solution. A common vehicle is sterile saline.[12]
-
Adjust the pH of the solution to between 5.5 and 6.5 using a sterile acid or base solution if necessary.
-
Bring the final volume to the target with sterile saline.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Store the formulation at the recommended temperature (typically 2-8°C) and protect from light.
-
Protocol 2: Assessment of Injection Site Reactions
-
Animal Model: Select the appropriate species (e.g., Sprague-Dawley rat or C57BL/6 mouse).
-
Administration:
-
Acclimatize animals to handling and the injection procedure.
-
Administer the this compound formulation via subcutaneous injection at a designated, shaved site.
-
Administer a vehicle control (formulation without this compound) to a separate group of animals at a contralateral site.
-
-
Observation and Scoring:
-
Observe the injection sites at predefined time points (e.g., 1, 4, 24, and 48 hours post-injection).
-
Score the reactions for erythema and edema using a standardized scale, such as the Draize scale or a modified version.
-
| Score | Erythema and Eschar Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
-
Histopathology (Optional but Recommended for In-depth Investigation):
-
At the end of the observation period, euthanize the animals.
-
Excise the injection site and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of inflammation, necrosis, and other pathological changes.
-
Visualizations
Caption: this compound's dual-phase mechanism of action.
Caption: A systematic workflow for troubleshooting ISRs.
References
- 1. CN102319418A - Buserelin preparation and preparation method thereof - Google Patents [patents.google.com]
- 2. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Study Injection Site Reaction Screening Methodology [outsourcedpharma.com]
- 4. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalystbiosciences.com [catalystbiosciences.com]
- 6. kinampark.com [kinampark.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Investigations of the carcinogenicity of the LH-RH analog buserelin (HOE 766) in rats using the subcutaneous route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. fortuneonline.org [fortuneonline.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Buserelin Acetate Protocols for Aged Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting Buserelin acetate (B1210297) protocols for aged animal models. It includes troubleshooting advice and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Buserelin acetate and how does it work?
This compound is a potent synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2] Its mechanism of action involves a biphasic effect on the pituitary gland.[1][3]
-
Initial Stimulation (Flare Effect): Upon initial administration, Buserelin mimics natural GnRH, causing a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This leads to a temporary increase in sex hormones like testosterone (B1683101) and estrogen.[1]
-
Sustained Suppression: With continuous administration, the GnRH receptors on the pituitary gland become desensitized and downregulated.[3][4] This paradoxical effect leads to a profound and sustained suppression of LH and FSH secretion, ultimately reducing sex hormone production to castrate levels.[1][3]
This suppression of sex hormones is the basis for its use in hormone-dependent conditions, such as prostate cancer research.[5]
Q2: Why do protocols for this compound need adjustment in aged animal models?
Aged animal models present unique physiological characteristics that can alter the pharmacokinetics and pharmacodynamics of drugs like Buserelin. Key considerations include:
-
Altered Metabolism: Liver and kidney function can decline with age, potentially slowing the clearance of Buserelin and its metabolites.[6] This could lead to a longer half-life and increased exposure.
-
Changes in the HPG Axis: The responsiveness of the hypothalamic-pituitary-gonadal (HPG) axis can change with age. Aged animals may have a blunted or exaggerated response to the initial flare effect.
-
Increased Sensitivity to Side Effects: Aged animals are more susceptible to side effects associated with hormonal deprivation, such as bone density loss and metabolic changes.[1]
-
Comorbidities: Age-related health issues can complicate the interpretation of experimental results and may require dose adjustments.
Q3: How does the "flare-up" effect differ in aged animals and how can it be managed?
The initial surge in testosterone or estrogen (the "flare effect") following the first administration of a GnRH agonist can be a concern.[2][4] In aged animals, particularly those with pre-existing conditions, this flare can transiently exacerbate symptoms. While specific data on aged rodents is limited, the response may be more variable than in young animals.
Management Strategies:
-
Co-administration with an Anti-androgen/Anti-estrogen: For the first 1-2 weeks of treatment, co-administering an appropriate antagonist can block the effects of the hormone surge.
-
Use of a GnRH Antagonist: GnRH antagonists provide immediate suppression without a flare effect by competitively blocking the GnRH receptor.[4] However, they may have different long-term profiles.
-
Monitoring: Closely monitor animals for clinical signs of flare-related complications during the first two weeks of treatment.
Troubleshooting Guide
Problem 1: Inconsistent or incomplete suppression of sex hormones (e.g., testosterone).
-
Possible Cause: Inadequate Dosing. Aged animals may require a different dose due to altered metabolism. While there is a lack of specific dose-ranging studies in aged rodents, the dose should be carefully considered.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for converting human or other species' doses to your specific animal model, accounting for body weight and surface area.
-
Assess Drug Stability and Formulation: Ensure the this compound solution is properly prepared and stored. If using a sustained-release formulation, confirm its integrity. Pharmacokinetic studies in rats show that suspension formulations can significantly increase bioavailability compared to solutions.[7]
-
Route of Administration: The subcutaneous route is common and provides good bioavailability (around 70% in rats).[3] Ensure consistent administration technique.
-
Increase Dose or Frequency: If suppression is insufficient after the initial flare period (>~2 weeks), consider a modest dose escalation or a change in dosing frequency, carefully monitoring for adverse effects.
-
Measure Hormone Levels: Regularly collect blood samples to quantify LH, FSH, and testosterone/estrogen levels to objectively track the response.
-
Problem 2: Significant weight loss, bone density reduction, or other signs of poor health in treated animals.
-
Possible Cause: Exaggerated Pharmacodynamic Effect or Age-Related Sensitivity. The hypoestrogenic or hypoandrogenic state induced by Buserelin can have side effects.[1] Aged animals are more vulnerable to these effects.
-
Troubleshooting Steps:
-
Health Monitoring: Implement a robust monitoring plan, including weekly body weight measurements, body condition scoring, and regular observation for changes in behavior or activity.
-
Bone Density Monitoring: If the experimental duration is long, consider baseline and follow-up bone density measurements (e.g., using DEXA) in a subset of animals.
-
Nutritional Support: Ensure animals have easy access to food and water. Consider providing a more palatable or calorie-dense diet if weight loss is a concern.
-
Dose Reduction: If adverse effects are significant and suppression is adequate, a lower dose may be tolerated while still achieving the desired therapeutic effect.
-
"Add-back" Therapy: In some research contexts, low-dose estrogen or testosterone "add-back" therapy can be used to mitigate side effects without compromising the primary experimental endpoint.[8]
-
Data Presentation: Dosage and Administration
While specific protocols for aged animals are not well-documented in publicly available literature, the following table summarizes common dosages used in various animal models, which can serve as a starting point for protocol development. Researchers must perform pilot studies to determine the optimal dose for their specific aged model.
| Species | Application | Dosage | Route of Admin. | Frequency | Reference |
| Rat | Fertility Inhibition | 0.6 - 1.8 µg/kg | Subcutaneous (s.c.) | Daily | [6] |
| Rat | Ovarian Protection | 1 mg/kg | Subcutaneous (s.c.) | Daily for 14 days | [9] |
| Mouse | Puberty Suppression | 20 µ g/mouse | Subcutaneous (s.c.) | Daily | [10] |
| Rabbit | Ovulation Induction | 0.8 µ g/animal | Intramuscular (i.m.) | Single Dose | [11] |
| Gilt (Swine) | Ovulation Induction | 10 µ g/animal | Intramuscular (i.m.) | Single Dose | [12] |
Experimental Protocols
Protocol: Induction of Androgen Deprivation in Aged Male Mice (e.g., 18-24 months old)
This protocol is a template and must be adapted and optimized for specific experimental needs and institutional guidelines (IACUC).
-
Animal Model:
-
Species: Mus musculus (e.g., C57BL/6J strain)
-
Age: 18-24 months
-
Sex: Male
-
-
Materials:
-
This compound (lyophilized powder or pre-made solution)
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
-
Drug Preparation:
-
Reconstitute this compound in sterile saline to a final concentration suitable for subcutaneous injection (e.g., 100 µg/mL). A typical injection volume is 100-200 µL.
-
Prepare fresh or store according to manufacturer's instructions (typically refrigerated for a limited time).
-
-
Administration Procedure:
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dosing: Based on literature and pilot studies, a starting dose could be 20-30 µg/kg, administered daily.
-
Injection: Weigh the animal. Gently scruff the mouse to lift the skin over the dorsal midline. Insert the needle into the subcutaneous space and inject the calculated volume of Buserelin solution. Vary the injection site slightly each day to avoid irritation.
-
-
Monitoring and Endpoint Analysis:
-
Weekly Monitoring: Record body weight, food/water intake, and general clinical signs.
-
Hormone Analysis: Collect blood samples (e.g., via tail vein or submandibular bleed) at baseline, during the expected flare (day 3-5), and after suppression is expected (day 14 and monthly thereafter). Analyze plasma for LH and testosterone via ELISA or other validated immunoassays.
-
Visualizations: Diagrams and Workflows
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. originbiopharma.com [originbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. d-nb.info [d-nb.info]
- 8. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msd-animal-health.co.in [msd-animal-health.co.in]
- 12. Frontiers | Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination [frontiersin.org]
Technical Support Center: Buserelin Acetate for Premature Luteinizing Hormone (LH) Surge Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Buserelin (B193263) acetate (B1210297) to prevent premature luteinizing hormone (LH) surges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Buserelin acetate and how does it prevent a premature LH surge?
A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2] It functions as a GnRH agonist, initially stimulating the pituitary gland to release LH and follicle-stimulating hormone (FSH).[3][4] However, with continuous administration, it leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[3][4] This sustained action ultimately suppresses the secretion of LH and FSH, thereby preventing an endogenous LH surge.[3][4][5]
Q2: What are the common experimental protocols for using this compound for LH suppression?
A2: The most common protocols are the "Long Protocol" and the "Microdose Flare Protocol". The Long Protocol involves starting this compound in the mid-luteal phase of the preceding cycle to achieve profound pituitary suppression before ovarian stimulation begins.[5][6][7] The Microdose Flare Protocol uses a much lower dose of a GnRH agonist starting in the early follicular phase to take advantage of the initial "flare" of gonadotropin release before suppression occurs.[8][9][10]
Q3: What are the typical routes of administration for this compound in a research setting?
A3: this compound is most commonly administered via subcutaneous (SC) injection or as a nasal spray.[1][8] The subcutaneous route offers higher bioavailability (around 70%) compared to the intranasal route (2.5-3.3%).
Q4: How soon after starting this compound treatment is LH suppression achieved?
A4: In a long protocol, pituitary and ovarian suppression, characterized by low serum estradiol (B170435) (<50 pg/mL) and LH (<2.0 IU/L), is typically achieved within 10 to 15 days of continuous administration.[5][6][11] However, the time to achieve suppression can vary, with some studies noting that it can take up to 26 days or more in some individuals without negatively impacting outcomes.[11][12]
Q5: What are the potential side effects of this compound administration in research animals?
A5: Side effects are primarily related to the suppression of sex hormones and can include symptoms analogous to menopause, such as hot flashes, decreased libido, and vaginal dryness.[6] Local irritation at the injection site is also possible.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Premature LH surge despite this compound treatment. | - Inadequate dosage. - Improper administration or storage of this compound. - Use of a "short protocol" with insufficient duration of administration to achieve full suppression.[13] - Individual variation in response. | - Verify the correct dosage and administration technique. - Ensure this compound has been stored according to the manufacturer's instructions (typically in a cool, dry place, protected from light).[14] - Consider switching to a "long protocol" to ensure complete pituitary downregulation before starting ovarian stimulation.[7] - Increase the frequency or dose of this compound after consulting relevant literature for the specific animal model. |
| Failure to achieve adequate pituitary suppression (LH and/or Estradiol levels remain high). | - Insufficient duration of this compound administration.[12] - Presence of functional ovarian cysts. - Incorrect dosage. | - Continue this compound administration and re-check hormone levels after another week.[12] - Perform an ultrasound to rule out the presence of ovarian cysts. - Confirm the correct dosage calculation and preparation of the this compound solution. |
| Poor ovarian response to gonadotropin stimulation following this compound suppression. | - Prolonged or excessive pituitary suppression, particularly in older subjects or those with diminished ovarian reserve.[12] - Inadequate dose of gonadotropins. | - Consider reducing the duration of this compound administration in subsequent experiments. - A "microdose flare" protocol might be a suitable alternative for subjects with a predicted poor response.[10] - Adjust the gonadotropin dosage based on follicular monitoring. |
| Local injection site reactions (redness, swelling). | - Irritation from the vehicle or this compound itself. - Improper injection technique. | - Rotate injection sites. - Ensure proper subcutaneous injection technique. - If reactions are severe or persistent, consult with a veterinarian. |
| Signs of Ovarian Hyperstimulation Syndrome (OHSS) such as abdominal distension, rapid weight gain, or respiratory distress. | - Excessive ovarian response to gonadotropin stimulation, which can still occur despite LH suppression. | - This is a serious condition requiring immediate veterinary attention. - In future experiments, consider reducing the dose of gonadotropins, especially in high-responding subjects. |
Data Presentation
Table 1: Comparison of Common this compound Protocols for LH Suppression
| Parameter | Long Protocol | Microdose Flare Protocol |
| Timing of Buserelin Start | Mid-luteal phase (approx. Day 21 of the preceding cycle)[6][8] | Day 2 or 3 of the menstrual cycle[8][9] |
| Typical Buserelin Dosage | 200-500 µ g/day subcutaneously[7] | 40-50 µg twice daily subcutaneously[9][10] |
| Duration of Buserelin Alone | Approximately 10-15 days, until suppression is achieved[5] | 1-2 days before starting gonadotropins[9] |
| Primary Mechanism | Pituitary downregulation and desensitization[4] | Initial gonadotropin flare followed by suppression[10] |
| Suitable for | Most standard research protocols | Predicted poor responders or older subjects[8][10] |
Table 2: Expected Hormonal Changes with this compound (Long Protocol)
| Hormone | Pre-Buserelin (Baseline) | After ~14 days of Buserelin | During Gonadotropin Stimulation |
| LH (IU/L) | Varies with cycle phase | < 2.0[11] | Remains suppressed |
| Estradiol (pg/mL) | Varies with cycle phase | < 50[11] | Rises with follicular development |
Experimental Protocols
Long Protocol for Pituitary Downregulation
Objective: To achieve profound pituitary suppression before initiating controlled ovarian stimulation.
Methodology:
-
Baseline Assessment: On approximately day 21 of the menstrual cycle (mid-luteal phase), collect a baseline blood sample to measure serum LH and estradiol levels.
-
This compound Administration:
-
Monitoring of Suppression:
-
After approximately 10-14 days of this compound administration, collect another blood sample.[5][6]
-
Analyze serum for LH and estradiol levels. Adequate suppression is typically confirmed when LH is < 2.0 IU/L and estradiol is < 50 pg/mL.[11]
-
If suppression is not achieved, continue daily this compound and re-test hormone levels in 5-7 days.
-
-
Initiation of Ovarian Stimulation:
-
Once adequate suppression is confirmed, begin administration of gonadotropins (e.g., FSH, hMG) at the desired dose.
-
Continue daily this compound administration at the same or a reduced dose concurrently with gonadotropin injections to maintain LH suppression.
-
-
Follicular Monitoring:
-
Monitor follicular development via transvaginal ultrasound every 2-3 days.
-
Serial blood samples may be taken to monitor the rise in estradiol, which indicates follicular response.
-
-
Triggering of Oocyte Maturation:
-
When a sufficient number of follicles have reached the desired size (e.g., >17 mm), administer a final maturation trigger (e.g., hCG or a GnRH agonist bolus).
-
Discontinue this compound administration on the day of the trigger.
-
Microdose Flare Protocol
Objective: To utilize the initial stimulatory effect of a GnRH agonist to enhance follicular recruitment in subjects predicted to have a poor ovarian response.
Methodology:
-
Pre-treatment (Optional): Oral contraceptive pills may be administered in the preceding cycle to schedule the start of the protocol.[8][9]
-
Initiation of this compound:
-
Initiation of Ovarian Stimulation:
-
On the day following the start of this compound (cycle day 3 or 4), begin administration of gonadotropins at the desired dose.[8]
-
Continue the microdose this compound injections twice daily along with the gonadotropins.
-
-
Follicular Monitoring:
-
Monitor follicular development and estradiol levels as described in the Long Protocol.
-
-
Triggering of Oocyte Maturation:
-
Administer the final maturation trigger when follicles reach the appropriate size.
-
Discontinue this compound on the day of the trigger.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. msd.com [msd.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. merck.com [merck.com]
- 5. ivf-embryo.gr [ivf-embryo.gr]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sunfert.com [sunfert.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. dallasfertility.com [dallasfertility.com]
- 11. Use of buserelin in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The significance of delayed suppression using this compound and recombinant follicle-stimulating hormone in a long protocol in vitro fertilization program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteinizing hormone (LH) surge in patients using buserelin spray during ovarian stimulation for assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating Gonadotropin Dosage Reduction with Buserelin Acetate Co-administration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals investigating the co-administration of Buserelin acetate (B1210297) with gonadotropins to potentially reduce the required gonadotropin dosage. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of relevant data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Buserelin acetate in modulating gonadotropin release?
A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2][3] It works by binding to GnRH receptors on the pituitary gland.[1][4] Initially, this binding stimulates the pituitary to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[3] However, with continuous and prolonged administration, this compound leads to the desensitization and downregulation of these receptors.[1][4][5] This desensitization significantly reduces the pituitary's secretion of LH and FSH, ultimately suppressing the production of sex hormones like estrogen and testosterone.[1][4][6]
Q2: What are the primary protocols for co-administering this compound with gonadotropins in a research setting?
A2: The two most common protocols are the "long protocol" and the "short protocol".[7][8][9][10]
-
Long Protocol: This protocol involves administering this compound to achieve pituitary downregulation before starting gonadotropin stimulation.[5][7][11] This process of downregulation can take approximately 10-15 days.[6]
-
Short Protocol (or Flare Protocol): In this approach, this compound administration is started at the beginning of the menstrual cycle, followed shortly by gonadotropin stimulation.[7][8] This protocol utilizes the initial "flare-up" of endogenous gonadotropins caused by Buserelin.[12]
Q3: Does the co-administration of this compound always lead to a reduction in the required gonadotropin dosage?
A3: Not necessarily. Some studies have shown that treatment with GnRH agonists like Buserelin can actually increase the total dose of gonadotropins required for ovarian stimulation, particularly in the long protocol.[13][14][15] This is because the profound pituitary suppression necessitates a higher exogenous dose of gonadotropins to achieve the desired follicular development. However, the goal of many studies is to optimize protocols to potentially reduce the dosage while improving outcomes and preventing premature ovulation.[13][16]
Q4: What are the potential side effects of this compound administration that I should be aware of during my experiments?
A4: this compound induces a temporary state of low estrogen, which can lead to side effects such as hot flushes, headaches, mood swings, and vaginal dryness.[17][18] Local irritation at the injection site is also a common side effect.[18] In the context of controlled ovarian hyperstimulation, a significant risk to monitor is Ovarian Hyperstimulation Syndrome (OHSS).[18][19][20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inadequate Ovarian Response to Gonadotropins | Excessive pituitary suppression from Buserelin, particularly in a long protocol. | Consider increasing the gonadotropin dosage. For future experiments, a short protocol might be more appropriate for subjects with a poor response to the long protocol.[16] Monitor hormone levels (estradiol, LH, FSH) closely to tailor the gonadotropin dose. |
| Premature LH Surge | Incomplete pituitary suppression. This is more of a risk in protocols without a GnRH agonist or in short protocols where the timing is critical. | Ensure adequate Buserelin dosage and duration of administration for pituitary downregulation in the long protocol. In a short protocol, precise timing of Buserelin and gonadotropin initiation is crucial. |
| Ovarian Hyperstimulation Syndrome (OHSS) Symptoms (e.g., abdominal bloating, nausea) | Over-response to gonadotropin stimulation, a known risk in controlled ovarian hyperstimulation.[18][19][20] | Reduce or withhold the gonadotropin dose ("coasting").[19][20] Consider using a GnRH agonist (like Buserelin) instead of hCG for the final maturation trigger, as this has been shown to reduce the risk of OHSS.[20][21] |
| Formation of Ovarian Cysts | Can occur in the initial phase of GnRH agonist treatment.[22] | In many cases, these cysts resolve spontaneously.[22] Monitoring via ultrasound is recommended. If cysts persist, a delay in starting gonadotropin stimulation may be necessary. |
| "Flare-up" Effect Leads to Uncontrolled Follicular Growth | The initial stimulatory phase of Buserelin can sometimes lead to a more robust than expected follicular development, especially in the short protocol. | Careful monitoring of follicular growth via ultrasound and estradiol (B170435) levels is essential from the start of the protocol. The gonadotropin dosage should be adjusted accordingly. |
Data Presentation
Table 1: Comparison of Outcomes in Long vs. Short this compound Protocols
| Parameter | Long Protocol | Short Protocol | Reference |
| Total Gonadotropin Dose | Significantly Higher | Significantly Lower | [11][23] |
| Duration of Stimulation | Significantly Longer | Significantly Shorter | [11][23] |
| Number of Oocytes Retrieved | Significantly Higher | Significantly Lower | [7][11] |
| Clinical Pregnancy Rate | Significantly Higher | Significantly Lower | [11][16] |
Note: Outcomes can vary based on the specific patient population and study design.
Experimental Protocols
Long Downregulation Protocol
This protocol focuses on achieving complete pituitary suppression before initiating follicular stimulation.
Methodology:
-
Baseline Assessment: On day 2 or 3 of the menstrual cycle, perform a baseline ultrasound and measure serum estradiol, LH, and FSH levels.
-
This compound Administration: Commence subcutaneous administration of this compound (e.g., 500 mcg daily) around day 21 of the preceding menstrual cycle.[24]
-
Confirmation of Downregulation: After approximately 10-15 days of Buserelin administration, confirm pituitary downregulation by measuring serum estradiol and LH levels.[6][24] Estradiol levels should be low, and an ultrasound should show a thin endometrial lining and no large follicles.
-
Gonadotropin Stimulation: Once downregulation is confirmed, reduce the this compound dose (e.g., to 250 mcg daily) and begin daily subcutaneous injections of gonadotropins (e.g., FSH or hMG). The starting dose of gonadotropins will depend on the subject's characteristics (e.g., age, ovarian reserve).
-
Monitoring: Monitor follicular growth via transvaginal ultrasound every 2-3 days and serum estradiol levels as needed.[24] Adjust the gonadotropin dose based on the ovarian response.
-
Final Maturation: When at least two lead follicles reach a mean diameter of 18 mm, administer a final maturation trigger (e.g., hCG or a GnRH agonist like Buserelin).[6]
-
Procedure: Oocyte retrieval or the intended experimental endpoint is scheduled approximately 36 hours after the trigger injection.[6]
Short (Flare) Protocol
This protocol utilizes the initial stimulatory effect of this compound.
Methodology:
-
Baseline Assessment: Perform a baseline ultrasound and hormone assessment on day 2 of the menstrual cycle.
-
This compound Administration: Start subcutaneous administration of this compound (e.g., 500 mcg daily) on day 1 or 2 of the menstrual cycle.[8]
-
Gonadotropin Stimulation: Begin daily subcutaneous injections of gonadotropins on day 3 of the cycle.[8]
-
Monitoring: Closely monitor follicular development and hormone levels from an early stage due to the potential for a rapid response.
-
Final Maturation and Procedure: Follow the same steps for final maturation and the experimental endpoint as in the long protocol.
Mandatory Visualizations
Signaling Pathways
Caption: GnRH Receptor Signaling Pathway Activated by Buserelin.
Experimental Workflows
Caption: Long vs. Short Buserelin Co-administration Protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. newcastle-hospitals.nhs.uk [newcastle-hospitals.nhs.uk]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. What are GnRHR agonists and how do they work? [synapse.patsnap.com]
- 6. ivf-embryo.gr [ivf-embryo.gr]
- 7. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovarian stimulation with buserelin/HMG/HCG: prospective randomized study of short versus long protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different stimulation protocols used in in vitro fertilization: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hsfc.org.uk [hsfc.org.uk]
- 11. Short versus Long Gonadotropin-Releasing Hormone Analogue Suppression Protocols in IVF/ICSI Cycles in Patients of Various Age Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The initial flare-up induced by gonadotropin releasing hormone agonist may serve as a predictor of ovarian response in the current IVF-ET treatment cycle in normogonadotropic women aged 40-48 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A controlled study of gonadotropin-releasing hormone agonist (this compound) for folliculogenesis in routine in vitro fertilization patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of a short regimen of buserelin, a gonadotrophin-releasing hormone agonist, and human menopausal gonadotrophin in assisted conception cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Short protocol of gonadotropin releasing hormone agonist administration gave better results in long protocol poor-responders in IVF-ET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bournhall.co.uk [bournhall.co.uk]
- 18. londonivfandgenetics.co.uk [londonivfandgenetics.co.uk]
- 19. How to Avoid Ovarian Hyperstimulation Syndrome (Chapter 20) - Practical Problems in Assisted Conception [cambridge.org]
- 20. OHSS – 7 Ways To Reduce The Risk | Your IVF Journey [yourivfjourney.com]
- 21. Ovarian Hyperstimulation Syndrome Prevention | GLOWM [glowm.com]
- 22. ozemedicine.com [ozemedicine.com]
- 23. researchgate.net [researchgate.net]
- 24. mft.nhs.uk [mft.nhs.uk]
Validation & Comparative
A Comparative Guide to Buserelin Acetate and Leuprolide Acetate in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent gonadotropin-releasing hormone (GnRH) agonists, Buserelin (B193263) acetate (B1210297) and Leuprolide acetate, frequently utilized in prostate cancer research and therapy. The comparison is based on available experimental data concerning their efficacy, safety, and underlying mechanisms of action.
Mechanism of Action: GnRH Agonist Signaling Pathway
Both Buserelin acetate and Leuprolide acetate are synthetic analogs of the naturally occurring gonadotropin-releasing hormone. Their therapeutic effect in prostate cancer stems from their ability to induce a state of medical castration by downregulating the hypothalamic-pituitary-gonadal axis.
Initially, administration of these GnRH agonists leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This can cause a temporary increase in testosterone (B1683101) levels, a phenomenon known as "testosterone flare." However, continuous stimulation of the GnRH receptors in the pituitary gland leads to their desensitization and downregulation. This ultimately results in a profound suppression of LH and FSH secretion, leading to a significant reduction in testicular testosterone production to castrate levels.[1]
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and Leuprolide acetate are limited. However, data from individual studies and comparative reviews allow for an assessment of their relative efficacy in achieving and maintaining testosterone suppression, a key therapeutic goal in advanced prostate cancer.
Testosterone Suppression
Both agents are effective in reducing serum testosterone to castrate levels (typically defined as ≤ 50 ng/dL). After an initial testosterone surge, castrate levels are generally achieved within 3 to 4 weeks of treatment initiation.[2][3]
Table 1: Comparison of Testosterone Suppression
| Parameter | This compound | Leuprolide Acetate |
| Time to Castration (≤ 50 ng/dL) | ~4 weeks[3] | ~3-4 weeks[2] |
| Maintenance of Castration | Generally effective, though some studies suggest a higher incidence of testosterone escape compared to leuprolide. | Highly effective in maintaining castrate testosterone levels.[2] |
| Mean Testosterone Levels Achieved | Suppressed to castrate range.[4] | Consistently suppresses testosterone to well below 50 ng/dL, with many patients achieving <20 ng/dL.[5][6] |
| PSA Response | Effective in reducing PSA levels, indicative of a positive therapeutic response. | Demonstrates significant and sustained reduction in PSA levels.[6] |
Comparative Safety and Tolerability
The adverse event profiles of this compound and Leuprolide acetate are largely similar and are primarily related to the consequences of androgen deprivation.
Table 2: Comparison of Common Adverse Events
| Adverse Event | This compound | Leuprolide Acetate |
| Hot Flashes | Common[1] | Common[7] |
| Loss of Libido/Impotence | Common[1] | Common |
| Injection Site Reactions | Reported, typically mild. | Pain at the injection site is a frequently reported local reaction.[7] |
| Tumor Flare | Possible during the first week of therapy.[1] | A known risk, often managed with the co-administration of an antiandrogen. |
| Gastrointestinal Disorders | Higher incidence reported in some pharmacovigilance studies.[8] | Generally less frequently reported for this category compared to Buserelin in the same study.[8] |
| Renal and Urinary Disorders | Not a prominent reported adverse event category in comparative pharmacovigilance data.[8] | Dysuria and other urinary tract issues are noted, with urinary tract toxicity being a stronger signal compared to other GnRH agonists in one study.[8] |
Note: The incidence and severity of adverse events can vary based on the patient population, disease stage, and specific product formulation.
Experimental Protocols
Detailed methodologies for clinical trials involving these agents are crucial for interpreting and comparing study outcomes. Below are representative experimental protocols for each drug.
This compound: Representative Clinical Trial Protocol
A phase II trial investigating intranasal Buserelin in patients with advanced prostatic cancer provides an example of its clinical evaluation.[3]
-
Study Design: Open-label, phase II trial.
-
Patient Population: 35 patients with advanced (Stage D2) prostatic cancer.
-
Inclusion Criteria: Histologically confirmed advanced prostate cancer.
-
Treatment Regimen: Intranasally administered Buserelin.
-
Dosage: Not explicitly detailed in the abstract, but effective in achieving androgen deprivation.
-
Primary Endpoints: Response to treatment (complete remission, partial remission, improvement).
-
Secondary Endpoints: Serum testosterone levels, toxicity.
-
Monitoring:
-
Testosterone levels were measured at baseline, 1 week, and 1 month post-treatment.
-
Patient response and toxicity were monitored throughout the study.
-
Leuprolide Acetate: Representative Clinical Trial Protocol
A phase III study of a 1-month depot formulation of Leuprolide acetate illustrates a typical clinical trial design for this agent.[7]
-
Study Design: Phase III, open-label, international, multicenter study.
-
Patient Population: 160 patients with prostate cancer who could benefit from androgen deprivation therapy.
-
Treatment Regimen: Intramuscular injections of Lutrate 3.75 mg Depot.
-
Dosage: Single injection every 28 days for a total of six doses.
-
Primary Endpoint: Proportion of patients achieving and maintaining testosterone suppression (<0.5 ng/mL) from day 28 to day 168.
-
Monitoring:
-
Plasma testosterone was determined at specific time points throughout the study.
-
Adverse events were recorded to assess the safety profile.
-
Conclusion
Both this compound and Leuprolide acetate are effective GnRH agonists for inducing medical castration in prostate cancer. Leuprolide acetate appears to have a lower incidence of testosterone escape based on available comparative reviews. The choice between these agents in a research or clinical setting may be influenced by factors such as the specific formulation, route of administration, cost, and the nuanced differences in their long-term safety profiles. Further direct, large-scale comparative trials would be beneficial to definitively delineate the relative merits of each agent.
References
- 1. Buserelin in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical study of leuprolide depot formulation in the treatment of advanced prostate cancer. The Leuprolide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal buserelin in the treatment of advanced prostatic cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological evaluation of a new 3-month depot preparation of buserelin for prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Buserelin Acetate and Triptorelin in In Vitro Fertilization (IVF) Protocols
This guide offers an objective comparison of the efficacy of two commonly used Gonadotropin-Releasing Hormone (GnRH) agonists, Buserelin acetate (B1210297) and triptorelin (B344507), in controlled ovarian stimulation for IVF. The information is intended for researchers, scientists, and professionals in drug development, providing a synthesis of experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.
Mechanism of Action: GnRH Agonists in IVF
Buserelin acetate and triptorelin are synthetic analogues of the natural GnRH.[1] In IVF protocols, they are primarily used to prevent a premature surge of luteinizing hormone (LH), which could otherwise lead to the untimely release of oocytes.[2] This is achieved through a process of pituitary desensitization.
Initially, the administration of a GnRH agonist like Buserelin or triptorelin causes a "flare-up" effect, stimulating the pituitary gland to release a surge of follicle-stimulating hormone (FSH) and LH.[3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotroph cells.[4] This sustained presence of the agonist uncouples the receptors from their signaling pathways, ultimately suppressing the endogenous production and release of FSH and LH.[4] This state of temporary, reversible hypogonadotropism allows for controlled ovarian stimulation using exogenous gonadotropins, enabling the synchronized growth of multiple follicles and maximizing the number of mature oocytes retrieved.[3]
Comparative Efficacy: Buserelin vs. Triptorelin
Clinical studies comparing this compound and triptorelin in long down-regulation IVF protocols have yielded varied results, though both are considered effective in preventing a premature LH surge.[2] The choice between them may depend on specific clinical considerations, patient populations, and protocol preferences.
Table 1: Ovarian Stimulation and Response
| Parameter | This compound | Triptorelin | p-value | Source |
| Duration of Stimulation (days) | 9.84 ± 1.71 | 12.38 ± 3.01 | <0.001 | [2] |
| Total Gonadotropin Dose (IU) | 2433.87 ± 936.52 | 3181.29 ± 710.13 | <0.001 | [2] |
| Number of Retrieved Oocytes | 10.50 ± 3.69 (Leuprolide) | 9.89 ± 5.98 | >0.05 | [5] |
| Incidence of OHSS | 22.6% (14/62) | 0% (0/62) | <0.001 | [2] |
Note: Data from different studies are presented for comparison. Direct statistical comparison across studies is not implied. OHSS refers to Ovarian Hyperstimulation Syndrome.
A randomized clinical trial found that the duration of ovarian stimulation and the required dose of gonadotropins were significantly lower in the Buserelin group compared to the triptorelin group.[2] Conversely, the incidence of Ovarian Hyperstimulation Syndrome (OHSS) was significantly higher in the Buserelin group in the same study.[2]
Table 2: Pregnancy and Implantation Outcomes
| Parameter | This compound | Triptorelin | Source |
| Fertilization Rate | Not Reported | 89% | [5] |
| Implantation Rate | Not Reported | 5% | [5] |
| Clinical Pregnancy Rate (per ET) | 25.71% | Not Reported | [6] |
| Clinical Pregnancy Rate | Not Reported | 15% | [5] |
Note: Data on pregnancy outcomes are less consistently reported in direct head-to-head comparisons. The values presented are from different studies and protocols and should be interpreted with caution.
Experimental Protocols: The Long Down-Regulation Regimen
The most common protocol utilizing GnRH agonists is the "long protocol," which involves starting the agonist in the mid-luteal phase of the preceding menstrual cycle.[7][8]
Methodology Details:
-
Patient Selection: Patients undergoing their first IVF cycle are often selected.[6] Exclusion criteria typically include contraindications to controlled ovarian stimulation or pregnancy.
-
Pituitary Down-Regulation:
-
This compound: Administration typically starts on day 21 of the preceding menstrual cycle. A common dosage is 200-500 mcg daily via subcutaneous injection.[6][9] This continues until the day of the hCG trigger.
-
Triptorelin: Can be administered as a daily subcutaneous injection (e.g., 0.1 mg/day) starting on day 21 of the previous cycle, or as a single long-acting depot injection.[7][10]
-
-
Confirmation of Suppression: After approximately two weeks of GnRH agonist treatment and the onset of menstruation, a baseline transvaginal ultrasound is performed, and serum estradiol (B170435) (E2) levels are measured to confirm pituitary suppression (quiet ovaries and low E2).[9]
-
Controlled Ovarian Stimulation:
-
Once suppression is confirmed, daily injections of gonadotropins (e.g., hMG or recombinant FSH) are initiated at a dose of 150-300 IU, adjusted based on the patient's age, ovarian reserve, and response.[10]
-
The GnRH agonist is continued, often at a reduced dose, alongside the gonadotropins.
-
-
Monitoring: Follicular growth is monitored through transvaginal ultrasound and serum E2 measurements every 2-4 days.[9]
-
Ovulation Trigger: When at least two to three lead follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.[10]
-
Oocyte Retrieval: Transvaginal ultrasound-guided oocyte retrieval is performed 34-36 hours after the hCG trigger.[10]
-
Fertilization and Embryo Transfer: Retrieved oocytes are fertilized with sperm via conventional IVF or Intracytoplasmic Sperm Injection (ICSI). Resulting embryos are cultured for 3 to 5 days before being transferred into the uterus.
Conclusion
References
- 1. Ovarian stimulation with buserelin/HMG/HCG: prospective randomized study of short versus long protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jogcr.com [jogcr.com]
- 3. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different stimulation protocols used in in vitro fertilization: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newcastle-hospitals.nhs.uk [newcastle-hospitals.nhs.uk]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. GnRH Antagonist Protocol: Is It Optimal for All Patients of Different Ages Undergoing In Vitro Fertilization and Embryo Transfer? [scirp.org]
In Vitro Showdown: A Comparative Analysis of Buserelin Acetate and Goserelin on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Gonadotropin-Releasing Hormone (GnRH) agonists, Buserelin (B193263) acetate (B1210297) and Goserelin (B1671991). This analysis is based on available experimental data on their effects on cancer cell lines, offering a side-by-side look at their mechanisms and potential efficacy at the cellular level.
While both Buserelin acetate and Goserelin are synthetic analogs of GnRH used in the management of hormone-sensitive cancers such as prostate and breast cancer, direct in vitro comparative studies are notably scarce in publicly available literature.[1] This guide, therefore, synthesizes data from individual studies on various cancer cell lines to provide an inferred comparison. It is crucial to note that the presented data is not from head-to-head experiments and should be interpreted with this consideration.
The primary mechanism of action for both agonists involves an initial stimulation of the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in testosterone (B1683101) and estrogen.[2][3][4] However, continuous administration leads to the downregulation of GnRH receptors in the pituitary, causing a sustained suppression of these hormones.[2][3][4] This hormonal suppression is a key factor in inhibiting the growth of hormone-dependent tumors.[2][4] Beyond this systemic effect, evidence suggests that GnRH agonists may also exert direct effects on cancer cells through GnRH receptors present on the tumor cells themselves.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro studies on the effects of this compound and Goserelin on various cancer cell lines.
Table 1: Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| MCF-7 (Breast Cancer) | Growth Inhibition | Not Specified | Inhibited estradiol-induced growth | [6] |
| Ovarian Cancer Cell Lines (2 of 6 tested) | Cell Viability (ATP-bioluminescence) | Not Specified | Statistically significant reduction in cell growth (max 16% inhibition), but no dose-related response | [7] |
Table 2: Effects of Goserelin on Cancer Cell Lines
| Cancer Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| LNCaP (Prostate Cancer) | Clonogenic Survival | 0.01 µM and 10 µM | No significant influence on clonogenic survival | [8] |
| PC-3 (Prostate Cancer) | Clonogenic Survival | Not Specified | No significant effects on clonogenic survival | [8] |
| LNCaP (Prostate Cancer) | Cell Viability | Various | No significant effects on cell viability | [8] |
| PC-3 (Prostate Cancer) | Cell Viability | Various | No significant effects on cell viability | [8] |
Note: The lack of extensive, directly comparable in vitro data highlights a significant gap in the current research landscape.
Signaling Pathways and Experimental Workflows
To understand the underlying mechanisms and the methods used to assess these drugs, the following diagrams illustrate the GnRH receptor signaling pathway in cancer cells and a generalized workflow for in vitro comparative studies.
Caption: GnRH Receptor Signaling in Cancer Cells.
Caption: Generalized Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Treatment: Treat cells with varying concentrations of this compound or Goserelin and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound or Goserelin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 20 minutes.[11]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified, dark chamber.[12]
-
Staining and Visualization: Wash the cells and counterstain the nuclei with a fluorescent stain like DAPI or Hoechst.[12]
-
Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.[12][13]
Hormone Secretion Measurement: Testosterone ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of hormones, such as testosterone, in the cell culture supernatant.
Protocol:
-
Sample Collection: After treating the cells with this compound or Goserelin for the desired time, collect the cell culture supernatant.
-
ELISA Procedure:
-
Add standards and samples to the wells of a testosterone-coated microplate.
-
Add a testosterone-horseradish peroxidase (HRP) conjugate and a specific antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance at 450 nm.[14][15][16]
-
-
Quantification: The concentration of testosterone in the samples is determined by comparing their absorbance to a standard curve.[14][16]
Conclusion
This guide provides a foundational in vitro comparison of this compound and Goserelin based on the currently available scientific literature. The data suggests that while both are potent GnRH agonists, their direct effects on cancer cell lines in vitro may be cell-type specific and are not yet fully elucidated in a comparative context. The provided protocols and diagrams serve as a resource for researchers designing future studies to directly compare these two important therapeutic agents. Further head-to-head in vitro studies are imperative to delineate the nuanced differences in their direct anti-tumor activities and to inform the development of more targeted cancer therapies.
References
- 1. Subcutaneous goserelin versus intranasal buserelin for pituitary down-regulation in patients undergoing IVF: a randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Treatment of advanced prostatic cancer with buserelin, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Goserelin for Ovarian Protection during Breast-Cancer Adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined effects of buserelin, estradiol and tamoxifen on the growth of MCF-7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. No supra-additive effects of goserelin and radiotherapy on clonogenic survival of prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. arborassays.com [arborassays.com]
- 15. Testosterone ELISA Kit (ab108666) | Abcam [abcam.com]
- 16. sceti.co.jp [sceti.co.jp]
Head-to-Head Comparison of GnRH Agonists in Animal Models of Endometriosis: A Guide for Researchers
This guide provides a comprehensive head-to-head comparison of the efficacy of various Gonadotropin-Releasing Hormone (GnRH) agonists in preclinical animal models of endometriosis. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds and in the design of future studies.
Performance of GnRH Agonists on Endometriotic Lesion Volume
The following tables summarize the quantitative data from studies directly comparing the effects of different GnRH agonists on the reduction of endometriotic lesion size in rat models of surgically induced endometriosis.
| GnRH Agonist | Dosage | Treatment Duration | Mean Explant Volume (mm³) ± SEM | Reference |
| Control (intact) | - | - | 26.1 ± 4.7 | [1] |
| Nafarelin | Not Specified | Not Specified | 1.7 ± 0.1 | [1] |
| Buserelin | Not Specified | Not Specified | 4.8 ± 1.8 | [1] |
| Leuprolide | Not Specified | Not Specified | 3.7 ± 1.2 | [1] |
| Castrated Control | - | - | 1.9 ± 0.5 | [1] |
Table 1: Comparison of Nafarelin, Buserelin, and Leuprolide on Endometriotic Explant Volume in Rats.[1]
| Treatment Group | Treatment Duration | Implant Size Reduction (>50%) | Macroscopic Resolution of Implants | Reference |
| Triptorelin | 28 days | 73% of implants | 40% of implants | [2] |
| Gestrinone (B1671454) (comparator) | 28 days | 51% of implants | 31% of implants | [2] |
| Triptorelin + Gestrinone | 28 days | 65% of implants | 26% of implants | [2] |
| Control | 28 days | No change in size | Not reported | [2] |
Table 2: Efficacy of Triptorelin in Reducing Endometriotic Implant Size in Rats.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Induction of Experimental Endometriosis in Rats (Autotransplantation Model)
This protocol is based on the methodology described in studies comparing GnRH agonists in rat models of endometriosis.[1][3]
1. Animal Model:
2. Surgical Procedure:
-
Rats are anesthetized.
-
A midline abdominal incision is made to expose the uterus.
-
One uterine horn is ligated and removed.
-
The excised uterine horn is placed in sterile saline.
-
The uterine horn is opened longitudinally, and small pieces of the endometrium (e.g., 5x5 mm) are excised.
-
These endometrial tissue fragments are then autotransplanted to a specific site, such as the peritoneal wall or under the renal capsule.[1] The tissue is sutured with the endometrial layer facing the peritoneum.
3. Post-operative Care and Lesion Development:
-
The abdominal incision is closed.
-
Animals are allowed to recover for a period (e.g., 4 weeks) to allow for the establishment and growth of endometriotic lesions.
4. Treatment Administration:
-
Following the confirmation of lesion development (often via a second laparotomy), the GnRH agonists or control treatments are administered.
-
The route of administration can be subcutaneous injection or other appropriate methods depending on the specific drug formulation.
5. Endpoint Measurement:
-
At the end of the treatment period, a final laparotomy is performed.
-
The volume of the endometriotic lesions is measured. The volume can be calculated using the formula for an ellipsoid: (length x width x height) x π/6.
-
The lesions are then excised for histological analysis.
Histological Evaluation of Endometriotic Lesions
The following is a general guideline for the histological assessment of endometriotic implants in rats, based on commonly used scoring systems.[4][5]
1. Tissue Processing:
-
Excised endometriotic lesions are fixed in 10% neutral buffered formalin.
-
The fixed tissues are then embedded in paraffin.
-
Thin sections (e.g., 5 µm) are cut and mounted on microscope slides.
-
The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
2. Microscopic Examination and Scoring:
-
A semi-quantitative scoring system is often used to assess the histological features of the endometriotic implants. A common scoring system evaluates the preservation of the epithelial layer of the endometrium:
-
Score 3: Well-preserved epithelial lining.
-
Score 2: Moderately preserved epithelium with evidence of leukocyte infiltration.
-
Score 1: Poorly preserved epithelium, rarely observed.
-
Score 0: Complete loss of the epithelial layer.[5]
-
-
Other features that can be assessed include the presence and density of endometrial glands and stroma, and the extent of fibrosis and inflammation.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing GnRH agonists and the signaling pathway of GnRH receptors.
References
- 1. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Individual and combined effects of triptoreline and gestrinone on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Validating Buserelin Acetate's Effect on Hormone Suppression with ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the therapeutic effect of Buserelin (B193263) acetate (B1210297), a potent Gonadotropin-Releasing Hormone (GnRH) agonist, through the quantitative measurement of hormone suppression using Enzyme-Linked Immunosorbent Assay (ELISA). We offer a comparative analysis with other common GnRH agonists, detailed experimental protocols, and supporting data to assist in the design and evaluation of preclinical and clinical studies.
Mechanism of Action: The Dual-Phase Effect of Buserelin Acetate
This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its primary therapeutic application lies in the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies.[2][3] The mechanism is characterized by a biphasic response on the pituitary gland.[1][4]
-
Initial Stimulation (Flare Effect): Upon initial administration, this compound acts as a superagonist at the GnRH receptors on the pituitary gland, leading to a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][4] This, in turn, causes a temporary increase in sex hormone levels—testosterone (B1683101) in males and estrogen in females.[1]
-
Sustained Suppression (Downregulation): Continuous administration leads to the desensitization and downregulation of pituitary GnRH receptors.[4][5] This sustained presence of the GnRH analog makes the pituitary gland refractory to further stimulation, resulting in a profound and sustained suppression of LH and FSH secretion.[1][5] The reduction in these gonadotropins leads to a significant decrease in the production of gonadal steroid hormones, achieving a state often referred to as "medical castration".[3][4] This suppression can reduce testosterone levels by approximately 95% in men.[3]
This compound Signaling Pathway
Caption: Signaling pathway of this compound's dual-phase action on the HPG axis.
Validating Hormone Suppression with ELISA
ELISA is a highly sensitive and specific immunoassay used to quantify hormone levels in biological samples like serum or plasma. It is the gold-standard method for validating the efficacy of GnRH agonists by measuring the suppression of LH, FSH, and downstream sex steroids.
Experimental Workflow for Validation
The process involves collecting baseline samples, administering the drug, and then collecting subsequent samples over a defined time course to monitor the hormonal response.
Caption: General experimental workflow for validating hormone suppression using ELISA.
Quantitative Data Summary
The following table summarizes the expected hormonal changes following the administration of this compound. Castrate levels of testosterone are typically defined as ≤ 50 ng/dL (or 0.5 ng/mL).[6]
| Hormone | Time Point | Expected Change | Typical Suppressed Level |
| LH | Week 1 | Initial surge, then decline | < 1.0 - 4.0 IU/L |
| FSH | Week 1 | Initial surge, then decline | < 1.0 - 5.0 IU/L |
| Testosterone | Week 1-2 | Initial surge ("flare") | N/A |
| Week 3-4 | Sharp decline to castrate levels | ≤ 0.5 ng/mL[6] | |
| Estradiol (Females) | Week 3-4 | Decline to postmenopausal levels | < 50 pg/mL |
Experimental Protocols: Hormone Quantification by ELISA
Accurate and precise quantification is critical. Below are generalized sandwich ELISA protocols for key hormones. Note: Always follow the specific instructions provided with the commercial ELISA kit being used.
Luteinizing Hormone (LH) ELISA Protocol
This protocol is based on a standard sandwich ELISA principle.[7][8]
-
Preparation: Bring all reagents, standards, and samples to room temperature (18–26°C). Prepare 1x Wash Buffer by diluting the provided concentrate.
-
Standard Curve: Reconstitute and prepare a serial dilution of the LH standards as per the kit instructions.
-
Sample Addition: Pipette 50 µL of standards, controls, and serum/plasma samples into the appropriate wells of the anti-LH antibody-coated microplate.[8]
-
Enzyme Conjugate: Add 100 µL of HRP-conjugated anti-LH antibody (Enzyme Conjugate) to each well.[8]
-
Incubation: Cover the plate and incubate for 30-60 minutes at room temperature.[8]
-
Washing: Aspirate the contents of the wells. Wash each well 3-5 times with 300 µL of 1x Wash Buffer. Blot the plate on absorbent paper to remove residual buffer.[8]
-
Substrate Addition: Add 100 µL of TMB Substrate solution to each well.
-
Incubation (Development): Incubate for 10-15 minutes at room temperature in the dark. A blue color will develop.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]
-
Read Absorbance: Read the optical density (OD) at 450 nm on a microplate reader within 15 minutes.[8]
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard against its concentration. Determine the LH concentration of the samples from this curve.
Follicle-Stimulating Hormone (FSH) ELISA Protocol
The protocol for FSH is highly similar to that of LH, utilizing antibodies specific to the FSH beta subunit.[9][10]
-
Preparation: Follow the same initial preparation steps as for the LH ELISA.
-
Sample Addition: Pipette 50 µL of FSH standards, controls, and serum samples into the designated wells.[10]
-
Enzyme Conjugate: Add 100 µL of Enzyme Conjugate to all wells.[10]
-
Incubation: Cover and incubate for 60 minutes at room temperature.[10]
-
Washing: Wash wells 3 times with 300 µL of 1x Wash Buffer.[10]
-
Substrate Addition: Add 100 µL of TMB Substrate.[10]
-
Incubation (Development): Incubate for 15 minutes at room temperature.[10]
-
Stop Reaction: Add 50 µL of Stop Solution.[10]
-
Read Absorbance: Read OD at 450 nm.[10]
-
Calculation: Generate a standard curve and calculate the FSH concentrations in the samples.
Total Testosterone ELISA Protocol
This is typically a competitive ELISA.
-
Preparation: Prepare reagents, standards, and samples as per the kit manual.
-
Sample/Standard Addition: Add 25-50 µL of standards, controls, and samples to the appropriate wells.
-
Enzyme Conjugate Addition: Add a specified volume of HRP-labeled testosterone conjugate to each well. This will compete with the testosterone in the sample for binding to the coated antibody.
-
Incubation: Cover and incubate for 60-120 minutes at room temperature or 37°C as specified.
-
Washing: Wash the plate 3-5 times as described previously.
-
Substrate and Stop: Add TMB Substrate, incubate, and then add Stop Solution.
-
Read Absorbance: Read OD at 450 nm.
-
Calculation: In a competitive assay, the absorbance is inversely proportional to the concentration of testosterone. Construct a standard curve and determine sample concentrations.
Comparison with Alternative GnRH Agonists
This compound's performance is often compared to other widely used GnRH agonists, such as Leuprolide and Goserelin (B1671991).[5] While all function via the same mechanism of pituitary downregulation, they differ in formulation, administration, and in some cases, clinical outcomes.[11]
| Feature | This compound | Leuprolide Acetate | Goserelin Acetate |
| Common Administration | Subcutaneous injection, nasal spray[2][3] | Subcutaneous or intramuscular injection (depot)[11] | Subcutaneous implant (depot) |
| Dosing Frequency | Daily (injection/spray) | Monthly, 3-monthly, 6-monthly[6] | Monthly, 3-monthly[6] |
| Hormone Suppression | Effective suppression of LH, FSH, and testosterone/estradiol.[5] | Equivalent and sufficient testosterone suppression compared to Goserelin.[6] | Equivalent and sufficient testosterone suppression compared to Leuprolide.[6] |
| Comparative Efficacy | Studies show no significant differences in pregnancy rates compared to Leuprolide in IVF protocols.[12] In some IVF studies, Leuprolide was associated with a higher number of retrieved oocytes.[11] | Mean maximum testosterone levels during treatment were not significantly different from Goserelin (e.g., 0.20-0.22 ng/mL vs 0.19-0.20 ng/mL).[6] | In some studies, Goserelin was associated with better pregnancy outcomes in IVF compared to Triptorelin and Leuprorelin.[13] |
| Clinical Considerations | Daily administration may impact patient compliance compared to depot formulations. | Depot formulations offer improved convenience. | Depot implant offers convenience; some studies suggest a favorable side effect profile in certain contexts.[14] |
In a retrospective study comparing 1- and 3-monthly formulations of leuprolide and goserelin for prostate cancer, both were found to have equivalent and sufficient effects in suppressing serum testosterone to castrate levels (≤ 0.5 ng/mL).[6] The mean maximum testosterone levels were similar across all groups, ranging from 0.19 to 0.22 ng/mL.[6] Another study comparing Leuprolide and Goserelin in metastatic prostate cancer found no significant difference in achieving castration levels.[15]
Conclusion
Validating the hormone suppressive effects of this compound is a critical step in drug development and clinical research. ELISA provides a robust, quantitative method for accurately measuring the suppression of LH, FSH, and gonadal steroids. This guide outlines the mechanism of action, provides standardized workflows and protocols, and presents a comparative analysis with other GnRH agonists like Leuprolide and Goserelin. While all three agents are effective in achieving profound hormone suppression, the choice of agent may be guided by factors such as dosing convenience, specific clinical protocol, and patient population. Rigorous validation using methods like ELISA ensures the reliable assessment of these powerful therapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Buserelin - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Equivalent and sufficient effects of leuprolide acetate and goserelin acetate to suppress serum testosterone levels in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlas-medical.com [atlas-medical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. novamedline.com [novamedline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of two gonadotropin-releasing hormone (GnRH) analogues (leuprolide and buserelin) in short and long protocols for assisted reproduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Different Gonadotropin-Releasing Hormone Agonists on IVF/ICSI-ET Outcomes in Long Protocol: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcutaneous goserelin versus intranasal buserelin for pituitary down-regulation in patients undergoing IVF: a randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Pituitary Downregulation: Buserelin Acetate vs. GnRH Antagonists
For researchers, scientists, and drug development professionals, the choice between Gonadotropin-Releasing Hormone (GnRH) agonists, such as Buserelin (B193263) acetate (B1210297), and GnRH antagonists is a critical decision in protocols requiring pituitary downregulation. This guide provides an objective comparison of their mechanisms, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
Buserelin acetate, a GnRH agonist, and GnRH antagonists both achieve pituitary downregulation, but through fundamentally different mechanisms.
This compound (GnRH Agonist): this compound is a synthetic analog of the natural GnRH.[1] Upon initial administration, it binds to GnRH receptors on the pituitary gland, causing a transient surge in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), a phenomenon known as the "flare effect".[1][2] However, continuous exposure to this compound leads to the desensitization and downregulation of GnRH receptors.[2][3] This ultimately suppresses the secretion of LH and FSH, leading to a state of hypogonadism.[4][5]
GnRH Antagonists: In contrast, GnRH antagonists, such as cetrorelix (B55110) and ganirelix (B53836), are competitive blockers of the GnRH receptor.[6] They bind to the receptor without activating it, leading to an immediate and rapid suppression of LH and FSH secretion.[6] This direct inhibition avoids the initial flare-up of hormones seen with agonists.[6]
Performance in Controlled Ovarian Hyperstimulation: A Data-Driven Comparison
The primary clinical application for comparing these two classes of drugs is in assisted reproductive technology (ART), specifically for controlled ovarian hyperstimulation (COH) in in-vitro fertilization (IVF) cycles.
Quantitative Data Summary
| Parameter | This compound (GnRH Agonist) Protocols | GnRH Antagonist Protocols | Key Findings & Citations |
| Duration of Stimulation | Longer | Shorter | GnRH antagonist protocols are associated with a significantly shorter duration of stimulation.[7] |
| Total Gonadotropin Dose | Higher | Lower | A lower total dose of gonadotropins is generally required with antagonist protocols.[8] |
| Number of Oocytes Retrieved | Generally Higher | Generally Lower | Meta-analyses have shown that GnRH agonist protocols tend to yield a higher number of oocytes.[9] |
| Risk of Ovarian Hyperstimulation Syndrome (OHSS) | Higher | Significantly Lower | The incidence of OHSS is significantly lower in the GnRH antagonist group.[10][11] |
| Clinical Pregnancy Rate | Often higher in general IVF population | Comparable or slightly lower in general IVF population | In the general IVF population, ongoing pregnancy rates may be slightly lower with antagonists. However, in patients with Polycystic Ovary Syndrome (PCOS) and poor responders, there is no evidence of a difference in ongoing pregnancy rates.[12][13] |
| Live Birth Rate | May be higher in some populations | No significant difference in many studies | Some studies suggest a higher live birth rate with long-acting GnRH agonist protocols, while other meta-analyses find no significant difference.[10][14] |
| Cycle Cancellation Rate | Lower | Potentially higher in some patient groups | GnRH agonist protocols may have fewer cancelled cycles.[15] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for pituitary downregulation using this compound and GnRH antagonists in the context of IVF.
This compound Long Protocol
This protocol is a standard approach for pituitary downregulation using a GnRH agonist.
Methodology:
-
Initiation: Daily subcutaneous injections of this compound (e.g., 0.5 mg) are typically initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle.[16][17]
-
Downregulation Confirmation: After approximately two weeks of Buserelin administration, a baseline ultrasound and serum estradiol (B170435) (E2) measurement are performed to confirm pituitary suppression (endometrial thickness <5 mm, E2 <50 pg/mL).[16]
-
Ovarian Stimulation: Once downregulation is confirmed, daily injections of gonadotropins (e.g., recombinant FSH) are commenced to stimulate follicular growth. The Buserelin dose may be reduced at this stage.
-
Monitoring: Follicular development is monitored through transvaginal ultrasound and serum hormone levels.
-
Ovulation Trigger: When lead follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation. Buserelin is discontinued (B1498344) on the day of the hCG trigger.
-
Oocyte Retrieval: Oocyte retrieval is performed 34-36 hours after the hCG trigger.
GnRH Antagonist Protocol (Flexible)
This protocol offers a shorter treatment duration compared to the long agonist protocol.
Methodology:
-
Initiation: Ovarian stimulation with gonadotropins is initiated on day 2 or 3 of the menstrual cycle.[18]
-
Antagonist Administration: Daily subcutaneous injections of a GnRH antagonist (e.g., cetrorelix 0.25 mg or ganirelix 0.25 mg) are started when the lead follicle reaches a diameter of 14 mm, or on a fixed day of stimulation (typically day 5 or 6).[18][19]
-
Continued Stimulation: Both gonadotropin and GnRH antagonist injections continue daily.
-
Monitoring: Follicular growth is monitored via ultrasound and hormone levels.
-
Ovulation Trigger: Once the dominant follicles reach the desired size (typically >17 mm), a single injection of hCG is administered to induce final oocyte maturation. The last dose of the GnRH antagonist is usually given on the morning of the hCG trigger.
-
Oocyte Retrieval: Oocytes are retrieved 34-36 hours after the hCG trigger.
Conclusion
Both this compound and GnRH antagonists are effective for pituitary downregulation in clinical and research settings. The choice between them depends on the specific goals of the protocol, patient characteristics, and the desired balance between efficacy and safety.
-
This compound (GnRH agonist) protocols are well-established and may lead to a higher number of retrieved oocytes. However, they are associated with a longer treatment duration and a higher risk of OHSS.
-
GnRH antagonist protocols offer a shorter and more patient-friendly treatment course with a significantly lower risk of OHSS.[10][11] While some studies suggest a potentially lower pregnancy rate in the general IVF population, they are considered a safer alternative, especially for high-risk patients such as those with PCOS.[12][13]
Further research is ongoing to optimize both agonist and antagonist protocols to maximize success rates while minimizing risks for all patient populations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pituitary suppression with a GnRHa short protocol in an alternate day schedule associated with rhCG microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. originbiopharma.com [originbiopharma.com]
- 6. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 7. A randomised study of GnRH antagonist (cetrorelix) versus agonist (busereline) for controlled ovarian stimulation: effect on safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jogcr.com [jogcr.com]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Long-Acting GnRH Agonist Follicular Protocol with the GnRH Antagonist Protocol in Women Undergoing In Vitro Fertilization: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GnRH antagonist versus long agonist protocols in IVF: a systematic review and meta-analysis accounting for patient type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Meta-analysis of GnRH-antagonists versus GnRH-agonists in poor responder protocols - ProQuest [proquest.com]
- 16. mft.nhs.uk [mft.nhs.uk]
- 17. Subcutaneous goserelin versus intranasal buserelin for pituitary down-regulation in patients undergoing IVF: a randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jri.ir [jri.ir]
- 19. Strategies for Pituitary Down-regulation to Optimize IVF/ICSI Outcome in Poor Ovarian Responders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Buserelin and Leuprolide on Ovarian Response
For researchers, scientists, and drug development professionals navigating the landscape of gonadotropin-releasing hormone (GnRH) agonists, Buserelin (B193263) and Leuprolide are two prominent options. Both are synthetic analogs of the naturally occurring GnRH and are widely employed in clinical applications such as in vitro fertilization (IVF), the management of endometriosis, and the treatment of hormone-dependent cancers.[1] This guide provides an objective comparison of their in vivo performance on ovarian response, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and applications.
Mechanism of Action: A Shared Pathway
Buserelin and Leuprolide function through a similar mechanism of action.[1] Initially, they act as agonists on the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This initial surge is often referred to as the "flare-up" effect.[1] However, with continuous administration, these agonists lead to the downregulation and desensitization of the GnRH receptors.[1] This sustained action ultimately suppresses the secretion of LH and FSH, inducing a state of hypogonadism and significantly reducing the production of gonadal steroids like estrogen.[1]
In Vivo Efficacy in Controlled Ovarian Stimulation
Both Buserelin and Leuprolide are extensively used in IVF protocols to prevent a premature LH surge.[1] Comparative studies have revealed some differences in their effects on ovarian response.
Quantitative Comparison of Ovarian Response
| Outcome Measure | Buserelin Group | Leuprolide Group | p-value | Reference |
| Number of Follicles Punctured | Lower | Significantly Higher | <0.05 | [1] |
| Number of Oocytes Retrieved | Lower | Significantly Higher | <0.05 | [1] |
| Percentage of Mature Oocytes | Lower | Significantly Higher | <0.05 | [1] |
| Number of Embryos for Transfer | Lower | Higher (approaching statistical significance) | NS | [1] |
| Pregnancy Rate per Transfer | 25.9% | 29.4% | NS | [1] |
| Implantation Rate | 12.3% | 11.9% | NS | [1] |
| NS: Not Significant |
These findings from a randomized prospective study suggest that Leuprolide may lead to a more robust ovarian response in terms of the quantity and maturity of oocytes retrieved.[1] However, it is crucial to note that these differences did not consistently translate into significantly different pregnancy or implantation rates.[1] Another study comparing depot Leuprorelin (B1674837) and daily Buserelin found no significant differences in stimulation pattern, oocyte quality, or fertilization percentage, with similar pregnancy and implantation rates.[3]
Experimental Protocols
To understand how these comparative data are generated, a generalized experimental workflow for a clinical trial comparing Buserelin and Leuprolide in an IVF setting is outlined below.
Detailed Experimental Protocol: A Representative Example
A prospective, randomized controlled trial could be designed as follows:
-
Patient Population: Infertile women undergoing their first IVF cycle.[1]
-
Pituitary Downregulation:
-
Group A (Buserelin): Patients receive daily subcutaneous injections of Buserelin (e.g., 0.5 mg/day) starting in the mid-luteal phase of the preceding menstrual cycle.[1]
-
Group B (Leuprolide): Patients receive daily subcutaneous injections of Leuprolide acetate (B1210297) (e.g., 1 mg/day) starting in the mid-luteal phase.
-
-
Ovarian Stimulation: Once pituitary suppression is confirmed (e.g., low serum estradiol (B170435) levels), gonadotropin stimulation is initiated. The dose is individualized based on patient characteristics.
-
Monitoring: Follicular development is monitored via transvaginal ultrasound and serum estradiol levels.[1]
-
Triggering Ovulation: When at least three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.[1]
-
Oocyte Retrieval and Fertilization: Oocyte retrieval is performed 34-36 hours after hCG administration.[1] Oocytes are then fertilized in vitro.[1]
-
Embryo Transfer and Luteal Phase Support: Embryo transfer is typically performed 3-5 days after oocyte retrieval, followed by luteal phase support with progesterone.[1]
-
Outcome Measures:
Conclusion
Both Buserelin and Leuprolide are effective GnRH agonists for pituitary downregulation in assisted reproductive technologies.[1] While their core mechanism of action is identical, in vivo comparative studies, particularly in the context of IVF, suggest potential differences in ovarian response, with some evidence indicating a higher oocyte yield with Leuprolide.[1] However, these differences do not consistently translate into significantly different pregnancy outcomes.[1][3] The choice between these agents may therefore depend on other factors such as cost, patient convenience, and specific clinical protocols.[1] Further head-to-head clinical trials are warranted to fully delineate the nuanced differences in their in vivo performance across a broader range of clinical applications.[1]
References
Navigating Specificity: A Guide to Buserelin Acetate Cross-Reactivity in Peptide Immunoassays
For researchers and drug development professionals, the accurate quantification of synthetic peptides like Buserelin acetate (B1210297) is paramount. While immunoassays, particularly ELISA, offer a convenient and high-throughput method, their specificity can be a significant concern, especially when dealing with structurally similar peptide analogues. This guide provides a comparative overview of the cross-reactivity of Buserelin acetate in immunoassays for other peptides, supported by experimental protocols and pathway visualizations to aid in assay selection and data interpretation.
Comparison of Cross-Reactivity Data
This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). Several other synthetic GnRH analogues, such as Goserelin, Leuprolide, and Triptorelin, share a high degree of structural similarity. This homology presents a challenge for immunoassays, as antibodies raised against one peptide may exhibit cross-reactivity with others, leading to inaccurate quantification.
Obtaining specific, quantitative cross-reactivity data from commercial immunoassay kit manufacturers can be challenging. Many product data sheets for GnRH ELISA kits claim high specificity but often lack detailed data for a comprehensive panel of synthetic analogues.[1][2] The statements are frequently qualitative, such as "no significant cross-reactivity or interference between Gonadotropin Releasing Hormone (GnRH) and analogues was observed."[2]
The following table summarizes the typical cross-reactivity information available for GnRH immunoassays, highlighting the potential for cross-reactivity among common GnRH analogues. Researchers should be aware that the actual degree of cross-reactivity can vary significantly between different antibody lots and assay formats.[3]
| Peptide | Target Analyte of Immunoassay | Typical Reported Cross-Reactivity (%) | Potential for Clinically Significant Interference |
| This compound | GnRH/LHRH | Often not specified; high potential due to structural similarity | High |
| Goserelin | GnRH/LHRH | Often not specified; high potential due to structural similarity | High |
| Leuprolide | GnRH/LHRH | Often not specified; high potential due to structural similarity | High |
| Triptorelin | GnRH/LHRH | Often not specified; high potential due to structural similarity | High |
| Native GnRH/LHRH | Buserelin | High (if the assay is not specific to the modified region of Buserelin) | High |
Note: The lack of specific quantitative data from manufacturers necessitates that researchers perform in-house validation to determine the cross-reactivity of relevant analogues in their specific assay.
Experimental Protocols
To accurately assess the cross-reactivity of an immunoassay for this compound with other peptides, a competitive ELISA is a suitable method. The following protocol provides a general framework for such an experiment.
Protocol: Competitive ELISA for this compound Cross-Reactivity
1. Reagent Preparation:
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare a solution to immobilize the capture antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20): Used for washing steps to remove unbound reagents.
-
Blocking Buffer (e.g., 1% BSA in PBS): To prevent non-specific binding to the microplate wells.
-
Assay Buffer (e.g., 1% BSA in PBS): For diluting standards, samples, and antibodies.
-
This compound Standard: Prepare a series of known concentrations of this compound in assay buffer to generate a standard curve.
-
Potentially Cross-Reacting Peptides: Prepare solutions of other GnRH analogues (e.g., Goserelin, Leuprolide, Triptorelin) at various concentrations in assay buffer.
-
Anti-GnRH Antibody (Capture Antibody): Dilute to the optimal concentration in coating buffer.
-
Enzyme-Conjugated this compound (Tracer): this compound labeled with an enzyme like Horseradish Peroxidase (HRP). Dilute in assay buffer.
-
Substrate Solution (e.g., TMB): For colorimetric detection.
-
Stop Solution (e.g., 2N H₂SO₄): To stop the enzymatic reaction.
2. Assay Procedure:
-
Coating: Add 100 µL of the diluted anti-GnRH antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Standard Curve: Add 50 µL of each this compound standard to the respective wells.
-
Cross-Reactivity Samples: Add 50 µL of each concentration of the potentially cross-reacting peptides to separate wells.
-
Tracer Addition: Add 50 µL of the enzyme-conjugated this compound to all wells (standards and samples).
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
For each potentially cross-reacting peptide, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reacting Peptide) x 100
Visualizations
To better understand the experimental workflow and the biological context of Buserelin's action, the following diagrams are provided.
Caption: Competitive Immunoassay Workflow for Cross-Reactivity Assessment.
Caption: Simplified GnRH Signaling Pathway.
References
Buserelin Acetate vs. Surgical Castration in Animal Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Buserelin (B193263) acetate (B1210297), a gonadotropin-releasing hormone (GnRH) agonist, and surgical castration (orchiectomy) in animal models for achieving androgen deprivation. The information presented is supported by experimental data to aid in the selection of appropriate models for preclinical research in hormone-dependent diseases, such as prostate cancer.
Mechanism of Action: Chemical vs. Surgical Castration
Surgical castration, or orchiectomy, involves the physical removal of the testes, the primary source of testosterone (B1683101) production. This method results in a rapid and permanent reduction in circulating testosterone levels.
Buserelin acetate, a synthetic GnRH analogue, induces a state of "medical castration". Initially, it stimulates the pituitary gland, causing a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][2] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[1] This sustained action ultimately suppresses the release of LH and FSH, leading to a profound and reversible inhibition of testicular testosterone production.[1][3]
Efficacy Comparison in a Rat Model
A key preclinical study directly compared the effects of daily subcutaneous administration of Buserelin with surgical castration in male rats over a 15-day period. The primary endpoints evaluated were prostate weight and serum testosterone levels, critical indicators of androgen deprivation.
Quantitative Data Summary
The following tables summarize the key findings from this comparative study.
Table 1: Effect on Prostate Weight in Rats After 15 Days of Treatment
| Treatment Group | Mean Prostate Weight (mg) | % of Intact Control |
| Intact Control | 550 ± 25 | 100% |
| Surgical Castration (Orchidectomy) | 50 ± 5 | ~9% |
| Buserelin (25 µg/kg/day) | 150 ± 15 | ~27% |
Data adapted from Poirier et al. (1987).
Table 2: Effect on Serum Testosterone Levels in Rats
| Treatment Group | Serum Testosterone Levels | Comparison to Surgical Castration |
| Intact Control | Normal physiological levels | - |
| Surgical Castration (Orchidectomy) | Near-zero/undetectable | Complete suppression |
| Buserelin | Never totally suppressed | Incomplete suppression compared to orchidectomy |
Data adapted from Poirier et al. (1987).
The study revealed that while Buserelin significantly reduced prostate weight compared to intact controls, it did not achieve the same level of prostatic atrophy as surgical castration.[1] This difference is attributed to the fact that Buserelin administration did not lead to the complete suppression of testosterone secretion, unlike orchidectomy.[1]
Experimental Protocols
Below are the detailed methodologies for the key comparative experiments cited in this guide.
Study of this compound vs. Surgical Castration in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Treatment Groups:
-
Intact Control: Received vehicle injections.
-
Surgical Castration: Bilateral orchidectomy was performed at the start of the study.
-
This compound: Administered via daily subcutaneous injections at doses ranging from 0.04 to 25 µg/kg/day for 15 days.
-
-
Methodology:
-
Animals were randomly assigned to the different treatment groups.
-
For the surgical castration group, bilateral orchidectomy was performed under anesthesia.
-
The this compound groups received daily subcutaneous injections of the specified doses.
-
After 15 days of treatment, all animals were euthanized.
-
Trunk blood was collected for the measurement of serum testosterone levels via radioimmunoassay.
-
The ventral prostate was dissected and weighed to determine the effect of the treatments on androgen-sensitive tissue.
-
-
Endpoints:
-
Prostate weight (in mg).
-
Serum testosterone concentration.
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Mechanism of Buserelin vs. Surgical Castration.
Caption: Experimental Workflow for Comparative Study.
References
- 1. The antiandrogen anandron potentiates the castrating effect of the LH-RH agonist buserelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term follow-up of patients with advanced prostatic carcinoma treated with either buserelin (HOE 766) or orchiectomy: classification of variables associated with disease outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Buserelin Acetate: Navigating the Landscape of Experimental Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the reported effects of Buserelin (B193263) acetate (B1210297) across various research settings, offering insights into its consistency and variability. By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers with a comprehensive understanding of Buserelin acetate's performance and aid in the design of future investigations.
This compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a potent modulator of the hypothalamic-pituitary-gonadal axis. Its primary mechanism of action involves binding to and stimulating the GnRH receptor (GnRHR) in the pituitary gland. While acute administration leads to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), chronic exposure results in receptor downregulation and desensitization, leading to a reversible suppression of gonadotropin production.[1] This biphasic action underpins its therapeutic use in conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies like in vitro fertilization (IVF).[1][2]
The consistency of these effects across different research laboratories is crucial for its reliable application in both clinical and preclinical settings. This guide synthesizes data from a range of in vitro, in vivo, and clinical studies to provide a comparative overview of this compound's reported efficacy and the experimental conditions under which these observations were made.
Comparative Efficacy of this compound: A Look at the Data
The following tables summarize quantitative data from various studies, highlighting the performance of this compound in different experimental contexts. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, models, and methodologies.
In Vitro Studies: Effects on Cancer Cell Lines
This compound has been investigated for its direct anti-proliferative effects on various cancer cell lines, with mixed results. The table below presents a summary of its impact on cell growth.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| Ishikawa, EIIL, HEC1A, 6, 50, 59 | Endometrial Cancer | Not Specified | Growth suppression after 168h | [3] |
| MCF-7 | Breast Cancer | Not Specified | Growth suppression after 168h | [3] |
| OVHS-1 | Ovarian Cancer | Not Specified | Growth suppression after 168h | [3] |
| Various Ovarian Cancer Cell Lines | Ovarian Cancer | Not Specified | Maximum 16% inhibition of growth | [4] |
Note: The variability in observed effects underscores the importance of cell line selection and experimental duration in assessing the direct anti-tumor properties of this compound.
In Vivo Animal Studies: Ovulation Induction and Hormonal Modulation
Animal models are crucial for understanding the physiological effects of this compound. The following table summarizes key findings from studies in different species.
| Animal Model | Dosage and Administration | Primary Outcome Measured | Key Finding | Reference |
| Cows | 8.6 µg/h infusion for 28 days | Estradiol (B170435) and Progesterone Levels | Significant stimulation of estradiol secretion (4.3±0.2 pg/mL vs. 1.8±0.3 pg/mL in control) | [5] |
| Gilts | Single injection at estrus onset | Estrus-to-ovulation interval | Significantly shortened interval compared to gonadorelin | [6] |
| Rabbits | 5 µg administered with seminal dose | Pregnancy Rate | Pregnancy rate was significantly affected by the seminal dose used (0.82 for 6 million vs. 0.45 for 100 million spermatozoa) | [7] |
| Rats | 20 mg daily subcutaneous injections | Endometrial Morphology | Progressive tissue hypotrophy during treatment | [8] |
| Mares | 40 µg in 4 doses i.v. at 12h intervals | Ovulation | Significantly hastened ovulation compared to placebo | [9] |
Clinical Studies (IVF): Comparative Outcomes
In the context of IVF, this compound is often used to prevent a premature LH surge. Its efficacy has been compared to other GnRH agonists and protocols.
| Comparison Drug/Protocol | Patient Group | Key Outcome Metric | Result with this compound | Reference |
| Clomiphene citrate-hMG | 466 CC-hMG vs. 319 Buserelin-hMG cycles | Number of Oocytes Retrieved | 9.3 ± 5.2 (vs. 6.2 ± 3.8) | [10] |
| Clomiphene citrate-hMG | 466 CC-hMG vs. 319 Buserelin-hMG cycles | Ongoing Pregnancy Rate | 20% (vs. 14%) | [10] |
| Triptorelin | 67 patients per group | Mean Dose of Gonadotropin (IU) | 2433.87 ± 936.52 (vs. 3181.29 ± 710.13) | [11] |
| Nafarelin acetate (decreasing dosage) | 169 women (IVF), 183 women (ICSI) | Pregnancy Rates | No statistically significant difference | [12] |
| hCG (for ovulation trigger) | 73 cycles (Buserelin) vs. 89 cycles (hCG) | Pregnancy Rate | 8.3% (vs. 12.5%, not significant) | [13] |
These clinical data suggest that while this compound is an effective agent in IVF protocols, its relative performance can be influenced by the specific treatment regimen and patient population.
Experimental Methodologies
To facilitate the replication and comparison of findings, this section outlines the typical experimental protocols employed in the cited research.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7, Ishikawa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and, after adherence, treated with varying concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 to 168 hours).[3]
-
Viability Assessment: Cell viability is determined using methods such as the ATP-bioluminescence assay or MTT assay.
-
Data Analysis: Results are typically expressed as a percentage of untreated control cultures, and statistical analysis (e.g., ANOVA) is used to determine significant differences.[4]
GnRH Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from target tissues or cells (e.g., human breast cancer biopsies).[14]
-
Radioligand: A radiolabeled GnRH agonist (e.g., [125I]Buserelin) is used as the tracer.
-
Competitive Binding: Membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Data Analysis: The data are used to determine the binding affinity (Kd) and the number of binding sites (Bmax) through Scatchard analysis.
In Vivo Ovulation Induction in Animal Models
-
Animal Selection: Sexually mature female animals (e.g., mares, rabbits) are selected and synchronized for their estrous cycle.
-
Treatment Administration: this compound is administered via a specified route (e.g., intravenous, subcutaneous, or intravaginal) at a defined dose and schedule.[7][9]
-
Ovulation Monitoring: Ovulation is monitored through techniques such as transrectal ultrasonography.
-
Hormone Analysis: Blood samples may be collected to measure serum concentrations of LH, FSH, and estradiol.
-
Fertility Assessment: In some studies, animals are inseminated, and outcomes such as pregnancy rates and litter size are recorded.[7]
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Generalized workflow for assessing this compound effects.
Conclusion
References
- 1. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. In vitro effects of gonadotropin-releasing hormone (GnRH) analogue on cancer cell sensitivity to cis-platinum [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of continuous infusion of a GnRH agonist (Buserelin) on ovarian hormone secretion and estrous cycle length in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detrimental effect on availability of this compound administered in seminal doses in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on the uterus of adult rats: morphological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of buserelin to induce ovulation in the cyclic mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of this compound in an in vitro fertilization program: a comparison with classical clomiphene citrate-human menopausal gonadotropin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jogcr.com [jogcr.com]
- 12. researchgate.net [researchgate.net]
- 13. bioone.org [bioone.org]
- 14. Characterization of binding sites for a GnRH-agonist (buserelin) in human breast cancer biopsies and their distribution in relation to tumor parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Buserelin Acetate and Leuprolide Acetate in In Vitro Fertilization Protocols
In the landscape of assisted reproductive technologies (ART), the use of gonadotropin-releasing hormone (GnRH) agonists is a cornerstone of controlled ovarian hyperstimulation protocols for in vitro fertilization (IVF). Among the most widely utilized GnRH agonists are Buserelin (B193263) acetate (B1210297) and Leuprolide acetate. This guide provides a comprehensive, data-driven comparison of these two analogs for researchers, scientists, and drug development professionals, focusing on their performance in clinical IVF settings.
Both Buserelin and Leuprolide are synthetic peptides that function by initially stimulating the pituitary gland's GnRH receptors, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare-up" effect.[1] However, continuous administration results in the downregulation and desensitization of these receptors, ultimately suppressing the secretion of LH and FSH.[1] This induced state of hypogonadism is crucial for preventing a premature LH surge during ovarian stimulation, allowing for a synchronized follicular development and planned oocyte retrieval.[1]
Comparative Efficacy in IVF: A Data-Driven Overview
A randomized prospective study was conducted to evaluate the efficacy of Buserelin acetate and Leuprolide acetate in both long and short protocols for assisted reproduction techniques. The study found no significant differences in the overall results achieved with either Buserelin or Leuprolide.[2] However, the long protocols, regardless of the GnRH agonist used, resulted in a more intense ovarian response, with significantly higher serum estradiol (B170435) (E2) levels on the day of hCG injection, a greater number of follicles observed, oocytes retrieved, and embryos obtained, as well as higher implantation rates (P < 0.001) compared to the short protocols.[2] While pregnancy rates were similar across all groups, a trend for better results was observed in the Buserelin-long protocol compared to the Buserelin-short protocol.[2]
Another randomized controlled trial comparing a depot form of Leuprolide (leuprorelin) with daily Buserelin found both to be equally effective in superovulation induction for IVF.[3] No significant differences were observed in the time to reach pituitary desensitization, stimulation pattern, oocyte quality, or fertilization percentage.[3] The pregnancy rate per transfer was slightly, though not significantly, higher in the depot Leuprolide group (29.4%) compared to the daily Buserelin group (25.9%).[3] Implantation rates (11.9% vs 12.3%) and miscarriage rates (26.6% vs 28.5%) were also similar between the two groups.[3]
The following table summarizes the quantitative outcomes from comparative studies:
| Outcome Measure | Buserelin Group | Leuprolide Group | p-value | Reference |
| Number of Follicles Punctured | Lower | Significantly Higher | <0.05 | [1] |
| Number of Oocytes Retrieved | Lower | Significantly Higher | <0.05 | [1] |
| Percentage of Mature Oocytes | Lower | Significantly Higher | <0.05 | [1] |
| Number of Embryos for Transfer | Lower | Higher (approaching statistical significance) | NS | [1] |
| Pregnancy Rate per Transfer | 25.9% | 29.4% | NS | [1][3] |
| Implantation Rate | 12.3% | 11.9% | NS | [1][3] |
NS: Not Significant
Experimental Protocols
To provide a clear understanding of how these comparative studies are conducted, a generalized experimental workflow for a clinical trial comparing Buserelin and Leuprolide in an IVF setting is described below.
Study Design
A prospective, randomized controlled trial is the standard design for comparing the efficacy of Buserelin and Leuprolide in preventing a premature LH surge during controlled ovarian hyperstimulation for IVF.[1]
Patient Population
Participants are typically infertile women undergoing their first IVF cycle.[1] Inclusion criteria often include age limits and specific infertility diagnoses, while exclusion criteria may consist of severe male factor infertility or other contraindications to ovarian stimulation.
Methodology
Pituitary Downregulation:
-
Group A (Buserelin): Patients receive daily subcutaneous injections of Buserelin (e.g., 0.3 mg twice daily or 0.5 mg/day) starting in the mid-luteal phase of the preceding menstrual cycle.[1][3]
-
Group B (Leuprolide): Patients receive either daily subcutaneous injections or a single intramuscular injection of a depot formulation of Leuprolide acetate (e.g., 3.75 mg) in the mid-luteal phase of the preceding menstrual cycle.[1][3]
Downregulation is typically confirmed by ultrasound (endometrial thickness < 5 mm) and serum estradiol levels (< 50 pg/mL).[1]
Ovarian Stimulation and Monitoring:
Once pituitary suppression is achieved, ovarian stimulation is initiated with human menopausal gonadotropin (hMG) or other gonadotropin preparations.[2] Follicular growth is monitored through transvaginal ultrasound and serial measurements of serum estradiol levels.[1]
Triggering of Ovulation and Oocyte Retrieval:
When lead follicles reach an optimal size, a human chorionic gonadotropin (hCG) injection is administered to trigger final oocyte maturation. Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the hCG trigger.[1]
Fertilization and Embryo Transfer:
Retrieved oocytes are fertilized in vitro using either conventional IVF or intracytoplasmic sperm injection (ICSI). Embryo transfer is typically performed 3-5 days after oocyte retrieval.[1]
Luteal Phase Support:
Luteal phase support with progesterone (B1679170) is initiated after oocyte retrieval to support embryo implantation and early pregnancy.[1]
Outcome Measures
-
Primary Outcome: Clinical pregnancy rate per embryo transfer.[1]
-
Secondary Outcomes: Duration of stimulation, total gonadotropin dose, number of oocytes retrieved, fertilization rate, implantation rate, and the incidence of ovarian hyperstimulation syndrome (OHSS).[1]
Visualizing the Process
To further elucidate the mechanisms and methodologies involved, the following diagrams illustrate the signaling pathway of GnRH agonists and the generalized experimental workflow of a comparative IVF study.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of two gonadotropin-releasing hormone (GnRH) analogues (leuprolide and buserelin) in short and long protocols for assisted reproduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between depot leuprorelin and daily buserelin in IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Buserelin, Triptorelin, and Leuprolide: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) agonists, a thorough understanding of their comparative side effect profiles is paramount. Buserelin, triptorelin, and leuprolide, all synthetic analogs of GnRH, are widely utilized in research and clinical settings for their ability to suppress sex hormone production. This guide provides an objective comparison of their side effect profiles, supported by experimental data, to inform preclinical and clinical research design.
Mechanism of Action and the "Flare-Up" Phenomenon
Buserelin, triptorelin, and leuprolide share a common mechanism of action. As GnRH agonists, they initially stimulate the GnRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This "flare-up" effect can cause a temporary increase in testosterone (B1683101) in males and estrogen in females. However, with continuous administration, these agonists lead to downregulation and desensitization of the GnRH receptors, resulting in a sustained suppression of gonadotropin release and a subsequent decrease in sex hormone levels to castrate levels.[1][2] This sustained hypoestrogenic or hypoandrogenic state is the therapeutic goal in many applications but is also the primary driver of their side effect profiles.
Quantitative Comparison of Adverse Event Profiles
Direct head-to-head clinical trials comparing the side effect profiles of all three GnRH agonists are limited. However, large-scale pharmacovigilance studies analyzing spontaneous adverse event reporting databases, such as the FDA Adverse Event Reporting System (FAERS), provide valuable real-world insights into the comparative safety profiles of these drugs.
The following table summarizes the Reporting Odds Ratios (RORs) for selected adverse events associated with Buserelin, triptorelin, and leuprolide, based on a comprehensive analysis of the FAERS database.[3][4][5] The ROR is a measure of the strength of the association between a drug and an adverse event. An ROR greater than 1 suggests a higher reporting frequency of the event for that drug compared to other drugs in the database. It is important to note that this data is from a pharmacovigilance study and not a controlled clinical trial; therefore, it may be subject to reporting biases.[1]
| Adverse Event Category | Adverse Event | Buserelin (ROR) | Triptorelin (ROR) | Leuprolide (ROR) |
| Reproductive System and Breast Disorders | Ovarian Hyperstimulation Syndrome | 2700.39[1][4][5] | 719.85[1][4][5] | - |
| Vaginal Haemorrhage | - | - | 3.48[1][4] | |
| Gastrointestinal Disorders | Higher Incidence Reported | ✓[3][4][5] | - | - |
| Renal and Urinary Disorders | Haematuria | - | Most Common AE | - |
| Dysuria | - | - | Most Common AE | |
| Urinary Tract Toxicity | No Reports | - | Strongest AE | |
| General Disorders | Hot Flushes | - | Most Prevalent AE | Most Prevalent AE |
| Important Medical Events (IMEs) Risk (vs. Leuprolide) | Overall IME Risk | 27.94x higher[3][4] | 3.58x higher[3][4] | Baseline |
Data extracted from a pharmacovigilance study analyzing the FAERS database from January 2004 to September 2023.[1][3][4][5] RORs for which specific values were not provided in the source are indicated with a checkmark (✓) for higher reported incidence or a dash (-) for no significant signal reported. The IME risk for Buserelin and Triptorelin is presented as an odds ratio compared to Leuprolide.[3][4]
Experimental Protocols
To ensure rigorous and comparable data collection on side effects in clinical research, standardized methodologies are crucial. The following outlines a typical experimental protocol for assessing the side effect profiles of GnRH agonists in a clinical trial setting, drawing from methodologies used in comparative studies of these agents.
Study Design
A prospective, randomized, double-blind, parallel-group clinical trial is the gold standard for comparing the side effect profiles of Buserelin, triptorelin, and leuprolide.
-
Participants: A well-defined patient population with a specific indication for GnRH agonist therapy (e.g., prostate cancer, endometriosis).
-
Randomization: Participants are randomly assigned to receive one of the three GnRH agonists.
-
Blinding: Both the participants and the investigators assessing the outcomes are unaware of the treatment allocation.
-
Control Group: A placebo or an active comparator could be included depending on the research question and ethical considerations.
Adverse Event Monitoring and Reporting
-
Data Collection: Adverse events (AEs) are systematically collected at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then monthly). Data can be collected through patient diaries, questionnaires (e.g., the Functional Assessment of Cancer Therapy-Prostate [FACT-P] for prostate cancer), and direct questioning by clinical staff.
-
Grading of Adverse Events: The severity of AEs should be graded using a standardized scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This allows for objective and consistent reporting of side effect severity.
-
Causality Assessment: The relationship between the study drug and the reported AE should be assessed by the investigator (e.g., as definite, probable, possible, unlikely, or unrelated).
-
Hormonal Monitoring: Serum levels of testosterone (in males) or estradiol (B170435) (in females), as well as LH and FSH, should be monitored at regular intervals to correlate hormonal changes with the observed side effects.
Specific Assessments
-
Bone Mineral Density: Given the known risk of osteoporosis with long-term GnRH agonist use, bone mineral density should be assessed using dual-energy X-ray absorptiometry (DXA) at baseline and at specified follow-up times (e.g., 6 and 12 months).
-
Cardiovascular Monitoring: Blood pressure, lipid profiles, and glucose levels should be monitored at baseline and periodically throughout the study due to potential cardiovascular and metabolic side effects.[6] Electrocardiograms (ECGs) may also be performed.
-
Quality of Life: Validated quality of life questionnaires should be administered at baseline and at regular intervals to assess the impact of side effects on the participants' overall well-being.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the GnRH agonist signaling pathway and a typical experimental workflow for comparing their side effect profiles.
References
- 1. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A disproportionality analysis of adverse events caused by GnRHas from the FAERS and JADER databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Buserelin - Uses, Dosage, Side Effects, Price, Composition | Practo [practo.com]
A Comparative Analysis of the Molecular Interactions of Clinically Relevant GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the molecular interactions of four widely used gonadotropin-releasing hormone (GnRH) agonists: Leuprolide, Goserelin, Triptorelin, and Nafarelin. The objective is to offer a comprehensive resource for understanding the subtle yet significant differences in their engagement with the GnRH receptor (GnRHR) and the subsequent cellular responses. This comparison is supported by available experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes.
Quantitative Comparison of Molecular Interactions
| Agonist | Binding Affinity (IC50, nM) | Receptor Activation (EC50, nM) for Inositol (B14025) Phosphate Production | Reference |
| Leuprolide | 1.4 ± 0.3 | 0.21 ± 0.05 | [1][2] |
| Goserelin | Data not available | Data not available | |
| Triptorelin | 0.2 ± 0.1 | 0.08 ± 0.01 | [1][2] |
| Nafarelin | Potent Agonist | Potent Agonist | [3] |
Note: Lower IC50 and EC50 values indicate higher binding affinity and potency, respectively. The data for Leuprolide and Triptorelin are from a comparative study using HEK293 cells expressing the rat GnRH receptor.[1][2] Goserelin and Nafarelin are well-established potent GnRH agonists, though direct side-by-side quantitative data for binding affinity and receptor activation under the same experimental conditions as Leuprolide and Triptorelin were not found in the reviewed literature.[3][4][5]
Continuous administration of GnRH agonists leads to a paradoxical suppression of gonadotropin release. This is a consequence of receptor desensitization and downregulation, which involves the internalization of the receptor from the cell surface.[4] The mammalian GnRH receptor is known to internalize at a relatively slow rate upon agonist stimulation.[1][6] While the induction of receptor downregulation is a shared characteristic of all GnRH agonists, a quantitative comparison of the rates of downregulation for Leuprolide, Goserelin, Triptorelin, and Nafarelin is not well-documented in comparative studies.
Key Experimental Protocols
To ensure a clear understanding of how the comparative data is generated, detailed methodologies for two fundamental experiments are provided below.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of the GnRH agonists to the GnRH receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of each GnRH agonist, which is the concentration required to displace 50% of a radiolabeled ligand from the GnRH receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin).
-
Unlabeled GnRH agonists: Leuprolide, Goserelin, Triptorelin, and Nafarelin.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, and 0.1% (w/v) bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Culture cells expressing the GnRH receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled GnRH agonist (typically at or below its Kd), and increasing concentrations of the unlabeled competitor GnRH agonists (Leuprolide, Goserelin, Triptorelin, or Nafarelin).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis of the resulting sigmoidal curve.
Inositol Phosphate (IP) Accumulation Assay
This cell-based functional assay measures the activation of the GnRH receptor by quantifying the production of the second messenger, inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).
Objective: To determine the half-maximal effective concentration (EC50) of each GnRH agonist for stimulating the Gq/11 signaling pathway.
Materials:
-
A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
GnRH agonists: Leuprolide, Goserelin, Triptorelin, and Nafarelin.
-
IP-One HTRF® assay kit (or equivalent).
-
HTRF-compatible plate reader.
-
96-well white cell culture plates.
Procedure:
-
Cell Seeding: Seed the GnRH receptor-expressing cells into a 96-well white plate at an appropriate density and culture overnight to allow for cell attachment.
-
Agonist Stimulation: Prepare serial dilutions of the GnRH agonists (Leuprolide, Goserelin, Triptorelin, and Nafarelin) in the appropriate stimulation buffer provided with the assay kit. Remove the culture medium from the cells and add the agonist solutions.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for receptor activation and accumulation of IP1.
-
Cell Lysis and Detection: Lyse the cells by adding the IP1-d2 and anti-IP1-cryptate HTRF reagents according to the manufacturer's protocol.
-
HTRF Reading: Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to occur. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the logarithm of the agonist concentration and use non-linear regression to determine the EC50 value for each agonist.
Visualizing Molecular Mechanisms and Experimental Design
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Comparison.
Caption: From Molecular Interactions to Clinical Effects.
References
- 1. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nafarelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting internalization kinetics of human and chicken gonadotropin-releasing hormone receptors mediated by C-terminal tail - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Buserelin Acetate in a Laboratory Setting
For researchers and scientists in the field of drug development, the proper handling and disposal of potent synthetic peptides like Buserelin acetate (B1210297) are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not only a matter of best practice but also a legal and ethical obligation. This guide provides essential, step-by-step information for the safe disposal of Buserelin acetate.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, a thorough risk assessment must be conducted. This compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a potent biologically active substance.[1][2][3][4] The Safety Data Sheet (SDS) should be consulted as the primary source of information regarding specific hazards, handling, and emergency procedures.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (lyophilized powder or solution): [5]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[5]
-
Eye Protection: Wear safety goggles or a face shield.[5]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[5]
All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood, especially when dealing with the lyophilized powder which can be easily aerosolized.[5]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[6] Disposal must always comply with local, state, and federal regulations, and be managed through your institution's Environmental Health and Safety (EHS) department.[5]
Step 1: Waste Segregation
All waste streams contaminated with this compound must be segregated from general laboratory trash. Prepare separate, designated, and clearly labeled hazardous waste containers for liquids and solids.[7]
-
Liquid Waste: This includes unused this compound solutions, buffer rinsates from contaminated vials, and reaction mixtures.
-
Solid Waste: This includes vials (empty or containing residual powder), contaminated pipette tips, gloves, bench paper, and any other labware that has come into contact with the peptide.[6]
Step 2: Preparing Waste for Disposal
For Solid Waste:
-
Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]
-
The container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Materials."[7]
-
Keep the container sealed when not in use.[8]
For Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Never pour this compound solutions down the drain. [6] This is to prevent the release of hormonally active agents into aquatic ecosystems.
-
Label the container with a hazardous waste tag, listing all chemical constituents, including this compound and any solvents or buffers.
-
It may be advisable to perform a chemical inactivation step prior to collection, subject to approval from your institution's EHS department. A common method for peptide inactivation is through hydrolysis using a freshly prepared 10% bleach solution (sodium hypochlorite) or a 1M sodium hydroxide (B78521) solution.[7] The mixture should be allowed to react for a minimum of 24 hours to ensure complete degradation.[7] Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before being collected in the hazardous waste container.[7]
Step 3: Accidental Spill Management In the event of a spill, the primary goal is to contain the material and prevent its spread.[9]
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[9][10]
-
For powdered spills, gently sweep the material into a container, avoiding the creation of dust.[8]
-
Clean the spill area with a suitable detergent and water, collecting the contaminated wash water for disposal as hazardous liquid waste.[9]
-
All materials used for cleanup must be disposed of as solid hazardous waste.[9]
Step 4: Storage and Final Disposal
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Do not store more than 10 gallons of hazardous waste in your lab at any given time.[11]
-
Contact your institution's EHS department to schedule a pickup for final disposal by a licensed hazardous waste contractor.[5] Final disposal is typically achieved through high-temperature incineration at a permitted facility.[12]
Data Presentation: this compound Properties
The following table summarizes key data for this compound, informing the necessary handling and disposal precautions.
| Property | Data | Citation(s) |
| Chemical Identity | ||
| IUPAC Name | pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-O-tert-butyl-D-seryl-leucyl-arginyl-prolinamide acetate | [13] |
| Molecular Formula | C62H90N16O15 (as acetate salt) | [14] |
| Molar Mass | 1299.48 g/mol | [13] |
| Physical Properties | ||
| Appearance | White to off-white lyophilized powder or aqueous solution | [10][13] |
| Solubility | Sparingly soluble in water and dilute acids | [15] |
| pH (Aqueous Solution) | 5.7 - 6.3 | [10] |
| Hazard Information | ||
| GHS Classification | Acute Toxicity, Oral (Category 4), Reproductive Toxicity (Category 1B), Skin Sensitization (Category 1) | [10][13][16] |
| Hazard Statements | H302: Harmful if swallowed, H317: May cause an allergic skin reaction, H360: May damage fertility or the unborn child | [10][13][16] |
| Storage | ||
| Lyophilized Powder | Store at -20°C or colder, protected from light and moisture. | [17][18] |
| Reconstituted Solution | Store in aliquots at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles. | [17][18] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. Gonadotropin-releasing hormone analogue (GnRH-a) injections : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]
- 2. The Trigger in IVF Cycles: Molecular Pathways and Clinical Implications | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide24.store [peptide24.store]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. merck.com [merck.com]
- 10. merck.com [merck.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. merck.com [merck.com]
- 13. biosynth.com [biosynth.com]
- 14. This compound | C62H90N16O15 | CID 50224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
- 17. novoprolabs.com [novoprolabs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Buserelin Acetate
Essential protocols for the safe management, use, and disposal of Buserelin acetate (B1210297) in a laboratory setting, ensuring the protection of personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Buserelin acetate, a potent synthetic gonadotropin-releasing hormone analogue. Adherence to these procedures is critical to mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with specific health hazards that necessitate careful handling. According to safety data sheets, the primary concerns are:
-
Reproductive Toxicity (Category 1/1B): May damage fertility or the unborn child.[1][2]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][4][5]
The signal word for this compound is "Danger".[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent exposure through inhalation, skin contact, eye contact, or ingestion. The level of PPE should be determined by a site-specific risk assessment, but the following are generally recommended:
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[3][5] | Ensure a proper fit to prevent splashes from reaching the eyes. |
| Hand Protection | Compatible chemical-resistant gloves.[2][3] | Consider double gloving.[3][5] Inspect gloves for any tears or punctures before use. |
| Body Protection | A work uniform or laboratory coat is standard.[3][5] Additional garments such as sleevelets, aprons, or disposable suits should be used based on the task to avoid exposed skin.[3][5] | Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][4][5] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if the work environment involves dusty conditions, mists, or aerosols.[2][3] | A positive pressure air-supplied respirator is recommended for situations with potential for uncontrolled release or unknown exposure levels.[3] |
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical for personnel safety.
| Parameter | Value | Source |
| Time-Weighted Average (TWA) | 0.1 µg/m³ (OEB 5) | Internal[3][4] |
| Wipe Limit | 1 µ g/100 cm² | Internal[4] |
Standard Operating Procedures for Handling and Storage
Handling:
-
Engineering Controls: Use process enclosures, local exhaust ventilation (e.g., biosafety cabinet, ventilated balance enclosures), or other engineering controls to maintain airborne levels below recommended exposure limits.[4] No open handling is permitted; totally enclosed processes are required.[4][5]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe dust, mist, or vapors.[2][3] Wash hands thoroughly after handling and before breaks.[1][2] Do not eat, drink, or smoke in handling areas.[5][6]
-
Dust Prevention: Avoid dust formation.[1] The enrichment of fine dust can lead to the danger of dust explosion.[1]
Storage:
-
Conditions: Store in a cool, dry place in properly labeled, tightly sealed containers.[1][2][6]
-
Temperature: The recommended storage temperature is between 2–8 °C.[1]
-
Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[3][6]
Emergency Protocols
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air.[3][5] If symptoms occur or breathing is irregular, seek medical attention.[2][5] |
| Skin Contact | Immediately flush skin with plenty of soap and water.[3][5] Remove contaminated clothing and wash it before reuse.[2][3][5] Get medical attention if skin irritation or a rash occurs.[3][4][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[3][4][5] |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting.[3][5] Call a poison center or doctor if you feel unwell.[2] |
First aid responders should always use recommended personal protective equipment to ensure their own safety.[3][4][5]
Spill and Disposal Procedures
Spill Containment and Cleanup:
-
Evacuate and Secure: Clear the area of all personnel and move upwind.[6]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. For large spills, use diking or other barriers to contain the material.[3][5]
-
Cleanup:
-
Collection: Place spilled material into a clean, dry, sealable, and labeled container for disposal.[2][6]
-
Decontamination: Clean the affected area thoroughly.[2]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[2][3]
-
Do not dispose of waste into the sewer system.[3]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]
Workflow for this compound Spill Response
Caption: A logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
